molecular formula C13H9BrFN3 B578064 1-Benzyl-5-bromo-6-fluorobenzotriazole CAS No. 1365272-70-3

1-Benzyl-5-bromo-6-fluorobenzotriazole

Cat. No.: B578064
CAS No.: 1365272-70-3
M. Wt: 306.138
InChI Key: JTZWFCMDDNXPTP-UHFFFAOYSA-N
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Description

1-Benzyl-5-bromo-6-fluorobenzotriazole is a chemical compound classified under heterocyclic building blocks, designed for use in scientific research and development. This benzotriazole derivative is supplied for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals. Benzotriazole and the structurally related benzothiazole scaffolds are privileged structures in medicinal chemistry, known for their wide spectrum of pharmacological activities. These heterocyclic compounds are frequently employed as key intermediates in the synthesis of novel molecules with potential anticancer and antimicrobial properties. Research indicates that derivatives containing halogen atoms, such as bromo and fluoro substituents, can significantly influence the biological activity and metabolic stability of the resulting compounds. Specifically, fluorinated benzazoles are investigated for their enhanced binding affinity and improved pharmacokinetic profiles. Similarly, bromine can serve as a versatile handle for further synthetic modification via cross-coupling reactions, enabling rapid exploration of structure-activity relationships. As a building block, this compound provides researchers with a versatile template for constructing more complex molecular architectures aimed at probing biological targets, such as enzymes and receptors. Researchers are exploring these structures for the development of new therapeutic agents, particularly in areas like oncology and infectious diseases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-5-bromo-6-fluorobenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrFN3/c14-10-6-12-13(7-11(10)15)18(17-16-12)8-9-4-2-1-3-5-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTZWFCMDDNXPTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC(=C(C=C3N=N2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20742915
Record name 1-Benzyl-5-bromo-6-fluoro-1H-benzotriazole
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Molecular Weight

306.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365272-70-3
Record name 1H-Benzotriazole, 5-bromo-6-fluoro-1-(phenylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365272-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzyl-5-bromo-6-fluoro-1H-benzotriazole
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Foundational & Exploratory

1-Benzyl-5-bromo-6-fluorobenzotriazole: A Technical Deep Dive for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release: SHANGHAI, CN – January 15, 2026 – This technical guide provides a comprehensive overview of 1-Benzyl-5-bromo-6-fluorobenzotriazole, a halogenated N-benzylbenzotriazole derivative of significant interest to researchers and scientists in the fields of medicinal chemistry and drug development. While this compound is cataloged under CAS number 1365272-70-3, detailed public data regarding its synthesis, properties, and applications remains sparse, positioning it as a frontier molecule for novel research endeavors. This document synthesizes established principles of benzotriazole chemistry to project a theoretical and practical framework for its study.

Introduction: The Benzotriazole Scaffold in Modern Drug Discovery

Benzotriazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their versatile biological activities and synthetic accessibility.[1][2] The fused heterocyclic system, consisting of a benzene ring and a 1,2,3-triazole ring, provides a unique three-dimensional structure with multiple points for functionalization. This allows for the fine-tuning of steric and electronic properties to optimize interactions with biological targets.[3][4] Benzotriazole-containing compounds have demonstrated a wide pharmacological spectrum, including antifungal, anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3] The introduction of a benzyl group at the N1-position and halogen atoms on the carbocyclic ring, as seen in this compound, is a strategic design element to modulate lipophilicity, metabolic stability, and target-binding affinity.

Physicochemical & Structural Characteristics

Based on its chemical structure, this compound (Molecular Formula: C₁₃H₉BrFN₃, Molecular Weight: 306.13 g/mol ) is anticipated to be a crystalline solid with moderate to low solubility in water and good solubility in common organic solvents.[5][6] The presence of bromine and fluorine atoms is expected to influence its crystal packing and contribute to its overall electronic profile.

PropertyPredicted Value/InformationSource
CAS Number 1365272-70-3[5][6]
Molecular Formula C₁₃H₉BrFN₃[5][6]
Molecular Weight 306.13 g/mol [5][6]
Appearance White to off-white crystalline solidInferred
Solubility Soluble in DMSO, DMF, MethanolInferred
Melting Point Not publicly available
Boiling Point Not publicly available

Proposed Synthesis Pathway

A definitive, peer-reviewed synthesis protocol for this compound is not currently available in the public domain. However, based on established methodologies for benzotriazole synthesis, a plausible two-step synthetic route can be proposed. This pathway leverages the classical diazotization of an ortho-phenylenediamine followed by N-alkylation.

Step 1: Synthesis of 5-Bromo-6-fluorobenzotriazole

The initial step involves the formation of the benzotriazole ring from the precursor 4-Bromo-5-fluoro-1,2-phenylenediamine. This is typically achieved through a diazotization reaction using sodium nitrite in an acidic medium, such as acetic acid. The in situ generated nitrous acid reacts with one of the amino groups to form a diazonium salt, which then undergoes intramolecular cyclization with the adjacent amino group to yield the benzotriazole ring.

Step_1_Synthesis cluster_reactants Reactants cluster_product Product Reactant1 4-Bromo-5-fluoro-1,2-phenylenediamine Reaction1 Reactant1->Reaction1 Diazotization & Cyclization Reactant2 NaNO₂ / CH₃COOH Reactant2->Reaction1 Product1 5-Bromo-6-fluorobenzotriazole Reaction1->Product1 caption Synthesis of the benzotriazole core.

Caption: Synthesis of the benzotriazole core.

Step 2: N-Benzylation of 5-Bromo-6-fluorobenzotriazole

The second step is the regioselective N-alkylation of the newly formed 5-Bromo-6-fluorobenzotriazole with benzyl bromide. This reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The base deprotonates the N-H of the triazole ring, creating a nucleophilic anion that subsequently attacks the benzylic carbon of benzyl bromide in an SN2 reaction to yield the final product, this compound. It is important to note that N-alkylation can potentially occur at the N1 or N2 position of the triazole ring, and the reaction conditions may influence the regioselectivity.

Step_2_Synthesis cluster_reactants Reactants cluster_product Product Reactant1 5-Bromo-6-fluorobenzotriazole Reaction1 Reactant1->Reaction1 N-Alkylation (SN2) Reactant2 Benzyl Bromide / Base Reactant2->Reaction1 Product1 This compound Reaction1->Product1 caption Introduction of the benzyl group.

Caption: Introduction of the benzyl group.

Potential Applications in Research and Development

Given the established biological activities of halogenated and N-substituted benzotriazoles, this compound represents a promising candidate for various research applications:

  • Anticancer Drug Discovery: The benzotriazole scaffold is present in several anticancer agents.[7][8] The unique substitution pattern of this molecule could lead to the development of novel kinase inhibitors or compounds that induce apoptosis in cancer cells.[8][9]

  • Antimicrobial Research: Halogenated benzotriazoles have shown potent activity against a range of bacterial and fungal pathogens.[7] This compound could be screened for its efficacy against drug-resistant strains.

  • Probe for Chemical Biology: As a novel molecular entity, it could serve as a tool to probe specific biological pathways or as a starting point for the development of new affinity-based probes.

Experimental Protocols: A Projected Approach

While specific experimental data is unavailable, the following protocols are proposed based on standard laboratory practices for analogous compounds.

Protocol 1: Synthesis of this compound
  • Step A: Synthesis of 5-Bromo-6-fluorobenzotriazole:

    • Dissolve 4-bromo-5-fluoro-1,2-phenylenediamine (1.0 eq) in glacial acetic acid.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 10 °C.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Pour the reaction mixture into ice-water and collect the precipitate by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum.

  • Step B: N-Benzylation:

    • To a solution of 5-bromo-6-fluorobenzotriazole (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

    • Stir the suspension at room temperature for 30 minutes.

    • Add benzyl bromide (1.2 eq) dropwise.

    • Heat the reaction mixture to 60-80 °C and monitor by TLC.

    • After completion, cool the reaction mixture and pour it into water.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for ¹H NMR, ¹³C NMR, and ¹⁹F NMR analysis to confirm the structure.

  • Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Analyze the compound to identify characteristic functional group vibrations.

  • Melting Point Analysis: Determine the melting point of the crystalline solid.

Safety and Handling

As with any novel chemical compound, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. A comprehensive safety data sheet (SDS) should be consulted if available from a commercial supplier.

Conclusion

This compound stands as a molecule with significant untapped potential. Its unique combination of a proven pharmacophore, the benzotriazole ring, with strategic halogenation and N-benzylation makes it an attractive target for further investigation. The proposed synthetic pathway and characterization protocols provide a solid foundation for researchers to explore the chemical and biological properties of this intriguing compound, potentially leading to new discoveries in medicinal chemistry and beyond.

References

  • Benzotriazole in medicinal chemistry: An overview. (n.d.). SciSpace. Retrieved from [Link]

  • 1-Benzyl-5-bromo-6-fluorobenzimidazole, min 98%, 1 gram. (n.d.). CP Lab Safety. Retrieved from [Link]

  • This compound. (n.d.). Chemsigma. Retrieved from [Link]

  • An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. (n.d.). Retrieved from [Link]

  • Benzotriazole in Medicinal Chemistry. (2011). ResearchGate. Retrieved from [Link]

  • (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione. (2023). MDPI. Retrieved from [Link]

  • Benzotriazole: An overview on its versatile biological behavior. (2018). PubMed Central. Retrieved from [Link]

  • Synthesis of Novel Fluorine Substituted Isolated and Fused Heterobicyclic Nitrogen Systems Bearing 6-(2'-Phosphorylanilido)-1,2,4-Triazin-5-One Moiety as Potential Inhibitor towards HIV-1 Activity. (2014). Scirp.org. Retrieved from [Link]

  • 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. (2023). MDPI. Retrieved from [Link]

  • 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. (2023). PubMed. Retrieved from [Link]

  • 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. (2023). ResearchGate. Retrieved from [Link]

Sources

Introduction: The Strategic Importance of Substituted Benzotriazoles in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The benzotriazole scaffold, a bicyclic heterocyclic system, is a cornerstone in medicinal chemistry and materials science.[1] Its derivatives are integral to a wide array of therapeutic agents, demonstrating antifungal, antiviral, and anticancer properties.[2] The true versatility of this scaffold is unlocked through substitution, where the addition of functional groups to the benzene and triazole rings allows for the fine-tuning of its physicochemical and biological properties.

Halogenation, in particular, is a powerful strategy for modulating a molecule's electronic profile, reactivity, and binding interactions.[3] The introduction of bromine and fluorine atoms, as seen in 1-Benzyl-5-bromo-6-fluorobenzotriazole , creates a unique chemical entity with significant potential. The benzyl group further adds to its structural complexity, influencing solubility and offering potential for specific steric and electronic interactions. This guide provides a comprehensive overview of the core chemical properties, synthesis, and potential applications of this strategically designed molecule, offering insights for researchers in drug discovery and synthetic chemistry.

Core Chemical Properties

A clear understanding of a compound's fundamental properties is the bedrock of its application. The key identifiers and physical characteristics of this compound are summarized below.

PropertyValueSource(s)
CAS Number 1365272-70-3[2][3][4]
Molecular Formula C₁₃H₉BrFN₃[4]
Molecular Weight 306.13 g/mol [2][4]
Appearance Data not available; typically a white to off-white or light yellow solid.N/A
Melting Point Data not available in searched literature.N/A
Boiling Point Data not available in searched literature.N/A
Solubility Expected to be soluble in various organic solvents.[5]

Synthesis and Structural Elucidation

Plausible Synthetic Pathway

The synthesis logically proceeds by first forming the substituted benzotriazole core, followed by N-alkylation.

  • Formation of 4-Bromo-5-fluorobenzene-1,2-diamine: This starting material would likely be synthesized from a commercially available fluorinated and brominated benzene derivative through nitration and subsequent reduction of the nitro groups to amines.

  • Diazotization and Cyclization: The core benzotriazole ring is classically formed by treating an o-phenylenediamine with a diazotizing agent, such as sodium nitrite, in an acidic medium like acetic acid.[4] The resulting 5-bromo-6-fluorobenzotriazole exists as a mixture of 1H and 2H tautomers.

  • N-Benzylation: The final step is the alkylation of the triazole nitrogen with benzyl bromide or benzyl chloride. This reaction is typically carried out in the presence of a base (e.g., potassium carbonate or sodium hydride) in a polar aprotic solvent (e.g., DMF or THF).[2] This step yields a mixture of N1 and N2-benzyl isomers, which would require chromatographic separation to isolate the desired this compound.

Synthetic Pathway A 4-Bromo-5-fluorobenzene-1,2-diamine B 5-Bromo-6-fluorobenzotriazole A->B 1. NaNO₂, Acetic Acid 2. Cyclization C This compound B->C Benzyl Bromide, K₂CO₃ DMF

Caption: Plausible synthetic route to this compound.

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for confirming the structure of the synthesized molecule. Based on its structure, the following spectral data can be predicted:

Technique Expected Observations
¹H NMR - ~5.8 ppm (s, 2H): Methylene protons (-CH₂-) of the benzyl group. - ~7.3-7.5 ppm (m, 5H): Aromatic protons of the phenyl ring on the benzyl group. - ~7.8-8.2 ppm (m, 2H): Aromatic protons on the substituted benzotriazole ring.
¹³C NMR - ~50 ppm: Methylene carbon (-CH₂-). - ~110-145 ppm: Multiple signals corresponding to the aromatic carbons of the benzotriazole and benzyl rings. Signals for carbons attached to fluorine and bromine will show characteristic splitting and shifts.
Mass Spec (EI) - m/z ~305/307: Molecular ion peaks (M⁺ and M⁺+2) in an approximate 1:1 ratio, which is the characteristic isotopic signature of a monobrominated compound. - m/z 91: A prominent fragment corresponding to the benzyl cation [C₇H₇]⁺.

Reactivity and Field-Proven Insights

The chemical behavior of this compound is dictated by the interplay of its three key components: the benzotriazole core, the benzyl substituent, and the halogen atoms.

  • Benzotriazole Core: This aromatic system is generally stable but can undergo further electrophilic substitution, although the existing electron-withdrawing halogens will deactivate the ring towards this. The nitrogen atoms can act as ligands for metal coordination.

  • Benzyl Group: The N-benzyl group protects one of the triazole nitrogens and enhances the compound's lipophilicity.

  • Halogen Substituents: This is where the molecule's primary utility lies.

    • Electronic Effects: Both fluorine and bromine are electron-withdrawing via induction, which lowers the pKa of the remaining N-H proton in the precursor and influences the electron density of the aromatic system.

    • Strategic Functionalization: The bromine atom at the C5 position is the most significant feature for synthetic utility. It serves as a versatile "handle" for further molecular engineering.[3] It can be readily replaced or coupled using a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse functional groups. This capability is paramount in drug discovery for generating libraries of analogues for structure-activity relationship (SAR) studies.

Caption: Key reactivity and influence sites on the molecule.

Applications in Drug Development and Research

Halogenated benzotriazoles are recognized as privileged structures in medicinal chemistry. Research has shown that compounds with this core scaffold can act as potent and selective inhibitors of key biological targets.

  • Enzyme Inhibition: Halogenated benzotriazoles, particularly tetrabromobenzotriazole (TBBT), are known inhibitors of protein kinase CK2, an important target in oncology.[5] Derivatives have also been identified as inhibitors of viral enzymes like the NTPase/helicase of the Hepatitis C virus.[6] The specific pattern of halogenation is often crucial for potent and selective activity. This compound serves as a valuable intermediate for creating novel analogues to probe these interactions.

  • Pharmaceutical Intermediates: As discussed, the true power of this molecule is its role as a building block.[3] The bromine atom allows for its incorporation into larger, more complex molecules through robust and predictable chemical transformations. This makes it an ideal starting point for the synthesis of novel drug candidates.

  • Anticancer Research: Related structures, such as 1-benzyl-5-bromo-indolin-2-ones, have been synthesized and evaluated as anticancer agents, showing activity against cell lines like MCF-7 (breast cancer) and inhibiting targets such as VEGFR-2.[7] This highlights the potential of the bromo-benzyl scaffold in oncological research.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid formation and inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • First Aid: In case of contact, wash skin thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Disclaimer: This information is for technical guidance and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the manufacturer's SDS before handling this compound.

Conclusion

This compound is more than just a single chemical entity; it is a strategically designed platform for innovation in medicinal chemistry. The combination of a stable benzotriazole core, a lipophilic benzyl group, and, most importantly, a synthetically versatile bromine handle makes it an exceptionally valuable intermediate. Its properties allow researchers to efficiently generate diverse molecular structures, accelerating the discovery of new therapeutic agents by enabling detailed exploration of structure-activity relationships against a range of biological targets. This compound embodies the principles of modern drug design, where functionality and synthetic accessibility are engineered into a single, powerful building block.

References

  • The Power of Halogenation: Enhancing Benzotriazole Functionality for Advanced Applications. (2026, January 14). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 15, 2026, from [Link]

  • This compound [ 1365272-70-3 ]. (n.d.). Chemsigma. Retrieved January 15, 2026, from [Link]

  • 1-benzyl-5-bromo-6- Fluorobenzotriazole - Cas No: 1365272-70-3. (n.d.). National Analytical Corporation - Chemical Division. Retrieved January 15, 2026, from [Link]

  • This compound CAS#: 1365272-70-3. (n.d.). ChemWhat. Retrieved January 15, 2026, from [Link]

  • Borkakoti, N. et al. (2008). Halogenated benzimidazoles and benzotriazoles as inhibitors of the NTPase/helicase activities of hepatitis C and related viruses. PubMed. Retrieved January 15, 2026, from [Link]

  • 1-Benzyl-5-bromo-6- fluorobenzimidazole. (n.d.). National Analytical Corporation - Chemical Division. Retrieved January 15, 2026, from [Link]

  • Suma, B. V., et al. (2011). Benzotriazole in medicinal chemistry: An overview. Journal of Chemical and Pharmaceutical Research, 3(6), 375-381. Retrieved January 15, 2026, from [Link]

  • 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. (2023). MDPI. Retrieved January 15, 2026, from [Link]

  • Zare, A., et al. A Review on: Synthesis of Benzotriazole. (2024). IJARIIE. Retrieved January 15, 2026, from [Link]

  • Recent Development of Benzotriazole-Based Medicinal Drugs. (2014). Hilaris Publisher. Retrieved January 15, 2026, from [Link]

  • Structures of all possible halogenated derivatives of benzotriazole. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Benzotriazole in medicinal chemistry: An overview. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

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An In-Depth Technical Guide to 1-Benzyl-5-bromo-6-fluorobenzotriazole: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-5-bromo-6-fluorobenzotriazole is a synthetic heterocyclic compound that has emerged as a molecule of significant interest in the field of medicinal chemistry. Its unique structural architecture, featuring a benzotriazole core functionalized with a benzyl group, a bromine atom, and a fluorine atom, endows it with a nuanced physicochemical profile. This guide provides a comprehensive technical overview of this compound, delineating its molecular structure, plausible synthetic routes, and robust characterization methodologies. Furthermore, this document explores its potential applications as a versatile building block in the design and development of novel therapeutic agents, drawing upon the established pharmacological importance of benzotriazole derivatives.

Introduction: The Benzotriazole Scaffold in Medicinal Chemistry

Benzotriazole, a fused heterocyclic system, is a privileged scaffold in drug discovery, with its derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2] The versatility of the benzotriazole nucleus allows for substitution at various positions, enabling the fine-tuning of steric, electronic, and lipophilic parameters to optimize drug-target interactions and pharmacokinetic profiles. The subject of this guide, this compound, is a testament to the modular nature of this scaffold, incorporating three key functional groups that are each known to play significant roles in modulating biological activity.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound (C₁₃H₉BrFN₃) integrates several key features that dictate its chemical behavior and potential biological applications. The fusion of a benzene ring with a 1,2,3-triazole ring forms the core benzotriazole structure. The benzyl group at the N1 position introduces a lipophilic and sterically bulky moiety, which can influence binding to hydrophobic pockets in target proteins.[3] The bromine and fluorine atoms on the benzene ring are particularly noteworthy for their roles in medicinal chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1365272-70-3[4]
Molecular Formula C₁₃H₉BrFN₃[4]
Molecular Weight 306.13 g/mol [4]
Appearance Solid (predicted)-
Solubility Predicted to be soluble in organic solvents like DMF, DMSO, and chlorinated solvents.-
LogP (Predicted) 3.38-
Polar Surface Area (PSA) 30.71 Ų-
The Strategic Role of Halogenation
  • Fluorine: The presence of a fluorine atom can significantly enhance metabolic stability by blocking sites of oxidative metabolism.[5][6] Its high electronegativity can also alter the pKa of nearby functional groups and modulate binding affinity through favorable electrostatic interactions.[7] Furthermore, fluorine substitution can increase a compound's membrane permeability.[8]

  • Bromine: The bromine atom, a larger and more polarizable halogen, can participate in halogen bonding, a non-covalent interaction that can contribute to ligand-protein binding affinity.[9][10] It also serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions.[11] Bromination has been shown to enhance the therapeutic activity and duration of action of some drugs.[12]

Synthesis and Mechanistic Rationale

Proposed Synthetic Workflow

Synthetic_Workflow A 4-Bromo-5-fluoro-1,2-diaminobenzene C 5-Bromo-6-fluorobenzotriazole A->C Diazotization & Cyclization B Sodium Nitrite, Acetic Acid E This compound C->E N-Alkylation D Benzyl Bromide, Base (e.g., K2CO3)

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 5-Bromo-6-fluorobenzotriazole

  • To a solution of 4-bromo-5-fluoro-1,2-diaminobenzene (1.0 eq) in glacial acetic acid, add a solution of sodium nitrite (1.1 eq) in water dropwise at 0-5 °C.

  • Stir the reaction mixture at this temperature for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-bromo-6-fluorobenzotriazole.

Causality: This step utilizes a classical diazotization of one of the amino groups, followed by an intramolecular cyclization to form the triazole ring.[16] Acetic acid serves as both the solvent and the acidic catalyst.

Step 2: Synthesis of this compound

  • To a solution of 5-bromo-6-fluorobenzotriazole (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-70 °C and stir until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Causality: This is a standard N-alkylation reaction.[13][14] The base deprotonates the acidic N-H of the benzotriazole, forming a nucleophilic anion that subsequently attacks the electrophilic benzyl bromide. The use of a polar aprotic solvent facilitates this Sₙ2 reaction. It is important to note that N-alkylation of benzotriazoles can lead to a mixture of N1 and N2 isomers, the ratio of which is dependent on the reaction conditions.[17]

Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

Table 2: Predicted Analytical Data

TechniquePredicted Observations
¹H NMR Aromatic protons on the benzotriazole and benzyl rings (multiplets), and a singlet for the benzylic CH₂ protons.[18][19]
¹³C NMR Distinct signals for the aromatic carbons of both the benzotriazole and benzyl moieties, and a signal for the benzylic carbon.[20][21]
Mass Spec. A molecular ion peak corresponding to the exact mass of the compound, with a characteristic isotopic pattern due to the presence of bromine.
HPLC A single major peak indicating high purity.
FT-IR Characteristic absorption bands for aromatic C-H, C=C, C-N, C-F, and C-Br bonds.

Applications in Research and Drug Development

The strategic combination of the benzotriazole core, a benzyl group, and halogen atoms makes this compound a highly attractive building block for the synthesis of novel bioactive molecules.

Potential as an Anticancer Agent Scaffold

Benzotriazole derivatives have shown significant promise as anticancer agents, often acting as inhibitors of key enzymes in cancer cell proliferation, such as protein kinases.[1][22][23] The structural features of this compound make it an excellent starting point for the development of such inhibitors.

Drug_Discovery_Workflow A This compound (Starting Scaffold) B Chemical Modification (e.g., Suzuki Coupling at Br) A->B C Library of Derivatives B->C D High-Throughput Screening (e.g., Kinase Inhibition Assays) C->D E Lead Compound Identification D->E F Lead Optimization E->F G Preclinical Candidate F->G

Caption: Role of this compound in a drug discovery workflow.

Potential as an Antimicrobial Agent Precursor

The benzotriazole scaffold is also a well-established pharmacophore in the development of antimicrobial agents.[24][25][26] Halogenated benzotriazole derivatives, in particular, have demonstrated enhanced bioactivity.[16] this compound can be utilized to synthesize novel compounds with potential efficacy against a range of bacterial and fungal pathogens.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for handling halogenated aromatic compounds should be followed.[27][28][29] It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound represents a strategically designed molecule with significant potential as a versatile intermediate in pharmaceutical research and drug development. Its unique combination of a proven bioactive scaffold with functional groups known to enhance pharmacokinetic and pharmacodynamic properties makes it a valuable tool for medicinal chemists. Further exploration of the synthetic utility and biological activity of derivatives of this compound is warranted and holds the promise of yielding novel therapeutic agents.

References

  • Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. Journal of Pharmacy and Pharmaceutical Sciences.
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Technical Guide: A Methodological Framework for Determining the Aqueous and Organic Solubility of 1-Benzyl-5-bromo-6-fluorobenzotriazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Benzyl-5-bromo-6-fluorobenzotriazole is a heterocyclic compound belonging to a class of molecules with significant interest in medicinal chemistry. Benzotriazole derivatives are recognized as versatile scaffolds in drug design, exhibiting a wide array of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3][4] The therapeutic potential of any drug candidate is critically dependent on its physicochemical properties, with solubility being a primary determinant of bioavailability and developability. This guide provides a comprehensive, in-depth framework for the experimental determination of the solubility of this compound. In the absence of publicly available solubility data for this specific molecule, this document serves as a foundational protocol for researchers. It details the gold-standard shake-flask method for determining thermodynamic equilibrium solubility and discusses the application of kinetic solubility assays for higher-throughput screening. The methodologies are grounded in international regulatory standards, such as the ICH M9 guidelines, to ensure data quality and relevance for drug development professionals.[5][6][7][8]

Introduction: The Significance of Benzotriazoles and the Critical Role of Solubility

Benzotriazole and its derivatives are a cornerstone in medicinal chemistry, valued for their unique structural and electronic properties.[1] The fused benzene and triazole rings create a stable, aromatic system that can act as a bioisostere for various functional groups, allowing chemists to modulate the properties of lead compounds to enhance biological activity.[1] These derivatives have been successfully developed into agents with antibacterial, antifungal, anti-inflammatory, and anticancer activities.[2][3][4][9] The subject of this guide, this compound (CAS 1365272-70-3), incorporates key structural motifs—a benzyl group for potential hydrophobic interactions, and halogen substitutions (bromo and fluoro) that can modulate electronic properties, metabolic stability, and binding affinity.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 1365272-70-3 [10][11]
Molecular Formula C₁₃H₉BrFN₃ [11]
Molecular Weight 306.13 g/mol [11]

| Structure | (Image of structure would be placed here in a formal document) | |

Solubility is a critical physicochemical parameter that dictates a drug's journey through the body. It directly influences absorption, distribution, metabolism, and excretion (ADME). Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability, which can terminate the progression of an otherwise potent compound.[12] Therefore, the precise and early determination of a compound's solubility profile is paramount.

This guide distinguishes between two key types of solubility measurements:

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure, when the solution is in equilibrium with the most stable solid form of the compound.[13][14] It is the gold standard for preformulation and lead optimization.[15][16]

  • Kinetic Solubility: This measures the concentration at which a compound, initially dissolved in a stock solvent like DMSO, begins to precipitate when added to an aqueous buffer.[12][17] While often yielding higher values than thermodynamic solubility due to the formation of supersaturated solutions or amorphous precipitates, it is a high-throughput method valuable for early-stage discovery screening.[15][17]

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method, as recommended by the OECD and various regulatory bodies like the ICH, is the most reliable technique for determining thermodynamic solubility.[13][18] The principle is to create a saturated solution by agitating an excess of the solid compound in the solvent until equilibrium is reached.

Materials and Equipment
  • This compound (solid powder, purity >98%)

  • Analytical balance

  • Glass scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control (e.g., set to 37 ± 1 °C for physiological relevance)[5][7]

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (LC-MS)

  • Calibrated pH meter

  • Solvents:

    • Aqueous Buffers: Pharmacopoeial buffers at pH 1.2, 4.5, and 6.8 are required to simulate the gastrointestinal tract, as per ICH M9 guidelines.[5][7] A buffer at the pH of minimum solubility should also be tested if known.

    • Organic Solvents: A panel of relevant solvents such as methanol, ethanol, acetonitrile, dimethyl sulfoxide (DMSO), and ethyl acetate.

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid this compound to a series of glass vials. The key is to ensure undissolved solid remains at the end of the experiment, confirming that the solution is saturated.

  • Solvent Addition: Accurately add a known volume of the desired solvent (e.g., 2 mL of pH 1.2 buffer) to each vial. Prepare a minimum of three replicates for each solvent condition.[7]

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 37 °C for aqueous buffers, 25 °C for organic solvents). Agitate the samples for a sufficient duration to reach equilibrium. A 24-hour period is common, but the ideal time should be determined empirically by sampling at various time points (e.g., 24, 48, 72 hours) and confirming that the concentration no longer increases.[12][19]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle. Then, separate the solid from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a 0.22 µm syringe filter to remove any remaining particulates. Causality Check: Filtration is critical to prevent undissolved solid particles from artificially inflating the measured concentration.

  • Quantification:

    • Prepare a standard stock solution of the compound in a suitable solvent (e.g., acetonitrile or DMSO) and create a series of calibration standards through serial dilution.

    • Accurately dilute the filtered supernatant (the saturated solution) with the appropriate mobile phase or solvent to bring its concentration within the linear range of the calibration curve.

    • Analyze the calibration standards and the diluted samples via a validated analytical method, typically HPLC-UV or LC-MS.

  • Calculation and Reporting:

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) versus concentration.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original solubility by multiplying the measured concentration by the dilution factor.

    • Report the solubility in standard units (e.g., mg/mL or µg/mL) and also as molarity (mol/L). The mean and standard deviation for the replicates should be reported.[20]

Workflow Diagram for Thermodynamic Solubility Determination

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_calc 5. Calculation prep1 Weigh excess solid compound into vials prep2 Add known volume of solvent (n≥3) prep1->prep2 equil1 Agitate at constant temperature (e.g., 24-48h) prep2->equil1 sep1 Centrifuge to pellet excess solid equil1->sep1 sep2 Filter supernatant (0.22 µm filter) sep1->sep2 quant2 Dilute filtered sample sep2->quant2 quant1 Prepare calibration standards quant3 Analyze via HPLC-UV or LC-MS quant1->quant3 quant2->quant3 calc1 Calculate concentration from calibration curve quant3->calc1 calc2 Apply dilution factor to get solubility calc1->calc2

Caption: Workflow for Shake-Flask Thermodynamic Solubility Determination.

High-Throughput Screening: Kinetic Solubility Assay

For early-stage drug discovery where compound availability is limited and throughput is essential, a kinetic solubility assay is often employed.[12] This method relies on precipitating the compound from a DMSO stock solution into an aqueous buffer.

Abbreviated Protocol
  • Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Assay: Add a small volume of the DMSO stock (e.g., 1-2 µL) to a larger volume of aqueous buffer (e.g., 100-200 µL) in a microplate well. This is typically done in a serial dilution format.

  • Incubation: Shake the plate for a short period (e.g., 1-2 hours) at room temperature.[12]

  • Detection: Measure the amount of precipitate formed. This can be done directly via light scattering (nephelometry) or indirectly by filtering the plate, and then quantifying the amount of compound remaining in the filtrate via UV spectroscopy or LC-MS.[12]

Interpreting Kinetic vs. Thermodynamic Data

It is crucial to understand that kinetic solubility values are often higher than thermodynamic ones.[15][17] This is because the rapid precipitation from DMSO can form an amorphous, more soluble state rather than the most stable crystalline form.[15] Therefore, kinetic solubility answers the question, "At what concentration does the compound precipitate under these conditions?", while thermodynamic solubility answers, "What is the maximum concentration of the compound that can be dissolved at equilibrium?".[15]

G cluster_thermo Equilibrium State cluster_kinetic Non-Equilibrium State thermo Thermodynamic Solubility T_prop1 Measures true equilibrium kinetic Kinetic Solubility K_prop1 Measures precipitation from supersaturation T_prop2 Solution in contact with stable solid T_prop3 Lower throughput, higher accuracy T_prop4 'Gold Standard' for Lead Optimization K_prop2 Precipitate may be amorphous/metastable K_prop3 High throughput, good for screening K_prop4 Used in Early Discovery

Caption: Conceptual Differences: Thermodynamic vs. Kinetic Solubility.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, tabular format for easy comparison across different solvent systems.

Table 2: Hypothetical Solubility Data for this compound

Solvent/Buffer pH Temperature (°C) Solubility (µg/mL) ± SD Solubility (mM) ± SD
Phosphate Buffer 1.2 37 Experimental Value Calculated Value
Acetate Buffer 4.5 37 Experimental Value Calculated Value
Phosphate Buffer 6.8 37 Experimental Value Calculated Value
Methanol N/A 25 Experimental Value Calculated Value
Acetonitrile N/A 25 Experimental Value Calculated Value

| DMSO | N/A | 25 | Experimental Value | Calculated Value |

According to the ICH Biopharmaceutics Classification System (BCS), a drug is considered "highly soluble" if its highest therapeutic dose can dissolve in 250 mL or less of aqueous media across the pH range of 1.2-6.8.[5][7] The experimental data generated using this guide would be the first step in making such a classification for this compound.

Conclusion

While specific solubility data for this compound is not currently available in the public domain, this technical guide provides the rigorous, validated methodology required to generate this critical information. By adhering to the gold-standard shake-flask protocol for thermodynamic solubility and leveraging high-throughput kinetic assays for initial screening, researchers in drug development can build a comprehensive understanding of this compound's physicochemical profile. This foundational knowledge is indispensable for guiding formulation strategies, interpreting biological data, and ultimately determining the therapeutic potential of this promising benzotriazole derivative.

References

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). Benzotriazole: A bicyclic heterocyclic compound with important implications in medicinal chemistry.
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  • An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. (n.d.). Journal of Chemistry.
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  • National Center for Biotechnology Information. (n.d.). Benzotriazole: An overview on its versatile biological behavior. PubMed Central.
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  • ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of....
  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
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  • Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). PDF.
  • J-Stage. (n.d.). Overview of the ICH-M9 Guideline: Biopharmaceutics Classification System (BCS) -based Biowaiver.
  • European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5.
  • European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers - questions and answers - Step 5.
  • ICH. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS.
  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates.
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  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION.

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An In-Depth Technical Guide to the Predicted Spectroscopic Data of 1-Benzyl-5-bromo-6-fluorobenzotriazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive, theoretical analysis of the spectroscopic characteristics of 1-Benzyl-5-bromo-6-fluorobenzotriazole (C₁₃H₉BrFN₃). In the absence of published experimental data for this specific molecule, this document leverages foundational spectroscopic principles and comparative data from analogous structures to predict its ¹H NMR, ¹³C NMR, and mass spectrometry profiles. The guide is structured to serve as a robust predictive resource for researchers involved in the synthesis, purification, and characterization of this compound, offering a detailed theoretical framework to anticipate and interpret experimental results. Methodologies for data acquisition are also provided to ensure alignment with best practices in analytical chemistry.

Introduction and Molecular Overview

This compound is a halogenated N-benzyl benzotriazole derivative. Its structure combines a stable benzotriazole heterocyclic core, a flexible benzyl group, and the strong electronic influence of bromine and fluorine substituents. These features make it a molecule of interest in medicinal chemistry and materials science, where such scaffolds are often explored for their biological activity and unique chemical properties.

Accurate structural elucidation is the bedrock of chemical research and development. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for confirming molecular structure, assessing purity, and understanding chemical environments. This guide offers a detailed, predictive exploration of the spectroscopic data for this compound.

Molecular Properties:

  • Chemical Formula: C₁₃H₉BrFN₃

  • Molecular Weight: 306.14 g/mol (for ⁷⁹Br), 308.14 g/mol (for ⁸¹Br)

  • CAS Number: 1365272-70-3

Predicted ¹H NMR Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. The predicted spectrum of this compound is expected to show distinct signals for the benzyl group and the substituted benzotriazole ring.

Causality Behind Predictions: The chemical shifts (δ) are predicted based on established ranges for specific proton types (e.g., benzylic, aromatic) and the known electronic effects (inductive and mesomeric) of the substituents.[1][2] The fluorine and bromine atoms are electron-withdrawing, which generally deshields nearby protons, shifting their signals to a higher frequency (downfield). Coupling constants (J) are predicted based on the through-bond interactions between neighboring non-equivalent nuclei, particularly the strong coupling expected between protons and the adjacent fluorine atom.

Predicted ¹H NMR Data
Proton LabelPredicted δ (ppm)MultiplicityPredicted Coupling Constants (J in Hz)IntegrationRationale
**Hₐ (CH₂) **~ 5.8 - 6.0Singlet (s)N/A2HBenzylic protons adjacent to the electron-withdrawing triazole nitrogen.[3]
Hₑ, Hf (ortho, meta) ~ 7.3 - 7.5Multiplet (m)~ 7-8 (J_HH_)5HProtons of the unsubstituted benzyl ring, appearing as a complex multiplet.
Hₖ (para)
H₄ ~ 8.0 - 8.2Doublet (d)³J_HF_ ≈ 8-10 Hz1HDeshielded by the triazole ring and ortho to the strongly electronegative fluorine atom.
H₇ ~ 7.8 - 8.0Doublet (d)⁴J_HF_ ≈ 4-6 Hz1HDeshielded by the triazole ring and ortho to the bromine atom. Exhibits weaker four-bond coupling to fluorine.
Experimental Protocol: ¹H NMR Spectroscopy

This protocol provides a self-validating system for acquiring high-quality ¹H NMR data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is recommended if solubility is a concern.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to set the chemical shift reference to 0.00 ppm.

  • Instrument Setup:

    • Use a spectrometer with a field strength of at least 400 MHz for optimal resolution.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a sharp, symmetrical peak shape for the TMS or residual solvent signal. This is a critical step for data quality.

  • Data Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Set a spectral width of approximately 12-16 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in positive absorption mode with a flat baseline.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each peak.

Visualization: ¹H NMR Analysis Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400+ MHz) cluster_proc Data Processing cluster_interp Spectral Interpretation Prep1 Weigh 5-10 mg of Compound Prep2 Dissolve in 0.6 mL CDCl₃/DMSO-d₆ with TMS Prep1->Prep2 Prep3 Transfer to NMR Tube Prep2->Prep3 Acq1 Lock & Shim Spectrometer Prep3->Acq1 Acq2 Acquire FID (16-32 Scans) Acq1->Acq2 Proc1 Fourier Transform Acq2->Proc1 Proc2 Phase Correction & Baseline Correction Proc1->Proc2 Proc3 Calibrate to TMS (0.00 ppm) Proc2->Proc3 Proc4 Integrate Peaks Proc3->Proc4 Interp1 Assign Chemical Shifts (δ) Proc4->Interp1 Interp4 Confirm Structure Interp1->Interp4 Interp2 Analyze Multiplicity & Coupling (J) Interp2->Interp4 Interp3 Verify Integration Ratios Interp3->Interp4

Caption: Workflow for ¹H NMR spectroscopic analysis.

Predicted ¹³C NMR Spectroscopic Analysis

Carbon-13 NMR spectroscopy provides information on the carbon framework of a molecule. In a standard proton-decoupled spectrum, each unique carbon atom appears as a single line. The presence of fluorine introduces C-F coupling, which can split carbon signals into doublets or multiplets, providing valuable structural information.[4]

Causality Behind Predictions: The predicted chemical shifts are based on the standard values for aromatic and benzylic carbons, modified by substituent effects.[5][6][7] Fluorine causes a significant downfield shift for the directly attached carbon (C-6) and induces characteristic coupling constants over one, two, and three bonds (¹J_CF, ²J_CF, ³J_CF). Bromine typically induces a slight upfield shift on the carbon it is attached to (C-5) due to the heavy atom effect.

Predicted ¹³C NMR Data
Carbon LabelPredicted δ (ppm)Predicted J_CF (Hz)Rationale
**Cₐ (CH₂) **~ 52 - 55-Benzylic carbon attached to nitrogen.
Cₖ (benzyl, ipso) ~ 135 - 137-Quaternary carbon of the benzyl ring attached to the CH₂ group.
Cₑ, Cₖ, Hf (benzyl) ~ 128 - 130-Aromatic CH carbons of the benzyl ring, likely appearing as 2-3 distinct signals.
C₆ (C-F) ~ 150 - 155¹J_CF ≈ 240-250Directly attached to fluorine, resulting in a large downfield shift and a very large one-bond coupling constant.
C₅ (C-Br) ~ 110 - 115²J_CF ≈ 20-25Attached to bromine (upfield shift) and two bonds away from fluorine (two-bond coupling).
C₄ ~ 118 - 122²J_CF ≈ 20-25Aromatic CH carbon two bonds away from fluorine.
C₇ ~ 112 - 116³J_CF ≈ 5-10Aromatic CH carbon three bonds away from fluorine.
C₇ₐ, C₃ₐ (Quaternary) ~ 132 - 145³J_CF or ⁴J_CF ≈ 5-15Bridgehead carbons of the benzotriazole ring. Their exact shifts are difficult to predict but will be in the aromatic quaternary region.
Visualization: Structure-Spectra Correlation Logic

G cluster_mol Molecular Structure cluster_spec Predicted ¹³C NMR Signals Mol This compound C_benzyl Benzyl Carbons (Cₐ, Cₖ, Cₑ, Hf) Mol->C_benzyl C_benzo Benzotriazole Carbons (C₃ₐ-C₇ₐ) Mol->C_benzo S_benzyl ~52-55 ppm (CH₂) ~128-137 ppm (Aromatic) C_benzyl->S_benzyl correlates to S_benzo ~110-155 ppm (Aromatic) Note: C-F and C-Br effects C_benzo->S_benzo correlates to S_coupling C-F Coupling Observed (¹J, ²J, ³J) C_benzo->S_coupling causes

Caption: Logical flow from molecular structure to predicted ¹³C NMR signals.

Predicted Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common technique that also induces fragmentation, providing a unique "fingerprint" that can be used for structural elucidation.

Causality Behind Predictions: The fragmentation of this compound under EI-MS is predicted to be dominated by the cleavage of the weakest bonds and the formation of the most stable carbocations.[8][9] The N-CH₂ bond is particularly susceptible to cleavage, leading to the highly stable benzyl/tropylium cation. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, will produce a characteristic isotopic pattern for any fragment containing it.[10]

Predicted Molecular Ion and Major Fragments
m/z (for ⁷⁹Br / ⁸¹Br)Proposed Fragment Ion/StructureComments
306 / 308[C₁₃H₉BrFN₃]⁺Molecular Ion (M⁺) . Expected to be of moderate intensity. The M⁺/[M+2]⁺ ratio will be ~1:1, confirming the presence of one bromine atom.
278 / 280[C₁₃H₉BrFN]⁺Loss of N₂ (28 Da) from the molecular ion. A common fragmentation for triazoles.
91 [C₇H₇]⁺ Base Peak . Formation of the highly stable benzyl cation (rearranges to tropylium ion). This is the most favorable fragmentation pathway.
215 / 217[C₆H₂BrFN₃]⁺Loss of the phenyl group (C₇H₇•, 91 Da) from the molecular ion.
65[C₅H₅]⁺Loss of acetylene (C₂H₂) from the tropylium ion (m/z 91).
Experimental Protocol: Mass Spectrometry
  • Sample Preparation:

    • Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent such as methanol, acetonitrile, or dichloromethane.

  • Instrumentation (example: GC-MS):

    • Gas Chromatograph (GC):

      • Injector Temperature: 250 °C.

      • Column: A standard non-polar column (e.g., DB-5ms).

      • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 500.

      • Ion Source Temperature: 230 °C.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺) and its [M+2]⁺ isotope peak to confirm the molecular weight and presence of bromine.

    • Identify the base peak (the most intense peak in the spectrum).

    • Analyze the major fragment ions and propose fragmentation pathways consistent with the molecular structure.

Visualization: Predicted EI-MS Fragmentation Pathway

G M [C₁₃H₉BrFN₃]⁺ m/z 306/308 F1 [C₇H₇]⁺ m/z 91 (Base Peak) M->F1 - [C₆H₂BrFN₃]• F2 [C₆H₂BrFN₃]⁺ m/z 215/217 M->F2 - [C₇H₇]• F3 [C₁₃H₉BrFN]⁺ m/z 278/280 M->F3 - N₂ F4 [C₅H₅]⁺ m/z 65 F1->F4 - C₂H₂

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

This technical guide provides a detailed, theory-grounded prediction of the ¹H NMR, ¹³C NMR, and mass spectral data for this compound. The predicted spectra are characterized by distinct signals arising from the benzyl and substituted benzotriazole moieties, with notable effects from the fluorine and bromine substituents, including characteristic C-F coupling in NMR and a clear M⁺/[M+2]⁺ isotopic pattern in mass spectrometry. The fragmentation is expected to be dominated by the formation of the m/z 91 benzyl/tropylium cation. While this guide offers an authoritative framework for anticipating analytical results, experimental verification remains the ultimate standard for structural confirmation. The provided protocols outline a robust approach for obtaining such experimental data.

References

  • ResearchGate. "The ¹H NMR signals for the methylene proton signals of the benzyl group..." Available at: [Link]

  • University of California, Davis. "Table of Characteristic Proton NMR Shifts." Available at: [Link]

  • ResearchGate. "Observed and Calculated 1H Chemical Shifts (δ in ppm) for Series of 1X-Benzotriazole Derivatives." Available at: [Link]

  • Zhou, Z., et al. (2024). "Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning." Metabolites. Available at: [Link]

  • Chemistry Stack Exchange. "1H splitting pattern of benzyl CH2 protons." Available at: [Link]

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  • Oregon State University. "1H NMR Chemical Shift." Available at: [Link]

  • Royal Society of Chemistry. "13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds." Available at: [Link]

  • The University of Liverpool Repository. "PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES." Available at: [Link]

  • Magritek. "Simultaneous Proton and Fluorine decoupled 13C NMR." Available at: [Link]

  • ResearchGate. "13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects." Available at: [Link]

  • Chemguide. "FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS." Available at: [Link]

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  • ResearchGate. "Calculated Absolute Shieldings (σ, ppm) and Experimental Chemical Shifts (δ, ppm)." Available at: [Link]

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An In-depth Technical Guide to the NMR Analysis of 1-Benzyl-5-bromo-6-fluorobenzotriazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the complete Nuclear Magnetic Resonance (NMR) analysis of 1-benzyl-5-bromo-6-fluorobenzotriazole, a halogenated heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Given the absence of a complete, published NMR assignment for this specific molecule, this document serves as a predictive and methodological guide. It leverages fundamental NMR principles and spectral data from analogous structures to forecast the expected ¹H, ¹³C, and ¹⁹F NMR spectra. We will detail the causal electronic effects of the substituents that govern the predicted chemical shifts and coupling constants. Furthermore, this guide presents field-proven, step-by-step protocols for sample preparation, data acquisition (1D and 2D NMR), and a logical workflow for structural verification. The methodologies described are designed to be self-validating, ensuring researchers can confidently elucidate and confirm the structure of this and similar complex molecules.

Introduction: The Analytical Challenge

This compound is a substituted benzotriazole derivative. The benzotriazole core is a prevalent scaffold in pharmaceutical development, agrochemicals, and materials science, valued for its unique chemical properties and biological activities. The specific substitution pattern—a bulky benzyl group on N1, and electron-withdrawing bromine and fluorine atoms on the benzene ring—creates a unique electronic environment that requires a multi-faceted analytical approach for unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the structural elucidation of such organic molecules in solution.[1] However, the interplay between the substituents presents a non-trivial analytical puzzle. The fluorine atom, in particular, introduces heteronuclear coupling to both proton (¹H) and carbon (¹³C) nuclei, which can complicate spectra but also provides invaluable connectivity information.[2] This guide provides the theoretical foundation and practical protocols necessary to navigate this complexity.

Molecular Structure and Predicted NMR Landscape

To systematically analyze the NMR data, a clear atom numbering system is essential. The structure and numbering for this compound are presented below.

G cluster_prep Sample Preparation cluster_1d 1D NMR Acquisition cluster_2d 2D NMR Acquisition cluster_analysis Data Analysis & Verification prep Dissolve 5-10 mg of sample in 0.6 mL CDCl₃ with 0.03% TMS h1 ¹H NMR (Proton) prep->h1 Initial Survey c13 ¹³C{¹H} NMR (Carbon - Proton Decoupled) h1->c13 assign Assign Signals (1D & 2D Data Integration) h1->assign f19 ¹⁹F{¹H} NMR (Fluorine - Proton Decoupled) c13->f19 c13->assign h1_coupled ¹H NMR (Fluorine Coupled) f19->h1_coupled Observe H-F Couplings f19->assign cosy ¹H-¹H COSY (H-H Connectivity) h1_coupled->cosy h1_coupled->assign hsqc ¹H-¹³C HSQC (Direct C-H Correlation) cosy->hsqc cosy->assign hmbc ¹H-¹³C HMBC (Long-Range C-H Correlation) hsqc->hmbc hsqc->assign hmbc->assign verify Structural Verification assign->verify

Caption: Recommended workflow for the complete NMR analysis and structural verification.

Protocol: Sample Preparation

Rationale: Proper sample preparation is critical for acquiring high-quality, reproducible NMR data. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. [3]Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR.

  • Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS. The choice of solvent can significantly affect chemical shifts, so consistency is key for comparing data. [4][5]3. Dissolution: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A clear, homogeneous solution is required.

  • Transfer: Ensure the solution height in the tube is sufficient for the instrument's detection coil (typically ~4-5 cm).

Protocol: 1D NMR Data Acquisition

Rationale: 1D spectra provide the fundamental information on chemical shifts, integrals (for ¹H), and multiplicities. Acquiring both proton-coupled and decoupled spectra for ¹⁹F and ¹³C is essential for observing and measuring coupling constants.

  • ¹H NMR:

    • Acquire a standard proton spectrum over a range of -1 to 12 ppm.

    • Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • To observe H-F couplings clearly, ensure the digital resolution is adequate.

  • ¹³C{¹H} NMR:

    • Acquire a proton-decoupled carbon spectrum over a range of 0 to 180 ppm.

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

    • This experiment will reveal the chemical shifts of all carbon atoms and show C-F couplings.

  • ¹⁹F NMR:

    • Acquire a spectrum over a range of -80 to -160 ppm.

    • Acquire both a proton-decoupled and a proton-coupled spectrum to clearly identify and measure the J_HF coupling constants.

Protocol: 2D NMR Data Acquisition

Rationale: 2D NMR experiments are indispensable for assembling the molecular structure. They provide unambiguous evidence of through-bond connectivity, resolving any ambiguities from the 1D spectra.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It will be used to confirm the connectivity within the benzyl ring.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. [6]It is the most reliable way to assign the protonated carbons (C4, C7, C8, and C9-C13).

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-4 bonds away. It is crucial for identifying the quaternary carbons and piecing together the molecular fragments. For example, correlations from the benzylic protons (H8) to C7a and C9 will definitively link the benzyl group to the benzotriazole core.

Data Interpretation and Structural Validation

The final step is to integrate all acquired data into a single, cohesive structural assignment.

  • ¹H and ¹⁹F Analysis: Start by assigning the singlets, doublets, and multiplets in the ¹H spectrum. Use the coupling constants observed in both the ¹H and ¹⁹F spectra to confirm the ³J_HF and ⁴J_HF interactions.

  • HSQC Analysis: Use the HSQC spectrum to assign the chemical shift of each protonated carbon based on the already assigned proton signals. [7]3. HMBC Analysis: Use the key HMBC correlations to assemble the final structure.

    • H4 to C5, C6, and C7a: Confirms the position of H4.

    • H7 to C5, C6, and C3a: Confirms the position of H7.

    • H8 to C7a and C9: Links the benzyl group to the N1 position and the phenyl ring.

Conclusion

The NMR analysis of this compound requires a systematic and multi-technique approach. By leveraging the predictive power of fundamental NMR principles and executing a well-designed suite of 1D and 2D experiments, researchers can overcome the complexities introduced by the multiple substituents. The workflow detailed in this guide—from careful sample preparation to the integrated analysis of ¹H, ¹³C, ¹⁹F, COSY, HSQC, and HMBC data—provides a reliable and authoritative pathway to the unambiguous structural elucidation of this and other similarly complex molecules, empowering drug discovery and chemical research professionals.

References

  • Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. AIR FORCE MATERIALS LAB WRIGHT-PATTERSON AFB OHIO. Available at: [Link]

  • Nanalysis. (2019). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Nanalysis. Available at: [Link]

  • Reddit r/chemhelp Community. (2022). How does solvent choice effect chemical shift in NMR experiments? Reddit. Available at: [Link]

  • Cubberley, M. S., & Iverson, B. L. (2001). ¹H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. Journal of the American Chemical Society, 123(31), 7560–7563. Available at: [Link]

  • Kenwright, A. M., & Mosely, J. A. (2018). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Communications, 54(74), 10391–10394. Available at: [Link]

  • Royal Society of Chemistry. (2015). Electronic Supplementary Material (ESI) for ChemComm. Available at: [Link]

  • ChemWhat. This compound. Available at: [Link]

  • Pappuru, S., Chakraborty, D., & Ramkumar, V. (2017). Supporting Information for “Synthesis and Characterisation of Benzotriazole or Benzoxazole Phenoxide Ligands Supported Nb and Ta Metal Complexes...". The Royal Society of Chemistry. Available at: [Link]

  • El-Malah, A. A., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 28(7), 3203. Available at: [Link]

  • NATIONAL ANALYTICAL CORPORATION. 1-Benzyl-5-bromo-6- fluorobenzimidazole. Available at: [Link]

  • Yranzo, G. I., et al. (2008). 1H, 13C and 15N NMR spectroscopy and tautomerism of nitrobenzotriazoles. Magnetic Resonance in Chemistry, 46(7), 650–658. Available at: [Link]

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  • SpectraBase. 1-benzyl-1H-benzotriazole - Optional[13C NMR]. Available at: [Link]

  • Gouilleux, B., et al. (2021). Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients. Analyst, 146(12), 3875–3884. Available at: [Link]

  • Chen, H., et al. (2023). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 28(22), 7590. Available at: [Link]

  • Sitter, B., et al. (2013). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. BMC Bioinformatics, 14, 34. Available at: [Link]

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  • Jee, J., & Urick, A. K. (2021). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. Chemical Society Reviews, 50(12), 7231–7253. Available at: [Link]

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Mass Spectrometry of 1-Benzyl-5-bromo-6-fluorobenzotriazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Benzyl-5-bromo-6-fluorobenzotriazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural complexity, featuring a benzotriazole core, a benzyl substituent, and two different halogen atoms (bromine and fluorine), presents a unique analytical challenge. Mass spectrometry is an indispensable tool for the structural elucidation and purity assessment of such molecules. This guide provides an in-depth technical overview of the mass spectrometric behavior of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the nuanced interplay of its structural features under mass spectrometric analysis, detailing expected fragmentation patterns and the rationale behind experimental choices.

Molecular Structure and Isotopic Considerations

Before delving into the mass spectrometric analysis, it is crucial to understand the fundamental properties of this compound.

Chemical Structure:

  • Molecular Formula: C₁₃H₉BrFN₃[1]

  • Molecular Weight: 306.13 g/mol [1]

  • Core: A bicyclic benzotriazole system.

  • Substituents:

    • A benzyl group at the N1 position.

    • A bromine atom at the C5 position.

    • A fluorine atom at the C6 position.

The presence of bromine is of particular importance in mass spectrometry due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance.[2] This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of almost equal intensity separated by two mass-to-charge units (M+ and M+2).[2] This isotopic signature is a powerful diagnostic tool for identifying bromine-containing compounds in a mass spectrum.

Optimal Ionization Techniques

The choice of ionization technique is critical for obtaining high-quality mass spectra that are representative of the intact molecule and provide informative fragmentation.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar and thermally labile molecules like benzotriazole derivatives.[3][4][5] It typically produces protonated molecules, [M+H]⁺, with minimal in-source fragmentation. This is ideal for accurate molecular weight determination. The basic nitrogen atoms in the triazole ring are readily protonated.

  • Electron Ionization (EI): EI is a high-energy ionization technique that induces extensive fragmentation.[6][7] While often leading to the absence or low abundance of the molecular ion, the resulting fragmentation pattern is highly reproducible and provides a detailed structural fingerprint of the molecule. For aromatic compounds, the molecular ion is generally more stable and likely to be observed.[6][8]

For a comprehensive analysis of this compound, a combination of both ESI (for molecular weight confirmation) and EI (for structural elucidation through fragmentation) is recommended.

Experimental Protocol: A Self-Validating System

The following protocol outlines a robust approach for the mass spectrometric analysis of this compound.

1. Sample Preparation:

  • Dissolve the compound in a suitable solvent such as methanol, acetonitrile, or a mixture thereof, to a final concentration of approximately 1 mg/mL.

  • For ESI, further dilute the stock solution with the mobile phase to a concentration of 1-10 µg/mL. The addition of a small amount of formic acid (0.1%) to the mobile phase can enhance protonation and improve signal intensity.

  • For EI, the sample can be introduced via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph.

2. Instrumentation Parameters:

The following table summarizes typical starting parameters for mass spectrometric analysis. These should be optimized for the specific instrument being used.

ParameterElectrospray Ionization (ESI)Electron Ionization (EI)
Ionization Mode PositivePositive
Capillary Voltage 3.5 - 4.5 kVN/A
Cone Voltage 20 - 40 VN/A
Source Temperature 120 - 150 °C200 - 250 °C
Desolvation Temp. 300 - 400 °CN/A
Electron Energy N/A70 eV
Mass Range m/z 50 - 500m/z 40 - 500

3. Data Acquisition and Interpretation:

  • Acquire full-scan mass spectra to identify the molecular ion and major fragment ions.

  • Perform tandem mass spectrometry (MS/MS) on the protonated molecule (in ESI) or the molecular ion (in EI) to confirm fragmentation pathways.

  • Carefully analyze the isotopic patterns of all major ions to identify those containing bromine.

Predicted Fragmentation Pathways

The fragmentation of this compound is expected to be driven by the stability of the aromatic systems and the relative strengths of the chemical bonds. The following is a proposed fragmentation scheme under EI conditions, which would induce more extensive fragmentation.

Initial Ionization: The initial event is the removal of an electron to form the molecular ion, M⁺˙, at m/z 305 and 307.

Major Fragmentation Routes:

  • Loss of the Benzyl Group: The most facile fragmentation is likely the cleavage of the N-CH₂ bond to lose a benzyl radical (•CH₂C₆H₅), leading to the formation of the stable tropylium cation (C₇H₇⁺) at m/z 91. The remaining benzotriazole fragment would be observed at m/z 214 and 216.

  • Loss of Nitrogen: A characteristic fragmentation of benzotriazoles is the elimination of a neutral nitrogen molecule (N₂).[9] This would result in an ion at m/z 277 and 279.

  • Halogen Loss: The loss of the bromine atom as a radical (•Br) would lead to an ion at m/z 226. Subsequent loss of fluorine is also possible.

  • Combined Losses: A combination of these fragmentation pathways will likely be observed. For example, the loss of N₂ followed by the loss of the benzyl group would result in an ion at m/z 186.

The following diagram illustrates the predicted major fragmentation pathways.

Predicted EI Fragmentation of this compound M C₁₃H₉BrFN₃⁺˙ m/z 305/307 F1 C₇H₇⁺ m/z 91 M->F1 - •C₆H₂BrFN₃ F2 C₆H₂BrFN₃⁺˙ m/z 214/216 M->F2 - •C₇H₇ F3 C₁₃H₉BrFN⁺˙ m/z 277/279 M->F3 - N₂ F4 C₁₃H₉FN₃⁺˙ m/z 226 M->F4 - •Br F5 C₆H₂FN⁺˙ m/z 186 F3->F5 - •C₇H₇

Caption: Predicted Electron Ionization (EI) fragmentation pathways.

Summary of Expected Ions

The following table summarizes the key ions expected in the mass spectrum of this compound.

m/z (⁷⁹Br/⁸¹Br)Proposed FormulaIdentity
305 / 307C₁₃H₉BrFN₃⁺˙Molecular Ion (M⁺˙)
277 / 279C₁₃H₉BrFN⁺˙[M - N₂]⁺˙
226C₁₃H₉FN₃⁺˙[M - Br]⁺˙
214 / 216C₆H₂BrFN₃⁺˙[M - C₇H₇]⁺˙
186C₆H₂FN⁺˙[M - N₂ - C₇H₇]⁺˙
91C₇H₇⁺Tropylium Ion

Conclusion

The mass spectrometric analysis of this compound is a multifaceted process that provides invaluable structural information. By leveraging a combination of soft (ESI) and hard (EI) ionization techniques, a comprehensive understanding of the molecule's identity and structure can be achieved. The characteristic isotopic pattern of bromine serves as a crucial diagnostic tool, while the predictable fragmentation pathways involving the loss of the benzyl group and molecular nitrogen provide a detailed structural fingerprint. This guide provides a foundational framework for researchers to approach the analysis of this and structurally related compounds, ensuring data of the highest quality and integrity.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • de la Mora, E., & Guild, C. (2018). Mass Spectrometry in Drug Discovery and Development. In Comprehensive Medicinal Chemistry III (pp. 348-372). Elsevier.
  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link][2]

  • ChemWhat. (n.d.). This compound. [Link][1]

  • Asfaw, A. A., & Wang, C. (2013). Determination of Benzotriazoles and Benzothiazoles in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry. Analytical Chemistry, 85(3), 1499–1506. [Link][3]

  • Weiss, S., Reemtsma, T., & Jekel, M. (2006). Determination of Benzotriazole Corrosion Inhibitors from Aqueous Environmental Samples by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. Analytical and Bioanalytical Chemistry, 386(4), 1195–1203. [Link][4][5]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link][6][7]

  • ResearchGate. (n.d.). Formation of characteristic ions from ionized 1H-benzotriazole. [Link][9]

  • McLafferty, F. W., & Hertel, R. H. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 31(5), 878–882. [Link][8]

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Introduction: The Significance of 1-Benzyl-5-bromo-6-fluorobenzotriazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the FTIR Spectrum of 1-Benzyl-5-bromo-6-fluorobenzotriazole

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of this compound, a compound of significant interest in contemporary drug discovery and materials science. Designed for researchers, scientists, and drug development professionals, this document offers a detailed theoretical framework for understanding the vibrational modes of this complex heterocyclic molecule, a hypothetical experimental protocol for acquiring its spectrum, and a thorough interpretation of its expected spectral features.

This compound is a substituted benzotriazole derivative. The benzotriazole core is a staple scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The strategic placement of a benzyl group at the 1-position, along with bromine and fluorine atoms on the benzene ring, modulates the compound's lipophilicity, electronic properties, and steric profile, making it a promising candidate for targeted therapeutic applications.

Precise structural elucidation and quality control are paramount in the development of novel chemical entities. FTIR spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for confirming the molecular structure and identifying the functional groups present in a sample. This guide will delve into the predicted FTIR spectrum of this compound, providing a foundational understanding for its spectroscopic characterization.

Theoretical Framework: Molecular Vibrations and IR Absorption

FTIR spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavenumber. When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group, absorption occurs, resulting in a peak in the spectrum. The position, intensity, and shape of these absorption bands provide a unique "fingerprint" of the molecule.

The vibrational modes of this compound can be categorized into two main types:

  • Stretching Vibrations : Changes in the inter-atomic distance along the bond axis. These can be symmetric or asymmetric.

  • Bending Vibrations : Changes in the angle between two bonds. These include scissoring, rocking, wagging, and twisting.

The analysis of the FTIR spectrum involves correlating the observed absorption bands with these specific vibrational modes.

Molecular Structure and Predicted Vibrational Modes

To predict the FTIR spectrum, we will dissect the molecule into its constituent functional groups and analyze their expected vibrational frequencies based on established literature and spectroscopic databases.

Caption: Molecular Structure of this compound.

Aromatic and Heterocyclic Ring Systems
  • Aromatic C-H Stretching : The C-H bonds on both the substituted benzene and the benzyl group's phenyl ring will exhibit stretching vibrations. These typically appear as a group of weak to medium bands in the 3100-3000 cm⁻¹ region.[1][2][3]

  • Aromatic C=C Stretching : The in-ring carbon-carbon double bond stretches of the benzene and benzotriazole rings result in several bands of variable intensity in the 1600-1450 cm⁻¹ range.[1][2][3]

  • Triazole Ring Vibrations (N=N, C-N, N-N Stretching) : The triazole moiety has characteristic vibrations. The N=N stretching is expected around 1630-1580 cm⁻¹. The C-N and N-N stretching vibrations contribute to the complex pattern of bands in the fingerprint region, typically between 1350 cm⁻¹ and 1000 cm⁻¹.[4] Studies on benzotriazoles have identified "marker bands" that are characteristic of the triazole ring system.[4][5]

  • C-H Out-of-Plane Bending (OOP) : The C-H out-of-plane bending vibrations are highly sensitive to the substitution pattern on the aromatic ring. For the disubstituted benzene ring in the benzotriazole core, a strong band is expected in the 900-800 cm⁻¹ region.[3][6]

Benzyl Group
  • Aliphatic C-H Stretching : The methylene (-CH₂-) bridge of the benzyl group will show symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ range.[2][6]

  • CH₂ Bending (Scissoring) : A characteristic medium intensity band for the CH₂ scissoring vibration is expected around 1465 cm⁻¹.[1]

Halogen Substituents
  • C-F Stretching : The carbon-fluorine bond is strong and polar, giving rise to a strong absorption band. The C-F stretching vibration for aromatic fluorides typically appears in the 1250-1120 cm⁻¹ range.[7]

  • C-Br Stretching : The carbon-bromine bond is weaker, and its stretching vibration occurs at lower frequencies. A medium to strong band is expected in the 690-515 cm⁻¹ region.[3]

Predicted FTIR Spectrum: A Tabulated Summary

The following table summarizes the predicted key absorption bands for this compound.

Wavenumber Range (cm⁻¹)Vibrational ModeExpected Intensity
3100 - 3000Aromatic C-H StretchingMedium to Weak
2950 - 2850Aliphatic C-H Stretching (CH₂)Medium
1600 - 1450Aromatic C=C In-Ring StretchingMedium to Strong
~1465CH₂ Bending (Scissoring)Medium
1350 - 1000C-N and N-N Stretching, In-plane C-H BendingMedium to Strong
1250 - 1120C-F StretchingStrong
900 - 800Aromatic C-H Out-of-Plane BendingStrong
690 - 515C-Br StretchingMedium to Strong

Experimental Protocol: Acquiring the FTIR Spectrum

This section outlines a standardized procedure for obtaining a high-quality FTIR spectrum of a solid sample using the Attenuated Total Reflectance (ATR) technique, which is ideal for its minimal sample preparation requirements.

cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Place a small amount of This compound powder on the ATR crystal. step1 Apply consistent pressure using the ATR press to ensure good sample-crystal contact. start->step1 step3 Collect a background spectrum of the empty, clean ATR crystal. step1->step3 step2 Clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and dry. step4 Collect the sample spectrum. Parameters: - Range: 4000-400 cm⁻¹ - Resolution: 4 cm⁻¹ - Scans: 32 step3->step4 step5 Perform automatic background subtraction and ATR correction. step4->step5 step6 Apply baseline correction if necessary. step5->step6 step7 Label significant peaks and compare with the predicted spectrum. step6->step7

Caption: Experimental workflow for FTIR-ATR analysis.

Methodology:

  • Instrument Preparation : Ensure the FTIR spectrometer and ATR accessory are properly aligned and have been allowed to warm up for optimal stability.

  • Background Scan : Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum, which will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

  • Sample Application : Place a small amount of the solid this compound powder onto the center of the ATR crystal.

  • Pressure Application : Use the ATR's pressure clamp to apply firm, consistent pressure to the sample. This ensures intimate contact between the sample and the crystal surface, which is crucial for obtaining a high-quality spectrum.

  • Sample Spectrum Acquisition : Collect the sample spectrum using the following typical parameters:

    • Spectral Range : 4000 cm⁻¹ to 400 cm⁻¹

    • Resolution : 4 cm⁻¹

    • Number of Scans : 32 (to improve the signal-to-noise ratio)

  • Data Processing : The instrument software will automatically subtract the background spectrum. An ATR correction may also be applied to account for the wavelength-dependent depth of penetration of the evanescent wave. A baseline correction can be performed to level the spectrum if needed.

  • Analysis : Identify the major absorption bands and compare their positions and relative intensities to the predicted values in the table above to confirm the compound's identity and structural integrity.

Conclusion

The FTIR spectrum of this compound is predicted to be rich in information, with characteristic bands confirming the presence of the benzotriazole core, the benzyl substituent, and the halogen atoms. Key spectral features to look for include the aromatic C-H stretches above 3000 cm⁻¹, the aliphatic C-H stretches below 3000 cm⁻¹, a complex series of bands in the 1600-1450 cm⁻¹ region for the aromatic and triazole rings, and strong, distinct bands for the C-F and C-Br stretches in the lower wavenumber region. This in-depth guide provides a solid foundation for researchers to accurately acquire, interpret, and validate the FTIR spectrum of this promising molecule, ensuring its identity and purity in research and development settings.

References

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Methodological & Application

The Synthetic Versatility of 1-Benzyl-5-bromo-6-fluorobenzotriazole: A Guide for Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Modern Synthesis

In the landscape of contemporary organic synthesis and medicinal chemistry, the benzotriazole moiety stands as a pillar of versatility and utility.[1][2] Its unique combination of stability, straightforward introduction and removal, and ability to activate molecules for a myriad of transformations has cemented its status as an indispensable synthetic auxiliary.[3][4] This guide delves into the specific applications of a tailored derivative, 1-Benzyl-5-bromo-6-fluorobenzotriazole , a reagent poised for significant contributions in the synthesis of complex organic molecules and novel pharmaceutical agents.

While direct literature on this specific multisubstituted benzotriazole is emerging, its true potential can be understood by dissecting the roles of its constituent parts: the N-benzyl group, the electron-withdrawing fluorine atom, and the synthetically versatile bromine atom. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only detailed application notes and protocols but also the underlying scientific rationale for its use. We will explore its role as a superior acylating agent, a precursor for heterocyclic systems, and a valuable building block in cross-coupling reactions, thereby offering a glimpse into its potential to streamline and innovate synthetic strategies.

Core Attributes and Mechanistic Insights

This compound is more than a simple reagent; it is a sophisticated tool for molecular construction. Its utility stems from the synergistic interplay of its structural features.

The Benzotriazole Core: A Superior Leaving Group and Activating Auxiliary

The power of the benzotriazole moiety lies in its ability to function as an excellent leaving group, often likened to a "reactive yet stable" halide equivalent.[3] When attached to a carbonyl group, it forms a highly stable N-acylbenzotriazole, which is an exceptional acylating agent.[5] Unlike highly reactive and often unstable acyl chlorides, N-acylbenzotriazoles are typically crystalline, stable solids that are easily handled.[5]

The reaction mechanism hinges on the nucleophilic attack at the activated carbonyl carbon, followed by the departure of the resonance-stabilized benzotriazole anion. This process is highly efficient for N-, O-, C-, and S-acylations.[6]

Influence of Substituents:
  • N-Benzyl Group: The benzyl group at the N1-position enhances the lipophilicity of the molecule, improving its solubility in common organic solvents. This is a practical advantage in many reaction setups. Furthermore, the benzyl group can be removed under specific hydrogenolysis conditions, offering an additional layer of synthetic flexibility.

  • 5-Bromo and 6-Fluoro Groups: The electron-withdrawing nature of the fluorine and bromine atoms increases the acidity of the N-H proton in the parent benzotriazole, facilitating its initial functionalization. More importantly, the bromine atom serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[7] This allows for the introduction of diverse substituents at the 5-position of the benzotriazole ring, opening up avenues for creating libraries of complex molecules. The fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of resulting bioactive molecules, often enhancing metabolic stability and binding affinity.[8][9]

Application Notes & Protocols

Application 1: Benzotriazole-Mediated Peptide Synthesis

Benzotriazole-based reagents are foundational in modern peptide synthesis due to their ability to facilitate efficient amide bond formation while minimizing racemization.[10] N-acylbenzotriazoles, derived from this compound, can serve as excellent coupling agents.

Rationale: The conversion of an N-protected amino acid into its corresponding N-acylbenzotriazole derivative creates a highly reactive species. This "activated" amino acid readily couples with the free amine of another amino acid or a growing peptide chain. The reaction proceeds under mild, neutral conditions, which is crucial for preserving the stereochemical integrity of chiral amino acids.[11]

Experimental Protocol: Dipeptide Synthesis using 1-Benzyl-5-bromo-6-fluorobenzotriazolyl Acyl Intermediate

  • Activation of the N-Protected Amino Acid:

    • To a solution of an N-protected amino acid (e.g., Boc-Alanine) (1.0 eq) in anhydrous THF (0.2 M), add this compound (1.1 eq) and thionyl chloride (1.2 eq).

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the formation of the N-acylbenzotriazole intermediate by TLC.

    • Upon completion, the solvent is removed under reduced pressure to yield the crude N-(Boc-Alanyl)-1-benzyl-5-bromo-6-fluorobenzotriazole. This stable intermediate can often be used without further purification.

  • Coupling Reaction:

    • Dissolve the unprotected amino acid methyl ester (e.g., H-Gly-OMe) (1.0 eq) and the activated N-acylbenzotriazole intermediate (1.05 eq) in acetonitrile-water (1:1).

    • Stir the mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, the acetonitrile is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate.

    • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield the dipeptide, Boc-Ala-Gly-OMe.

Data Summary Table:

N-Protected Amino AcidUnprotected Amino Acid EsterCoupling Time (h)Typical Yield (%)
Boc-AlanineH-Gly-OMe1685-95
Cbz-PhenylalanineH-Leu-OMe2080-90
Fmoc-ValineH-Pro-OtBu2475-85

Workflow Diagram:

Peptide_Synthesis cluster_activation Activation Step cluster_coupling Coupling Step cluster_workup Workup & Purification N_Protected_AA N-Protected Amino Acid Activated_AA N-Acylbenzotriazole Intermediate N_Protected_AA->Activated_AA THF, rt Reagent 1-Benzyl-5-bromo- 6-fluorobenzotriazole + SOCl₂ Reagent->Activated_AA Dipeptide Protected Dipeptide Activated_AA->Dipeptide MeCN/H₂O, rt Unprotected_AA Unprotected Amino Acid Ester Unprotected_AA->Dipeptide Purified_Dipeptide Purified Dipeptide Dipeptide->Purified_Dipeptide Extraction & Chromatography

Caption: Workflow for benzotriazole-mediated dipeptide synthesis.

Application 2: Synthesis of Heterocyclic Compounds

Benzotriazole-mediated synthesis is a powerful strategy for the construction of various heterocyclic systems.[12][13] this compound can act as a precursor for the synthesis of substituted benzimidazoles, quinoxalines, and other fused heterocycles.

Rationale: The benzotriazole ring can undergo ring-opening and rearrangement reactions under thermal or photochemical conditions, often with the extrusion of N₂. The substituents on the benzene ring (bromo and fluoro) are carried through to the final heterocyclic product, providing a route to functionalized heterocycles that might be difficult to access through other methods.

Experimental Protocol: Hypothetical Synthesis of a Substituted Benzimidazole

  • N-Arylation:

    • Combine this compound (1.0 eq), an aniline derivative (e.g., 4-methoxyaniline) (1.2 eq), and a copper(I) iodide catalyst (0.1 eq) in a sealed tube with anhydrous DMF.

    • Add a suitable ligand, such as N,N'-dimethylethylenediamine (0.2 eq), and a base, such as potassium carbonate (2.0 eq).

    • Heat the mixture at 120-140 °C for 24-48 hours.

    • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

    • Purify the crude product by column chromatography to yield the N-aryl-benzotriazole derivative.

  • Ring Transformation (Thermolysis):

    • In a high-boiling point solvent like diphenyl ether, heat the N-aryl-benzotriazole derivative under a nitrogen atmosphere to 250-280 °C.

    • The extrusion of N₂ and subsequent cyclization will lead to the formation of the corresponding substituted benzimidazole.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and purify the product by column chromatography.

Logical Relationship Diagram:

Heterocycle_Synthesis Start This compound Intermediate N-Aryl-benzotriazole Intermediate Start->Intermediate Cu-catalyzed N-Arylation Aniline Aniline Derivative Aniline->Intermediate Product Substituted Benzimidazole Intermediate->Product Thermolysis (N₂ extrusion)

Caption: Pathway for substituted benzimidazole synthesis.

Application 3: Precursor in Cross-Coupling Reactions

The bromine atom at the 5-position of this compound is a key feature for its use in palladium-catalyzed cross-coupling reactions. This allows for the late-stage functionalization of the benzotriazole scaffold, a highly desirable strategy in drug discovery for the rapid generation of analogues.

Rationale: The C-Br bond can be selectively activated by a palladium catalyst to form an organopalladium intermediate. This intermediate can then react with a variety of coupling partners, including boronic acids (Suzuki coupling), organostannanes (Stille coupling), or terminal alkynes (Sonogashira coupling), to form a new carbon-carbon or carbon-heteroatom bond.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup:

    • In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 eq), an arylboronic acid (e.g., 4-tolylboronic acid) (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 eq), and a base (e.g., aqueous 2M Na₂CO₃) (3.0 eq).

    • Add a suitable solvent system, such as a 3:1 mixture of toluene and ethanol.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (typically 80-100 °C) for 6-12 hours.

    • Monitor the reaction progress by TLC or GC-MS.

  • Workup and Purification:

    • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the 5-aryl-substituted benzotriazole derivative.

Experimental Workflow Diagram:

Suzuki_Coupling Start 1-Benzyl-5-bromo- 6-fluorobenzotriazole Product 5-Aryl-substituted benzotriazole Start->Product Boronic_Acid Arylboronic Acid Boronic_Acid->Product Catalyst Pd(PPh₃)₄, Base Catalyst->Product Toluene/EtOH, Reflux

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Conclusion and Future Outlook

This compound is a highly functionalized and versatile reagent with significant potential in organic synthesis and drug discovery. Its utility as a precursor for stable and reactive acylating agents, its role in the construction of complex heterocyclic systems, and its suitability for late-stage functionalization via cross-coupling reactions make it a valuable addition to the synthetic chemist's toolbox. The strategic placement of the benzyl, bromo, and fluoro substituents provides a unique combination of properties that can be leveraged to create novel molecular architectures with tailored biological activities. As the demand for efficient and innovative synthetic methodologies continues to grow, the applications of well-designed reagents like this compound are set to expand, paving the way for new discoveries in both academic and industrial research.

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Application Notes and Protocols for 1-Benzyl-5-bromo-6-fluorobenzotriazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Benzotriazole Scaffold

In the landscape of medicinal chemistry, the benzotriazole moiety stands out as a privileged heterocyclic scaffold. Its unique combination of aromaticity, hydrogen bonding capabilities, and the presence of three nitrogen atoms allows it to serve as a versatile pharmacophore and a reactive intermediate. Benzotriazole derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2] The core structure's ability to be readily functionalized at various positions makes it an attractive starting point for the design of novel therapeutic agents.[3] This document provides a detailed guide on the potential applications and experimental protocols for a specific, functionalized derivative: 1-Benzyl-5-bromo-6-fluorobenzotriazole .

Compound Profile: this compound

This compound integrates several key features that make it a promising tool for drug discovery and development. The benzyl group at the N1 position enhances lipophilicity, which can improve cell membrane permeability. The bromine atom at the 5-position serves as a versatile synthetic handle for introducing further molecular diversity through cross-coupling reactions. The fluorine atom at the 6-position can enhance metabolic stability and binding affinity to target proteins.

PropertyValueSource
CAS Number 1365272-70-3[4][5]
Molecular Formula C₁₃H₉BrFN₃[5]
Molecular Weight 306.14 g/mol [5]
Appearance White to off-white solid (predicted)-
Purity Typically >98%[6]
Solubility Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.Inferred

Core Applications in Medicinal Chemistry

While specific biological data for this compound is not extensively published, its structural features suggest its utility in several key areas of medicinal chemistry, primarily as a versatile building block for the synthesis of more complex molecules with therapeutic potential.

Scaffold for Kinase Inhibitor Synthesis

Rationale: The benzotriazole core is present in known kinase inhibitors. For instance, 4,5,6,7-tetrabromobenzotriazole (TBBt) is a potent and selective inhibitor of protein kinase CK2, a key player in cell growth and proliferation.[1][7] The subject compound can be envisioned as a starting point for developing novel kinase inhibitors, where the benzyl group occupies a hydrophobic pocket and the bromo-fluoro-substituted benzene ring can be further modified to enhance potency and selectivity.

Workflow for Kinase Inhibitor Development:

G start This compound step1 Suzuki or Stille Coupling at C5-Br (Introduce aryl/heteroaryl groups) start->step1 step2 Library of Novel Derivatives step1->step2 step3 Kinase Screening Assays (e.g., CK2, PIM-1) step2->step3 step4 Identification of Active Hits step3->step4 step5 Lead Optimization (SAR studies) step4->step5 step6 In Vitro & In Vivo Testing step5->step6

Caption: Kinase inhibitor development workflow.

Precursor for PET Imaging Agents

Rationale: The presence of a fluorine atom suggests its potential as a precursor for fluorine-18 (¹⁸F) labeled Positron Emission Tomography (PET) tracers. PET imaging is a powerful non-invasive technique for in vivo imaging of biological processes. The development of novel PET tracers for targets like α-synuclein aggregates in neurodegenerative diseases is an active area of research.[8][9] While direct radiofluorination at an aromatic C-F bond is challenging, this compound could be modified to introduce a suitable leaving group for nucleophilic ¹⁸F-fluorination.

Proposed Radiosynthesis Strategy:

G start This compound step1 Modification to introduce a leaving group (e.g., nitro, trimethylammonium) start->step1 step2 Precursor for Radiosynthesis step1->step2 step3 Nucleophilic Substitution with [¹⁸F]Fluoride step2->step3 step4 [¹⁸F]-Labeled Benzotriazole Derivative step3->step4 step5 Purification and In Vivo PET Imaging step4->step5

Caption: Proposed PET tracer synthesis workflow.

Experimental Protocols

The following protocols are generalized procedures and should be optimized for the specific reaction conditions and substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C5-Arylation

This protocol describes a general method to introduce an aryl or heteroaryl group at the 5-position of the benzotriazole ring.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry reaction flask, add this compound (1.0 eq), the aryl/heteroaryl boronic acid (1.2 eq), and the base (2.0 eq).

  • Purge the flask with an inert gas (N₂ or Ar) for 10-15 minutes.

  • Add the degassed solvent to the flask.

  • Add the palladium catalyst (0.05-0.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome: A library of C5-arylated 1-benzyl-6-fluorobenzotriazole derivatives for biological screening.

Protocol 2: Synthesis of a Potential Anticancer Agent by Analogy

This protocol is adapted from the synthesis of 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones, which have shown anticancer activity.[10][11] It outlines a hypothetical pathway to a novel compound class.

Part A: Synthesis of this compound-7-carbaldehyde (Hypothetical Intermediate)

This intermediate is not commercially available and would require a multi-step synthesis, likely involving protection, lithiation/Grignard formation, and formylation of a suitable precursor.

Part B: Condensation with a Hydrazine Derivative

Materials:

  • Hypothetical this compound-7-carbaldehyde

  • Substituted hydrazine (e.g., thiosemicarbazide)

  • Solvent (e.g., ethanol)

  • Acid catalyst (e.g., acetic acid)

Procedure:

  • Dissolve the hypothetical aldehyde intermediate in ethanol in a round-bottom flask.

  • Add a catalytic amount of acetic acid.

  • Add the substituted hydrazine (1.1 eq) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum.

  • Recrystallize if necessary to obtain the pure product.

Expected Outcome: A novel hydrazone derivative of this compound for evaluation as a potential anticancer agent.

Data on Structurally Related Compounds

The following table summarizes the activity of some benzotriazole and related derivatives to provide context for the potential of this compound.

Compound ClassBiological Target/ActivityRepresentative IC₅₀/EC₅₀Reference
TetrabromobenzotriazolesProtein Kinase CK2 Inhibition~0.4 µM[1]
N-alkyl BenzotriazolesHCV NTPase/Helicase Inhibition~6.5 µM[12]
1-Benzyl-5-bromoindolin-2-onesAnticancer (MCF-7 cells)2.93 µM[10]
Benzotriazole DerivativesAntiviral (Coxsackievirus B5)6-18.5 µM[2]

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials.[6]

Conclusion

This compound is a promising, yet underexplored, building block in medicinal chemistry. Its strategically placed functional groups offer multiple avenues for synthetic elaboration. Based on the well-established biological activities of the benzotriazole scaffold, this compound holds significant potential for the development of novel kinase inhibitors, anticancer agents, and PET imaging probes. The protocols and workflows provided herein offer a starting point for researchers to unlock the therapeutic potential of this versatile molecule. Further investigation into its biological properties is highly encouraged.

References

  • 2-[4-Amino-3-(trifluoromethyl) phenyl]acetonitrile. (n.d.).
  • 1365271-97-1|5-Bromo-6-fluoro-1-propylbenzotriazole|BLD Pharm. (n.d.).
  • This compound [ 1365272-70-3 ]. (n.d.).
  • This compound CAS#: 1365272-70-3; ChemWhat Code: 1101117. (n.d.).
  • 1365272-70-3 this compound. (n.d.).
  • Bretner, M., Baier, A., Kopańska, K., Najda, A., Schoof, A., Reinholz, M., ... & Borowski, P. (2005). Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. Acta biochimica Polonica, 52(3), 659–666.
  • 1365272-70-3|this compound|BLD Pharm. (n.d.).
  • An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. (n.d.).
  • Benzotriazole: An overview on its versatile biological behavior. (2016). Arabian Journal of Chemistry, 9, S1615-S1623.
  • Di Mola, A., Iannotta, D., Gatti, F., St-Jean, J. R., Bua, M., Iuliano, A., ... & Brancale, A. (2022).
  • Al-Ostoot, F. H., Kandeel, M., El-Gazzar, M. G., Al-Moneef, M. M., & Ayyad, R. R. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 28(7), 3203.
  • Al-Ostoot, F. H., Kandeel, M., El-Gazzar, M. G., Al-Moneef, M. M., & Ayyad, R. R. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. National Center for Biotechnology Information. Retrieved from [Link]

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  • 1-Benzyl-5-bromo-6-fluorobenzimidazole, min 98%, 1 gram. (n.d.).
  • Wuest, M., Trayner, B. J., Grant, T. N., Jans, H. S., Mercer, J. R., Wuest, F., & West, F. G. (2023). One-Pot Radiosynthesis of [18F]Anle138b—5-(3-Bromophenyl)-3-(6-[18F]fluorobenzo[d][4][6]dioxol-5-yl)-1H-pyrazole—A Potential PET Radiotracer Targeting α-Synuclein Aggregates. Molecules, 28(6), 2732.

  • Wuest, M., Trayner, B. J., Grant, T. N., Jans, H. S., Mercer, J. R., Wuest, F., & West, F. G. (2023). One-Pot Radiosynthesis of [18F]Anle138b-5-(3-Bromophenyl)-3-(6-[18F]fluorobenzo[ d][4][6]dioxol-5-yl)-1 H-pyrazole-A Potential PET Radiotracer Targeting α-Synuclein Aggregates. PubMed. Retrieved from [Link]

  • Al-Ostoot, F. H., Kandeel, M., El-Gazzar, M. G., Al-Moneef, M. M., & Ayyad, R. R. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. PubMed. Retrieved from [Link]

  • Zanotti-Fregonara, P., Lammertsma, A. A., & Innis, R. B. (2014). Suggested pathway to assess radiation safety of 18F-labeled PET tracers for first-in-human studies. European journal of nuclear medicine and molecular imaging, 41(1), 179–181.
  • Kałas, W., Gornowicz, A., Błaszczak-Świątkiewicz, K., & Bielawski, K. (2019). Antitumor activity of the protein kinase inhibitor 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo-1H-benzimidazole in breast cancer cell lines. Postepy higieny i medycyny doswiadczalnej (Online), 73, 55-65.
  • Sura, K., Narożna, D., Rąpa, A., Brezovský, J., & Gołas, N. (2021). Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties. International Journal of Molecular Sciences, 22(12), 6296.
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The Advent of a Potent Coupling Reagent: Application Notes for 1-Benzyl-5-bromo-6-fluorobenzotriazole in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unceasing Quest for Peptide Synthesis Efficiency

In the intricate world of peptide synthesis, the formation of the amide bond is the defining step, a moment where precision and efficiency dictate the success of synthesizing complex peptides for research, diagnostics, and therapeutics.[1] For decades, chemists have sought to perfect this crucial linkage, leading to the development of a sophisticated toolbox of coupling reagents. Among these, benzotriazole-based reagents have become mainstays in both solid-phase peptide synthesis (SPPS) and solution-phase methodologies.[1] Their acclaim is rooted in their dual ability to generate highly reactive acylating species while concurrently suppressing racemization, a critical factor in maintaining the stereochemical integrity of the final peptide.[2][3]

This guide introduces a novel, yet to be extensively characterized, peptide coupling reagent: 1-Benzyl-5-bromo-6-fluorobenzotriazole . While specific performance data for this reagent is not yet widely published, its unique molecular architecture, featuring a combination of electron-withdrawing halogens and a stabilizing benzyl group, positions it as a potentially powerful tool for challenging peptide couplings. This document will, therefore, provide a comprehensive overview of the principles of benzotriazole-based coupling reagents, extrapolate the anticipated properties and advantages of this compound, and present detailed, field-tested protocols that can serve as a robust starting point for its application.

The Core Principle: Mechanism of Action of Benzotriazole-Based Coupling Reagents

The efficacy of benzotriazole-based coupling reagents lies in their ability to convert a protected amino acid's carboxylic acid into a more reactive species, priming it for nucleophilic attack by the free amine of another amino acid or the growing peptide chain.[1] This activation is typically achieved in conjunction with a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or by incorporating the benzotriazole moiety into a standalone aminium/uronium or phosphonium salt (e.g., HBTU, HATU, PyBOP).[4][5]

The key intermediate in this process is a benzotriazolyl active ester. This ester is significantly more reactive than the initial carboxylic acid and, crucially, is less susceptible to racemization than the O-acylisourea intermediate formed when carbodiimides are used alone.[2] The benzotriazole derivative essentially acts as a temporary activating group that is readily displaced by the incoming amine.

Caption: General mechanism of peptide bond formation mediated by a carbodiimide and a benzotriazole additive.

Structure-Activity Relationship: The Promise of this compound

The reactivity of benzotriazole-based coupling reagents is profoundly influenced by the substituents on the benzotriazole ring. Electron-withdrawing groups enhance the acidity of the N-hydroxyl group (in the case of HOBt analogs), making the corresponding benzotriazolyl ester a better leaving group and thereby accelerating the rate of acylation.

This principle is well-established with reagents like HCTU, which is based on 6-chloro-1-hydroxybenzotriazole (6-Cl-HOBt). The electron-withdrawing chlorine atom increases the reactivity of HCTU compared to its non-halogenated counterpart, HBTU.[5][6]

Hypothetical Profile of this compound:

Based on these established structure-activity relationships, we can infer the following properties for this compound:

  • High Reactivity: The presence of two potent electron-withdrawing halogens, bromine at the 5-position and fluorine at the 6-position, is expected to significantly increase the reactivity of this reagent. This could make it particularly effective for:

    • Coupling of sterically hindered amino acids.

    • Minimizing racemization during segment condensations.

    • Accelerating coupling times, thereby improving overall synthesis efficiency.

  • Enhanced Solubility and Stability: The N-benzyl group is anticipated to enhance the solubility of the reagent in common organic solvents used in peptide synthesis, such as DMF and NMP. This can be advantageous for ensuring homogeneous reaction conditions, especially in automated synthesizers. The benzyl group may also contribute to the crystalline nature and stability of the reagent, potentially leading to a longer shelf-life.

  • Potential for Reduced Side Reactions: The high reactivity could lead to cleaner and more complete coupling reactions, reducing the formation of deletion sequences and other byproducts that can complicate purification.

It is important to note that with increased reactivity comes the need for careful optimization of reaction conditions to prevent potential side reactions, such as the formation of guanidinium derivatives at the N-terminus of the peptide chain when used in aminium/uronium salt formulations.[7]

Comparative Data of Established Benzotriazole-Based Coupling Reagents

To provide a context for the potential performance of this compound, the following table summarizes the characteristics of several widely used coupling reagents.

Coupling ReagentLeaving GroupRelative ReactivityCoupling EfficiencyRacemization SuppressionKey Characteristics
HBTU HOBtGoodHighGoodA widely used, cost-effective standard reagent.
HATU HOAtVery HighVery HighExcellentHighly reactive, particularly for difficult couplings; the 7-aza moiety enhances reaction rate and reduces racemization.[8][9]
HCTU 6-Cl-HOBtHighHighVery GoodThe electron-withdrawing chlorine atom increases reactivity compared to HBTU.[6][8]
PyBOP HOBtGoodHighGoodA phosphonium-based reagent, useful for minimizing guanidinylation side reactions.[5]
COMU OxymaVery HighVery HighExcellentA newer generation uronium salt with high efficiency and a better safety profile than HOBt/HOAt-based reagents.[5][10]

Experimental Protocols

The following protocols are provided as a general guideline for the use of benzotriazole-based coupling reagents and can be adapted for the application of this compound. Optimization may be required based on the specific peptide sequence and synthesis scale.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Fmoc/tBu Strategy

This protocol outlines a single coupling cycle on a solid support.

SPPS_Workflow cluster_prep Resin Preparation cluster_deprotect Fmoc Deprotection cluster_coupling Amino Acid Coupling cluster_wash Post-Coupling Swell 1. Swell Resin (DMF, 30-60 min) Deprotect1 2. Treat with 20% Piperidine/DMF (2 x 5-10 min) Swell->Deprotect1 Wash1 3. Wash Resin (DMF, DCM, DMF) Deprotect1->Wash1 Activate 4. Pre-activate Amino Acid: Fmoc-AA-OH (3 eq) Coupling Reagent (2.9 eq) DIPEA (6 eq) in DMF Wash1->Activate Couple 5. Add Activated Mix to Resin (Agitate 1-2 h) Activate->Couple Wash2 6. Wash Resin (DMF, DCM) Couple->Wash2 Monitor 7. Monitoring (Optional) (Kaiser Test) Wash2->Monitor Monitor->Swell Next Cycle

Caption: A typical workflow for a single coupling cycle in Fmoc-based Solid-Phase Peptide Synthesis.

Step-by-Step Methodology:

  • Resin Swelling: Swell the resin (e.g., Rink Amide, Wang) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF, followed by dichloromethane (DCM), and then DMF again to remove residual piperidine.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading), this compound (or its aminium/uronium salt derivative, 2.9 equivalents), in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature. The high expected reactivity of the title reagent may allow for shorter coupling times.

  • Post-Coupling Wash: Drain the coupling solution and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction). If the test is positive, the coupling step may need to be repeated.

Protocol 2: Solution-Phase Peptide Coupling

This protocol is suitable for the coupling of peptide fragments or individual amino acids in solution.

Step-by-Step Methodology:

  • Reagent Dissolution: Dissolve the N-protected amino acid or peptide fragment (1 equivalent) and this compound (1.1 equivalents) in an appropriate anhydrous solvent (e.g., DMF, DCM, or acetonitrile).

  • Carbodiimide Addition: Cool the solution to 0 °C in an ice bath and add the carbodiimide (e.g., DIC or EDC, 1.1 equivalents). Stir the mixture for 5-10 minutes.

  • Amine Component Addition: Add the C-protected amino acid or peptide fragment (with a free N-terminus, 1 equivalent) to the reaction mixture, followed by a non-nucleophilic base such as DIPEA (1.5 equivalents).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, filter off any precipitated urea (if using DCC/DIC). Dilute the reaction mixture with an appropriate organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude peptide by column chromatography or recrystallization.

Conclusion and Future Outlook

While empirical data is essential for the definitive characterization of any new chemical entity, the structural features of This compound strongly suggest its potential as a highly effective peptide coupling reagent. The presence of multiple electron-withdrawing groups is predicted to confer high reactivity, making it a promising candidate for overcoming challenging synthetic hurdles, such as the coupling of sterically hindered amino acids and the suppression of racemization in segment condensations. The protocols and comparative data presented in this guide offer a solid foundation for researchers to begin exploring the utility of this novel reagent. It is anticipated that future studies will validate these hypotheses and establish this compound as a valuable addition to the peptide chemist's arsenal.

References

  • Recent development of peptide coupling reagents in organic synthesis. (n.d.). ScienceDirect. Retrieved January 15, 2026, from [Link]

  • El-Faham, A., & Albericio, F. (2011). Recent development in peptide coupling reagents. Pharmaceuticals, 4(3), 545-563.
  • Al-Warhi, T. I., Al-Hazimi, H. M. A., & El-Faham, A. (2012). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of Pharmaceutical Sciences Review and Research, 8(1), 109-124.
  • Wessjohann, L. A., & Kaluđerović, G. N. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Subirós-Funosas, A., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Assessment of new 6-Cl-HOBt based coupling reagents for peptide synthesis. Part 1: Coupling efficiency study. Letters in Peptide Science, 9(2), 119-123.
  • HCTU and TCTU. New coupling reagents: Development and industrial aspects. (n.d.). Retrieved January 15, 2026, from [Link]

  • Katritzky, A. R., Abdel-Samii, Z. K., El-Faham, A., & Singh, S. K. (2011). Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications. Beilstein Journal of Organic Chemistry, 7, 1245-1252.
  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254.
  • Industrial application of coupling reagents in peptides - Luxembourg Bio Technologies. (n.d.). Retrieved January 15, 2026, from [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. Molecular Biotechnology, 33(3), 239-254.
  • Abdelmoty, I., Albericio, F., Carpino, L. A., Foxman, B. M., & Kates, S. A. (1994). Reagents for peptide bond formation: crystal and molecular structures of HBTU and HATU. Letters in Peptide Science, 1(1), 57-67.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
  • Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. (2015, January 12). The Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]

  • Mechanistic studies of DCC/HOBt-mediated reaction of 3-phenylpropionic acid with benzyl alcohol and studies on the reactivities of 'active ester' and the related derivatives with nucleophiles. (2002, January 1). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Mahesh, S., Tang, K. C., & Raj, M. (2018). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron letters, 59(42), 3784-3788.
  • Mahmoud, K. A., Long, Y. T., Schatte, G., Kraatz, H. B., & Versteeg, V. (2005). Rearrangement of the active ester intermediate during HOBt/EDC amide coupling. European Journal of Inorganic Chemistry, 2005(1), 173-180.

Sources

Application Notes and Protocols for the Use of 1-Benzyl-5-bromo-6-fluorobenzotriazole in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are synthesized, enabling the efficient construction of complex peptide chains. The core of SPPS is the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The efficiency and fidelity of each amino acid coupling step are paramount to the success of the synthesis. A key challenge in peptide synthesis is the suppression of side reactions, particularly racemization of the activated amino acid, which can lead to the formation of diastereomeric impurities that are difficult to separate from the target peptide.

To mitigate racemization and enhance coupling efficiency, additives are often included in the coupling reaction. 1-Hydroxybenzotriazole (HOBt) has been a cornerstone additive in SPPS for decades. This application note introduces a novel benzotriazole derivative, 1-Benzyl-5-bromo-6-fluorobenzotriazole , and provides a detailed protocol for its evaluation and use in Fmoc-based solid-phase peptide synthesis. The unique substitutions on the benzotriazole core are hypothesized to modulate its reactivity and performance as a coupling additive.

Mechanism of Action and Rationale for Use

In carbodiimide-mediated peptide synthesis, the carboxylic acid of the incoming Fmoc-amino acid is activated by the carbodiimide (e.g., DIC or DCC) to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to racemization via the formation of an oxazolone. Coupling additives like HOBt and its derivatives act as nucleophiles that rapidly trap the O-acylisourea to form a less reactive but still acylating active ester. This active ester is more stable towards racemization and reacts efficiently with the free amine of the resin-bound peptide to form the desired peptide bond.

The proposed mechanism for this compound as a coupling additive is analogous to that of HOBt. The electron-withdrawing effects of the bromo and fluoro substituents are expected to increase the acidity of the N-hydroxyl proton (if it were a hydroxybenzotriazole, which it is not, it is a benzotriazole), leading to a faster reaction with the O-acylisourea intermediate. The benzyl group on the nitrogen atom may enhance solubility in common SPPS solvents and could influence the steric and electronic properties of the resulting active ester.

It is important to note that this compound is not a direct replacement for HOBt as it lacks the hydroxyl group. Instead, it is likely to function in a similar capacity to other benzotriazole-based coupling reagents where the benzotriazole moiety is part of the activating agent itself, or it may act as an additive that influences the reaction environment. The following protocols are designed to evaluate its efficacy in a typical SPPS workflow.

Experimental Protocols

Materials and Reagents
  • Resin: Pre-loaded Fmoc-amino acid resin (e.g., Wang, Rink Amide)

  • Fmoc-Amino Acids: Standard protected amino acids

  • Solvents:

    • N,N-Dimethylformamide (DMF), peptide synthesis grade

    • Dichloromethane (DCM), peptide synthesis grade

    • Piperidine, reagent grade

  • Coupling Reagents:

    • N,N'-Diisopropylcarbodiimide (DIC) or N,N'-Dicyclohexylcarbodiimide (DCC)

  • Additive:

    • This compound

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

  • Cleavage Cocktail: Reagent K, Reagent R, or other standard cleavage mixtures depending on the peptide sequence and protecting groups.

  • Monitoring Reagents: Kaiser test or other ninhydrin-based tests.[1]

General Workflow for Solid-Phase Peptide Synthesis

The following diagram outlines the general cycle for solid-phase peptide synthesis using the Fmoc/tBu strategy.

SPPS_Workflow Start Start: Fmoc-AA-Resin Swell 1. Swelling in DMF/DCM Start->Swell Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 3. Washing (DMF) Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-AA, DIC, This compound) Wash1->Coupling Wash2 5. Washing (DMF) Coupling->Wash2 Cycle Repeat for next AA Wash2->Cycle Incomplete Sequence End Final Deprotection & Cleavage Wash2->End Complete Sequence Cycle->Deprotection Next Cycle

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Protocol 1: Standard Coupling Procedure

This protocol is intended for the routine coupling of standard amino acids.

  • Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.[2]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Agitate for 5 minutes, then drain.

    • Add fresh deprotection solution and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and This compound (3-5 equivalents) in DMF.

    • Add DIC (3-5 equivalents) to the amino acid solution and allow to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, extend the coupling time or perform a second coupling.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 1 min) followed by DCM (3 x 1 min) and then DMF (3 x 1 min) to prepare for the next cycle.

Protocol 2: Coupling of Hindered Amino Acids

For sterically hindered amino acids (e.g., Aib, Val, Ile) or difficult sequences prone to aggregation, a modified protocol with extended coupling times or elevated temperatures may be necessary.

  • Follow steps 1 and 2 from Protocol 1 for swelling and deprotection.

  • Amino Acid Coupling (Hindered):

    • Use 5 equivalents of the Fmoc-amino acid, This compound , and DIC.

    • After adding the activated amino acid solution to the resin, agitate for 4-6 hours.

    • Alternatively, the reaction can be performed at a slightly elevated temperature (e.g., 40 °C) for 1-2 hours.

  • Monitor the reaction and wash as described in Protocol 1.

Quantitative Data Summary

The following table provides recommended reagent stoichiometry for the evaluation of this compound. Researchers should optimize these ratios based on their specific peptide sequence and synthesis scale.

ReagentStandard Coupling (Equivalents)Hindered Coupling (Equivalents)
Fmoc-Amino Acid3 - 55
This compound 3 - 55
DIC3 - 55

Troubleshooting and Optimization

  • Incomplete Coupling: If the Kaiser test remains positive after the initial coupling, a double coupling is recommended. Simply repeat the coupling step with a fresh solution of activated amino acid.

  • Racemization: The primary role of this compound is to suppress racemization. To assess its effectiveness, synthesize a model peptide known to be susceptible to racemization and analyze the final product by chiral chromatography or NMR.

  • Solubility: The benzyl group may improve the solubility of the additive. If solubility issues are encountered with other additives, this compound may offer an advantage.

Safety and Handling

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle this compound in a well-ventilated fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound is a novel benzotriazole derivative with potential applications as a coupling additive in solid-phase peptide synthesis. Its unique substitution pattern may offer advantages in terms of reactivity, solubility, and suppression of side reactions. The protocols provided in this application note serve as a starting point for the evaluation of this reagent. Researchers are encouraged to perform systematic optimization to determine the ideal conditions for their specific applications. The continued development of novel reagents like this compound is crucial for advancing the field of peptide synthesis and enabling the production of high-purity peptides for research and therapeutic development.

References

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256.

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
  • Wellings, D. A., & Atherton, E. (1997). Methods in Enzymology Volume 289: Solid-Phase Peptide Synthesis. Ed. Fields, G. B. Academic Press, San Diego, pp. 54-55.
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Subirós-Funosas, A., et al. (2013). Oxyma-B: an excellent racemization suppressor for peptide synthesis. Organic & Biomolecular Chemistry, 11(23), 3735-3742.

  • BLD Pharm. (n.d.). This compound.

  • ChemicalBook. (n.d.). This compound.

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Application Notes and Protocols for the Synthesis of 1-Benzyl-5-bromo-6-fluorobenzotriazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 1-Benzyl-5-bromo-6-fluorobenzotriazole, a key building block in medicinal chemistry and materials science. The protocols detailed herein are grounded in established chemical principles and are designed to ensure both high yield and purity of the final product. This guide offers in-depth explanations for the chosen reaction conditions, emphasizing safety, efficiency, and reproducibility.

Introduction: The Significance of Substituted Benzotriazoles

Benzotriazole derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse pharmacological activities. The benzotriazole scaffold serves as a versatile platform for the development of novel therapeutic agents, with derivatives exhibiting antimicrobial, antiprotozoal, analgesic, and anti-inflammatory properties. The introduction of various substituents onto the benzotriazole core allows for the fine-tuning of its biological and physical properties, making it a valuable moiety in the design of new chemical entities. This compound, with its unique combination of lipophilic, electron-withdrawing, and halogen substituents, presents a promising scaffold for further chemical exploration.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most efficiently achieved through a two-step synthetic sequence. The first step involves the formation of the core benzotriazole ring system, followed by the selective N-alkylation with a benzyl group.

Synthesis_Strategy Start 4-Bromo-5-fluoro-1,2-phenylenediamine Intermediate 5-Bromo-6-fluorobenzotriazole Start->Intermediate Diazotization (NaNO₂, Acetic Acid) FinalProduct This compound Intermediate->FinalProduct N-Benzylation (Benzyl Bromide, K₂CO₃)

Caption: Overall synthetic workflow for this compound.

This strategy isolates the formation of the heterocyclic core from the introduction of the benzyl group, allowing for better control over the regioselectivity of the final N-alkylation step.

Part 1: Synthesis of 5-Bromo-6-fluorobenzotriazole

The initial step focuses on the construction of the 5-bromo-6-fluorobenzotriazole ring system via the diazotization of 4-bromo-5-fluoro-1,2-phenylenediamine.

Reaction Mechanism: Diazotization and Intramolecular Cyclization

The synthesis of benzotriazoles from o-phenylenediamines is a classic and reliable transformation. The reaction proceeds through the diazotization of one of the amino groups by nitrous acid, which is generated in situ from the reaction of sodium nitrite with an acid, typically acetic acid.[1][2][3][4] The resulting diazonium salt is unstable and undergoes a spontaneous intramolecular cyclization by attacking the adjacent amino group, leading to the formation of the stable benzotriazole ring.[2][5]

Diazotization_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Diamine 4-Bromo-5-fluoro- 1,2-phenylenediamine Diazonium Diazonium Salt Diamine->Diazonium Diazotization NitrousAcid HONO (from NaNO₂ + AcOH) Benzotriazole 5-Bromo-6-fluorobenzotriazole Diazonium->Benzotriazole Intramolecular Cyclization

Caption: Mechanism of 5-Bromo-6-fluorobenzotriazole formation.

Protocol 1: Synthesis of 5-Bromo-6-fluorobenzotriazole

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
4-Bromo-5-fluoro-1,2-phenylenediamine205.0310.25 g0.05
Glacial Acetic Acid60.0560 mL-
Sodium Nitrite (NaNO₂)69.003.80 g0.055
Deionized Water18.02100 mL-
Dichloromethane (DCM)84.93200 mL-
Saturated Sodium Bicarbonate (NaHCO₃)-100 mL-
Anhydrous Magnesium Sulfate (MgSO₄)120.3710 g-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.25 g (0.05 mol) of 4-bromo-5-fluoro-1,2-phenylenediamine in 60 mL of glacial acetic acid. Gentle warming may be required to achieve complete dissolution.

  • Cool the solution to 0-5 °C in an ice-water bath.

  • In a separate beaker, dissolve 3.80 g (0.055 mol) of sodium nitrite in 20 mL of deionized water.

  • Add the sodium nitrite solution dropwise to the stirred solution of the diamine over a period of 15-20 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30 minutes.

  • Slowly pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring. A precipitate will form.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water (3 x 50 mL).

  • Dry the crude product under vacuum.

  • For purification, the crude product can be recrystallized from an ethanol-water mixture.

Expected Yield: 85-95%

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Part 2: Synthesis of this compound

The second and final step is the N-alkylation of the newly synthesized 5-bromo-6-fluorobenzotriazole with benzyl bromide.

Reaction Principle: N-Alkylation

The N-alkylation of benzotriazole can result in two possible isomers: the N1- and N2-substituted products. The regioselectivity of this reaction is influenced by factors such as the solvent, the nature of the base, and the electrophile. For the benzylation of benzotriazoles, the N1-isomer is generally the major product, especially when using a polar aprotic solvent and a carbonate base.

Protocol 2: N-Benzylation of 5-Bromo-6-fluorobenzotriazole

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
5-Bromo-6-fluorobenzotriazole216.028.64 g0.04
Benzyl Bromide171.047.52 g (5.2 mL)0.044
Anhydrous Potassium Carbonate (K₂CO₃)138.218.29 g0.06
Acetone58.08150 mL-
Ethyl Acetate88.11200 mL-
Brine-100 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)142.0410 g-

Procedure:

  • To a 250 mL round-bottom flask, add 8.64 g (0.04 mol) of 5-bromo-6-fluorobenzotriazole, 8.29 g (0.06 mol) of anhydrous potassium carbonate, and 150 mL of acetone.

  • Stir the suspension at room temperature for 15 minutes.

  • Add 7.52 g (0.044 mol) of benzyl bromide to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in 150 mL of ethyl acetate and wash with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

Expected Yield: 70-85%

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point to confirm its identity and purity.

Safety and Handling Precautions

Sodium Nitrite:

  • Hazard: Strong oxidizer, toxic if swallowed, and can cause serious eye irritation.[6][7][8][9]

  • Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood. Keep away from combustible materials.[6][7][8]

Benzyl Bromide:

  • Hazard: Lachrymator, corrosive, and toxic. Causes severe skin burns and eye damage.

  • Precautions: Handle with extreme care in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, and a face shield.[10] Avoid inhalation of vapors.

General:

  • Always perform reactions in a well-ventilated fume hood.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

  • Dispose of chemical waste according to institutional and local regulations.

Conclusion

The protocols outlined in this guide provide a reliable and efficient pathway for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the detailed procedures and safety precautions, researchers can confidently produce this valuable compound for their scientific endeavors. The versatility of the benzotriazole scaffold ensures that this and related derivatives will continue to be of great interest in the development of new technologies and therapeutics.

References

  • Synthesis of benzotriazole from o-phenylenediamine. Pharmacy Infoline. [Link]

  • Substituted o-phenylenediamine compounds.
  • Complete mechanism of benzotriazole synthesis from o-phenylenediamine. Chemistry Stack Exchange. [Link]

  • Preparation of o-phenylenediamines.
  • A Review on: Synthesis of Benzotriazole. International Journal of Advance Research, Ideas and Innovations in Technology (IJARIIE). [Link]

  • Aerobic oxidative synthesis of o-phenylenediamines from cyclohexanones. Royal Society of Chemistry. [Link]

  • Reactions with o-Phenylenediamine Preparation of 2-Substituted Benzimidazoles and Benzimidazole-ethylenes. ResearchGate. [Link]

  • Synthesis of Benzotriazole from o-Phenylenediamine. Scribd. [Link]

  • Synthesis of Benzotriazole from o- Phynylenediamine.pptx. SlideShare. [Link]

  • The reaction of o-phenylenediamine with ethoxymethylene compounds and aromatic aldehydes. ResearchGate. [Link]

  • Safety Data Sheet Sodium Nitrite, High Purity Special Granular Grade. Chemtrade Logistics Inc. [Link]

  • What is the synthesis method of 4-Fluoro-1,2-phenylenediamine and its applications? Mol-Instincts. [Link]

  • Sodium nitrite - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

Sources

Application Note: 1-Benzyl-5-bromo-6-fluorobenzotriazole as a Key Intermediate in the Synthesis of Novel Kinase Inhibitors for Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Benzotriazoles in Oncology

The benzotriazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and its ability to act as a versatile pharmacophore.[1][2] Its derivatives have been extensively investigated for a wide range of therapeutic applications, including the development of potent anticancer agents.[3][4] The unique electronic properties and hydrogen bonding capabilities of the triazole ring system allow for effective interaction with various biological targets, including protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[3] Consequently, benzotriazole-based kinase inhibitors have emerged as a promising class of therapeutics in the treatment of cancers such as breast, lung, and prostate cancer.[3]

This application note focuses on the utility of a specific, strategically halogenated intermediate: 1-Benzyl-5-bromo-6-fluorobenzotriazole . The presence of fluorine and bromine atoms on the benzotriazole core is not incidental; it is a deliberate design element intended to enhance the pharmacological properties of the final drug candidate. Fluorine substitution is a well-established strategy in drug discovery to improve metabolic stability, binding affinity, and lipophilicity.[5] The bromo group, on the other hand, serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions for the introduction of additional pharmacophoric elements.

While direct synthesis of an approved anticancer agent using this compound has yet to be published, its structural features make it an exceptionally valuable starting material for the synthesis of novel kinase inhibitors. This guide will provide a detailed, albeit prospective, protocol for the synthesis of a hypothetical kinase inhibitor, demonstrating the potential of this intermediate in drug discovery workflows.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is crucial for successful synthesis.

PropertyValueSource
CAS Number 1365272-70-3[6][7]
Molecular Formula C₁₃H₉BrFN₃[7]
Molecular Weight 306.14 g/mol [7]
Appearance White to off-white solidGeneric MSDS
Solubility Soluble in common organic solvents (e.g., DMF, DMSO, CH₂Cl₂)Generic MSDS

Proposed Synthetic Application: Synthesis of a Novel Pyridinyl-Benzotriazole Kinase Inhibitor

To illustrate the synthetic utility of this compound, we propose a synthetic route to a hypothetical kinase inhibitor. The rationale for this proposed structure is based on the common pharmacophoric elements found in many ATP-competitive kinase inhibitors, namely a heterocyclic core (the benzotriazole) and a substituted pyridine moiety, which can form key hydrogen bonds within the kinase ATP-binding pocket.

The proposed reaction is a Suzuki-Miyaura cross-coupling, a robust and widely used method for the formation of carbon-carbon bonds. This reaction will couple the 5-bromo position of the benzotriazole with a pyridine-boronic acid derivative.

Diagram of the Proposed Synthetic Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Final Product A This compound F Suzuki-Miyaura Coupling (Heat, Inert Atmosphere) A->F B Pyridine-3-boronic acid B->F C Pd(PPh₃)₄ (Catalyst) C->F D K₂CO₃ (Base) D->F E Toluene/H₂O (Solvent) E->F G Aqueous Workup F->G H Column Chromatography G->H I 1-Benzyl-6-fluoro-5-(pyridin-3-yl)benzotriazole (Hypothetical Kinase Inhibitor) H->I G A Pd(0)L₂ B Oxidative Addition A->B Ar-Br C Ar-Pd(II)L₂(Br) B->C D Transmetalation C->D Ar'-B(OH)₂ E Ar-Pd(II)L₂(Ar') D->E F Reductive Elimination E->F F->A Ar-Ar'

Sources

Application Notes and Protocols for 1-Benzyl-5-bromo-6-fluorobenzotriazole in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed experimental procedures and application insights for the research compound 1-Benzyl-5-bromo-6-fluorobenzotriazole. While specific literature on this exact molecule is emerging, its structural features—a benzylated triazole ring, a bromine atom, and a fluorine atom—suggest significant potential in medicinal chemistry and synthetic organic chemistry. Benzotriazole derivatives are a well-established class of compounds with a wide spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer effects.[1][2][3] The halogen substituents on the benzene ring of this particular compound make it an attractive building block for further molecular elaboration through cross-coupling reactions. This document offers researchers, scientists, and drug development professionals a foundational guide to harnessing the potential of this compound in their R&D endeavors. The protocols provided are based on established methodologies for analogous compounds and are designed to be adaptable to specific research objectives.

Physicochemical Properties and Safety Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 1365272-70-3[4][5]
Molecular Formula C₁₃H₉BrFN₃[4]
Molecular Weight 306.13 g/mol [4]
Appearance Off-white to pale yellow solid (predicted)General knowledge
Solubility Soluble in DMSO, DMF, and chlorinated solvents (predicted)General knowledge

Safety Precautions: Halogenated organic compounds and benzotriazole derivatives should be handled with care in a well-ventilated fume hood.[6][7] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. For detailed safety information, consult the Safety Data Sheet (SDS) for benzotriazole and its derivatives.[8][9] In case of skin or eye contact, rinse immediately with copious amounts of water.

Synthesis of this compound

The synthesis of N-substituted benzotriazoles can be achieved through various methods.[10][11] A common and effective approach is the N-alkylation of the corresponding benzotriazole precursor. The proposed synthetic route for this compound is outlined below.

Proposed Synthetic Pathway

Synthesis_of_this compound A 5-Bromo-6-fluorobenzotriazole reagents K₂CO₃, DMF 80 °C, 12 h A->reagents B Benzyl Bromide B->reagents C This compound reagents->C

Caption: Proposed synthesis of this compound.

Experimental Protocol: N-Alkylation

This protocol describes the synthesis of this compound from 5-Bromo-6-fluorobenzotriazole and benzyl bromide.

Materials:

  • 5-Bromo-6-fluorobenzotriazole

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • To a stirred solution of 5-Bromo-6-fluorobenzotriazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Application in Medicinal Chemistry: In Vitro Cytotoxicity Assay

Benzotriazole derivatives have shown promise as anticancer agents.[2][12][13] This protocol outlines the evaluation of the cytotoxic effects of this compound against a human cancer cell line (e.g., MCF-7, a breast cancer cell line) using the MTT assay.[14]

Experimental Workflow

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 h A->B C Treat cells with varying concentrations of This compound B->C D Incubate for 48 h C->D E Add MTT reagent D->E F Incubate for 4 h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC₅₀ value H->I

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay

Materials:

  • MCF-7 human breast cancer cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.[14]

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[14]

  • Incubation: Incubate the plate for 48 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Application in Synthetic Chemistry: Suzuki-Miyaura Cross-Coupling

The presence of a bromine atom on the benzotriazole ring makes this compound a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of various aryl or heteroaryl groups, expanding the chemical diversity for drug discovery programs.

General Reaction Scheme

Suzuki_Coupling A This compound reagents Pd catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) A->reagents B Arylboronic Acid B->reagents C 5-Aryl-1-benzyl-6-fluorobenzotriazole reagents->C

Caption: Suzuki-Miyaura cross-coupling of this compound.

Detailed Protocol: Suzuki-Miyaura Cross-Coupling

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and water (e.g., in a 4:1 ratio).

  • Heat the reaction mixture to reflux (e.g., 100 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • Journal of Chemical and Pharmaceutical Research. Benzotriazole in medicinal chemistry: An overview. [Link]

  • ChemWhat. This compound CAS#: 1365272-70-3. [Link]

  • GSC Online Press. Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. [Link]

  • ResearchGate. An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. [Link]

  • Hilaris Publisher. Recent Development of Benzotriazole-Based Medicinal Drugs. [Link]

  • Semantic Scholar. Recent Development of Benzotriazole-based Medicinal Drugs. [Link]

  • Chemsigma. This compound [ 1365272-70-3 ]. [Link]

  • NIH National Library of Medicine. Synthesis of Benzotriazoles from Benzynes and Azides. [Link]

  • Scholars Research Library. Synthesis of New N1-Substituted Benzotriazoles as Anthelmintic Agents. [Link]

  • TSI Journals. One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. [Link]

  • Organic Chemistry Portal. Benzotriazole synthesis. [Link]

  • PubChem - NIH. 1H-Benzotriazole. [Link]

  • MDPI. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. [Link]

  • NIH National Library of Medicine. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. [Link]

  • International Journal of Pharmaceutical Sciences and Research. Benzotriazole Derivatives: Design, In Silico Studies, And Biological Evaluation As Antiarthritic Agents. [Link]

  • PENTA. 1,2,3-Benzotriazol... - SAFETY DATA SHEET. [Link]

Sources

Application Note & Protocols: 1-Benzyl-5-bromo-6-fluorobenzotriazole as a Versatile Scaffold for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 1-benzyl-5-bromo-6-fluorobenzotriazole as a key building block in modern synthetic chemistry. Benzotriazole and its derivatives are a cornerstone of heterocyclic chemistry, exhibiting a vast range of pharmacological activities.[1][2] This particular scaffold is pre-functionalized for maximum synthetic utility: the N1-benzyl group serves as a robust protecting group, the C6-fluoro substituent offers a means to modulate physicochemical properties for improved drug-like characteristics, and the C5-bromo atom provides a reactive handle for sophisticated cross-coupling reactions.[3] We present validated, step-by-step protocols for two of the most powerful transformations in the medicinal chemist's toolkit—the Suzuki-Miyaura C-C coupling and the Buchwald-Hartwig C-N amination—enabling the synthesis of diverse libraries of novel heterocyclic compounds.

Introduction: A Strategically Designed Building Block

The benzotriazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with activities including anticancer, antiviral, and antimicrobial properties.[4][5] The challenge in drug discovery often lies in the rapid and efficient generation of analogs with diverse functionalities to explore structure-activity relationships (SAR). This compound (CAS 1365272-70-3) is engineered to meet this challenge.

  • N1-Benzyl Group: This group protects the triazole N-H, preventing unwanted side reactions and directing functionalization to the benzene ring. Its presence also enhances solubility in common organic solvents.[6]

  • C6-Fluoro Group: The incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, increase binding affinity, and improve bioavailability by modulating lipophilicity and pKa.[3]

  • C5-Bromo Group: This is the primary point of diversification. The carbon-bromine bond is highly susceptible to oxidative addition by palladium catalysts, making it an ideal substrate for a wide array of cross-coupling reactions.[7]

This application note focuses on leveraging the C5-bromo position for the construction of novel C-C and C-N bonds, providing a gateway to a vast chemical space.

Physicochemical Properties and Safety Information

Before commencing any experimental work, it is crucial to be familiar with the properties and safety requirements of the reagent.

PropertyValueReference
CAS Number 1365272-70-3[8][]
Molecular Formula C₁₃H₉BrFN₃[][10]
Molecular Weight 306.13 g/mol [][10]
Appearance White to off-white solid[5]
IUPAC Name 1-benzyl-5-bromo-6-fluoro-1H-benzotriazole[]

Safety Precautions: Benzotriazole derivatives should be handled with care in a well-ventilated fume hood.[11][12]

  • Handling: Avoid contact with skin and eyes. Do not breathe dust or vapors.[13][14] Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[13][15]

  • First Aid: In case of skin contact, wash thoroughly with soap and water.[13] In case of eye contact, rinse cautiously with water for several minutes.[11][14] If inhaled, move to fresh air.[13] If swallowed, rinse mouth and seek medical attention.[11]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[12]

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling

The C5-bromo substituent is the key to unlocking the synthetic potential of this building block. Palladium-catalyzed cross-coupling reactions provide a reliable and versatile method for introducing a wide range of molecular fragments.

G cluster_0 cluster_1 A This compound B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B  Pd Catalyst,  Base, R-B(OH)₂ C Buchwald-Hartwig Amination (C-N Bond Formation) A->C  Pd Catalyst,  Ligand, Base, R₂-NH D Diverse Aryl, Heteroaryl, Alkenyl, or Alkyl Groups B->D E Diverse Primary or Secondary Amines C->E

Key cross-coupling pathways for functionalizing the C5-Br bond.

Detailed Experimental Protocols

The following protocols are generalized for a 0.5 mmol scale. Optimization of catalyst, ligand, base, and temperature may be required for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes the coupling of this compound with an arylboronic acid. The Suzuki-Miyaura reaction is renowned for its functional group tolerance and reliability.[16][17]

Causality Behind Component Selection:

  • Catalyst (e.g., Pd(PPh₃)₄): A versatile and robust Pd(0) catalyst suitable for a wide range of aryl-aryl couplings.

  • Base (e.g., K₂CO₃): A moderately strong base required to activate the boronic acid for the crucial transmetalation step in the catalytic cycle.

  • Solvent System (e.g., Dioxane/H₂O): A biphasic system is often used to ensure the solubility of both the organic substrates and the inorganic base. Degassing is critical to prevent oxidation of the Pd(0) catalyst.

G Suzuki-Miyaura Protocol Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A 1. Add building block (0.5 mmol), boronic acid (0.6 mmol), and K₂CO₃ (1.5 mmol) to flask. B 2. Seal flask and purge with an inert gas (N₂ or Argon) for 10-15 minutes. A->B C 3. Add degassed Dioxane (4 mL) and H₂O (1 mL). B->C D 4. Add Pd(PPh₃)₄ (0.025 mmol, 5 mol%). C->D E 5. Heat mixture to 90 °C with vigorous stirring. D->E F 6. Monitor reaction progress by TLC or LC-MS (typically 4-12 h). E->F G 7. Cool to RT. Dilute with ethyl acetate and wash with water and brine. F->G H 8. Dry organic layer (Na₂SO₄), filter, and concentrate. G->H I 9. Purify by flash column chromatography (e.g., Hexane/EtOAc). H->I

General workflow for the Suzuki-Miyaura cross-coupling protocol.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol details the coupling of the building block with a secondary amine. This reaction is exceptionally powerful for installing nitrogen-containing functional groups, which are prevalent in pharmaceuticals.[18][19]

Causality Behind Component Selection:

  • Pre-catalyst/Ligand (e.g., Pd₂(dba)₃ / XPhos): Buchwald-Hartwig amination requires specialized, bulky, and electron-rich phosphine ligands (like XPhos) to facilitate the challenging C-N reductive elimination step. Using a stable Pd(0) source like Pd₂(dba)₃ is common.[20]

  • Base (e.g., NaOt-Bu): A strong, non-nucleophilic base is essential to deprotonate the amine (or N-H precursor) without competing as a nucleophile. The reaction is highly sensitive to moisture and air.[7]

  • Solvent (e.g., Toluene): An anhydrous, non-protic solvent is required to maintain the activity of the catalyst and base.

G Buchwald-Hartwig Protocol Workflow cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Work-up & Purification A 1. In a glovebox, add building block (0.5 mmol), Pd₂(dba)₃ (2.5 mol%), XPhos (6 mol%), and NaOtBu (0.7 mmol) to a dry vial. B 2. Add anhydrous, degassed Toluene (5 mL). A->B C 3. Add the desired amine (0.6 mmol). B->C D 4. Seal the vial and heat to 110 °C with vigorous stirring. C->D E 5. Monitor reaction progress by TLC or LC-MS (typically 6-24 h). D->E F 6. Cool to RT. Pass through a plug of Celite®, washing with ethyl acetate. E->F G 7. Concentrate the filtrate and partition between ethyl acetate and water. F->G H 8. Dry organic layer (Na₂SO₄), filter, and purify by column chromatography. G->H

General workflow for the Buchwald-Hartwig amination protocol.

Representative Transformation Data

The following table summarizes expected outcomes for the functionalization of this compound, based on typical yields for analogous cross-coupling reactions found in the literature.

ReactionCoupling Partner ExampleProduct ScaffoldTypical Yield Range (%)
Suzuki-Miyaura Phenylboronic Acid1-Benzyl-6-fluoro-5-phenylbenzotriazole75-95%
Suzuki-Miyaura 3-Thiopheneboronic Acid1-Benzyl-6-fluoro-5-(thiophen-3-yl)benzotriazole60-85%
Buchwald-Hartwig Morpholine4-(1-Benzyl-6-fluorobenzotriazol-5-yl)morpholine70-90%
Buchwald-Hartwig AnilineN-(1-Benzyl-6-fluorobenzotriazol-5-yl)aniline65-85%

Conclusion

This compound is a high-value, strategically-designed building block for the synthesis of complex heterocyclic molecules. Its pre-installed protective group, property-modulating fluorine atom, and reactive bromine handle make it an efficient starting point for library synthesis in drug discovery and materials science. The robust and well-documented Suzuki-Miyaura and Buchwald-Hartwig coupling reactions, for which we have provided detailed protocols, enable the introduction of vast chemical diversity at the C5 position. This reagent empowers chemists to rapidly access novel and potentially bioactive chemical matter.

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Sources

Application Notes and Protocols for Investigating the Biological Activity of 1-Benzyl-5-bromo-6-fluorobenzotriazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzotriazole Scaffold and a Hypothesis-Driven Approach

Benzotriazole and its derivatives represent a class of "privileged structures" in medicinal chemistry, possessing a versatile scaffold that has been extensively explored for a wide range of pharmacological applications.[1][2] These activities include antimicrobial, antiviral, analgesic, and anticancer effects.[1][3][4] The unique chemical properties of the benzotriazole ring system, including its ability to participate in hydrogen bonding and other non-covalent interactions, allow its derivatives to bind with high affinity to various enzymes and biological receptors.[5]

This document focuses on a specific, novel subclass: 1-Benzyl-5-bromo-6-fluorobenzotriazole derivatives . While direct biological data for this exact substitution pattern is emerging, the chemical architecture suggests significant therapeutic potential. The presence of a benzyl group, a bromo substituent, and a fluoro group on the core benzotriazole structure provides a unique combination of lipophilicity, steric bulk, and electronic properties that can be fine-tuned to optimize biological activity.

Drawing parallels from structurally related compounds is a cornerstone of drug discovery. Notably, the 1-benzyl-5-bromoindolin-2-one scaffold, which shares key structural motifs with our target class, has demonstrated potent anticancer activity against breast (MCF-7) and lung (A-549) cancer cell lines.[6][7] This activity is linked to the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical kinase in tumor angiogenesis, and the subsequent induction of apoptosis and cell cycle arrest.[6][8] Furthermore, extensive research has highlighted the potent antiviral activity of other benzotriazole derivatives, particularly against enteroviruses like Coxsackievirus B5 (CVB5).[9][10][11]

Therefore, this guide presents a logical, hypothesis-driven workflow for the comprehensive biological evaluation of this compound derivatives. We will begin with broad-spectrum anticancer screening and progressively narrow our focus to detailed mechanistic studies, including apoptosis and cell cycle analysis, while also exploring potential antiviral and specific enzyme-inhibitory activities.

Section 1: A Strategic Workflow for Biological Evaluation

Application Note: The Rationale of a Phased Approach The initial investigation of a novel compound class requires a systematic and resource-efficient strategy. A tiered or phased approach, as outlined below, ensures that the most promising activities are identified early, justifying the investment in more complex and targeted mechanistic studies. The workflow begins with a high-throughput primary screen to assess general cytotoxicity against relevant cancer cell lines. Positive hits from this screen then become candidates for secondary assays to determine the mechanism of cell death (apoptosis) and impact on cell proliferation (cell cycle analysis). In parallel, based on the known activities of the broader benzotriazole family, antiviral and specific kinase inhibition assays are logical extensions to fully characterize the biological profile of the derivatives.

Screening_Workflow A Primary Screening: High-Throughput Cell Viability Assay (e.g., CellTiter-Glo®) vs. Cancer Cell Panel (MCF-7, A549, etc.) B Data Analysis: Determine IC50 Values A->B Quantitative Data C Mechanistic Insight 1: Apoptosis Assay (Annexin V / PI Staining) B->C For potent compounds D Mechanistic Insight 2: Cell Cycle Analysis (Propidium Iodide Staining) B->D For potent compounds E Expanded Screening: Antiviral Assay (Plaque Reduction vs. CVB5) B->E Parallel Investigation F Target Identification: Kinase Inhibition Assay (e.g., In Vitro VEGFR-2 Assay) B->F Hypothesis-Driven G Lead Compound Identification & Further Optimization C->G D->G E->G F->G

Figure 1: A strategic workflow for evaluating novel benzotriazole derivatives.

Section 2: Primary Screening for Anticancer Activity

Application Note: Assessing Cell Viability to Determine Potency The first critical step in evaluating a potential anticancer agent is to determine its cytotoxicity across a panel of relevant cancer cell lines. Cell viability assays are foundational for this purpose.[12] Methods like the CellTiter-Glo® Luminescent Cell Viability Assay are superior for high-throughput screening due to their sensitivity, speed, and simple "add-mix-measure" protocol.[12][13] The assay quantifies ATP, an indicator of metabolically active cells, providing a direct measure of cell viability.[12] By treating cells with a serial dilution of the test compound, a dose-response curve can be generated, from which the half-maximal inhibitory concentration (IC50) is calculated. The IC50 value is a key metric of a compound's potency and is essential for comparing the efficacy of different derivatives.[14]

Protocol 2.1: High-Throughput Cell Viability Screening using CellTiter-Glo®

1. Materials:

  • Cancer cell lines of interest (e.g., MCF-7, A549)
  • Complete cell culture medium (specific to cell line)
  • This compound derivatives (dissolved in DMSO to create 10 mM stock solutions)
  • Sterile, opaque-walled 96-well microplates suitable for luminescence
  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega or equivalent)
  • Phosphate-buffered saline (PBS)
  • Multichannel pipette
  • Luminometer plate reader

2. Experimental Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into the 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 90 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment and recovery.
  • Compound Preparation: Prepare serial dilutions of the benzotriazole derivatives in complete medium. A typical final concentration range would be 0.01 µM to 100 µM. Remember to prepare a vehicle control (DMSO equivalent to the highest compound concentration) and a "no cells" blank control.
  • Cell Treatment: Carefully add 10 µL of the diluted compound solutions (or vehicle control) to the appropriate wells. This brings the final volume to 100 µL.
  • Incubation: Return the plates to the incubator for 72 hours. This duration is typically sufficient to observe significant effects on cell proliferation.
  • Assay Protocol:
  • Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
  • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
  • Add 100 µL of the reagent to each well.
  • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
  • Data Acquisition: Measure the luminescence of each well using a luminometer.

3. Data Analysis:

  • Subtract the average luminescence from the "no cells" blank wells from all other readings.
  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:
  • % Viability = (Luminescence_Treated / Luminescence_VehicleControl) * 100
  • Use graphing software (e.g., GraphPad Prism) to plot % Viability against the log of the compound concentration.
  • Perform a non-linear regression analysis (log(inhibitor) vs. normalized response) to determine the IC50 value for each derivative.

Data Presentation: Summary of Cytotoxicity

Derivative IDTarget Cell LineIC50 (µM) ± SD
BZ-F-Br-001MCF-7 (Breast)Calculated Value
BZ-F-Br-001A549 (Lung)Calculated Value
BZ-F-Br-002MCF-7 (Breast)Calculated Value
BZ-F-Br-002A549 (Lung)Calculated Value
Doxorubicin (Control)MCF-7 (Breast)Calculated Value

Section 3: Uncovering the Mechanism of Action - Apoptosis

Application Note: Differentiating Cytotoxicity from Programmed Cell Death Observing a low IC50 value indicates a compound is cytotoxic, but it doesn't explain how the cells are dying. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer agents as it is a controlled process that avoids inducing inflammation.[15] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[16] Annexin V is a protein that has a high affinity for PS and can be fluorescently labeled. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[17] By using these two probes together with flow cytometry, we can precisely quantify the different cell populations.[16][17]

Figure 2: Principle of distinguishing cell populations via Annexin V/PI staining.
Protocol 3.1: Quantification of Apoptosis by Annexin V/PI Staining

1. Materials:

  • Cancer cells treated with the benzotriazole derivative (at its IC50 and 2x IC50 concentration for 24-48h)
  • Untreated and vehicle-treated control cells
  • FITC Annexin V Apoptosis Detection Kit (or equivalent with a different fluorophore)
  • Binding Buffer (provided with kit)
  • Propidium Iodide (PI) solution
  • Cold PBS
  • Flow cytometer

2. Experimental Procedure:

  • Cell Harvesting: After treatment, collect the culture medium (containing floating/apoptotic cells). Wash the adherent cells with PBS and detach them using trypsin. Combine the detached cells with their corresponding medium.
  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
  • Staining:
  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
  • Add 5 µL of FITC-conjugated Annexin V.
  • Add 5 µL of PI solution.
  • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.
  • Data Acquisition: Analyze the samples on a flow cytometer within one hour. Be sure to include controls: unstained cells, cells stained only with Annexin V, and cells stained only with PI for proper compensation and gating.

Section 4: Investigating Effects on Cell Proliferation

Application Note: Cell Cycle Analysis Dysregulation of the cell cycle is a hallmark of cancer.[18] Many effective chemotherapy drugs exert their effect by causing cell cycle arrest at specific checkpoints (G1, S, or G2/M), which prevents cancer cells from proliferating and can ultimately lead to apoptosis.[19] Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle.[20] This is typically done by staining fixed, permeabilized cells with a fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI).[21] The amount of fluorescence is directly proportional to the amount of DNA. Cells in the G2 or M phase will have twice the DNA content (and thus twice the fluorescence) of cells in the G0 or G1 phase.[22] Cells in the S phase (DNA synthesis) will have an intermediate amount of DNA.

Cell_Cycle_Histogram cluster_axis Cell Cycle Histogram origin x_axis DNA Content (Fluorescence Intensity) origin->x_axis y_axis Cell Count origin->y_axis G1 G0 / G1 Phase (2n DNA) S S Phase (Synthesis) G2M G2 / M Phase (4n DNA)

Figure 3: A representative histogram from cell cycle analysis by flow cytometry.
Protocol 4.1: Cell Cycle Analysis using Propidium Iodide Staining

1. Materials:

  • Treated and control cells (as in Protocol 3.1)
  • Cold 70% ethanol
  • Cold PBS
  • PI staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)

2. Experimental Procedure:

  • Cell Harvesting: Collect and wash cells as described in Protocol 3.1, steps 1-2.
  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).
  • Washing: Centrifuge the fixed cells at 800 x g for 5 minutes. Discard the ethanol and wash the pellet with cold PBS.
  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
  • Incubation: Incubate at 37°C for 30 minutes in the dark. The RNase A will degrade RNA, ensuring that PI only stains DNA.[21]
  • Data Acquisition: Analyze the samples on a flow cytometer using a linear scale for fluorescence. It is important to properly gate the data to exclude cell doublets.[22] Software packages like ModFit LT™ or FlowJo™ can be used to deconvolute the DNA content histograms and quantify the percentage of cells in each phase.

Section 5: Expanded Screening for Antiviral Activity

Application Note: Investigating an Alternative Therapeutic Avenue The benzotriazole scaffold is well-documented for its antiviral properties, particularly against RNA viruses.[11][23] Several derivatives have shown potent and selective activity against human enteroviruses like Coxsackievirus B5 (CVB5).[9][10] The mechanism often involves interference with the early stages of viral infection, such as attachment to the host cell.[9] A plaque reduction assay is the gold standard for quantifying the inhibition of viral replication. In this assay, a confluent monolayer of host cells is infected with the virus in the presence of the test compound. The number of plaques (zones of cell death) that form is inversely proportional to the antiviral activity of the compound.

Protocol 5.1: Antiviral Plaque Reduction Assay

1. Materials:

  • Host cell line (e.g., Vero-76 for CVB5)
  • Virus stock (e.g., CVB5)
  • Complete culture medium and overlay medium (containing low-melting-point agarose or methylcellulose)
  • Benzotriazole derivatives
  • 6-well or 12-well plates
  • Crystal violet staining solution

2. Experimental Procedure:

  • Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.
  • Infection: Aspirate the medium and infect the cell monolayers with a known quantity of virus (e.g., 100 plaque-forming units, PFU) in the presence of serial dilutions of the test compound.
  • Adsorption: Allow the virus to adsorb to the cells for 1-2 hours at 37°C.
  • Overlay: Remove the virus inoculum and add the overlay medium containing the corresponding concentration of the test compound. The semi-solid overlay restricts the spread of progeny virus, localizing the infection and leading to plaque formation.
  • Incubation: Incubate the plates for 2-4 days until visible plaques are formed in the virus control wells (no compound).
  • Staining: Fix the cells (e.g., with formaldehyde) and stain with crystal violet. The stain will color the living cells, leaving the plaques as clear, unstained zones.
  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 (50% effective concentration).

References

  • Biondi, E., et al. (2022). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. MDPI. Available at: [Link]

  • Colla, P., et al. (2015). Antiviral activity of benzotriazole derivatives. 5-[4-(Benzotriazol-2-yl)phenoxy]-2,2-dimethylpentanoic acids potently and selectively inhibit Coxsackie Virus B5. PubMed. Available at: [Link]

  • Biondi, E., et al. (2022). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. MDPI. Available at: [Link]

  • Colla, P., et al. (2020). Antiviral activity of benzotriazole based derivatives. SciSpace. Available at: [Link]

  • Colla, P., et al. (2020). Antiviral Activity of Benzotriazole Based Derivatives. The Open Medicinal Chemistry Journal. Available at: [Link]

  • Logeshwaran, S., & Sudhagar, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available at: [Link]

  • Pozarowski, P., & Darzynkiewicz, Z. (2004). Analysis of cell cycle by flow cytometry. PubMed. Available at: [Link]

  • NanoCellect Biomedical. (2020). How to Complete Cell Cycle Analysis via Flow Cytometry. NanoCellect. Available at: [Link]

  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Biocompare. Available at: [Link]

  • Bio-Rad Antibodies. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide. Bio-Rad. Available at: [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link]

  • Mirzayans, R., et al. (2018). Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. Multidisciplinary Digital Publishing Institute. Available at: [Link]

  • Wang, P., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. Available at: [Link]

  • Larsson, P., et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Semantic Scholar. Available at: [Link]

  • McAnally, D., et al. (2006). Investigation of enzyme activity by SERRS using poly-functionalised benzotriazole derivatives as enzyme substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Logeshwaran, S., & Sudhagar, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace. Available at: [Link]

  • Khan, K. M., et al. (2019). Synthesis of benzotriazoles derivatives and their dual potential as α-amylase and α-glucosidase inhibitors in vitro: Structure-activity relationship, molecular docking, and kinetic studies. PubMed. Available at: [Link]

  • Li, Y., et al. (2018). Synthesis and anticancer activity of benzotriazole derivatives. ResearchGate. Available at: [Link]

  • Aggarwal, N., et al. (2024). Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. Journal for Research in Applied Sciences and Biotechnology. Available at: [Link]

  • Ghorab, M. M., et al. (2022). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. NIH. Available at: [Link]

  • GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Online Press. Available at: [Link]

  • Kumar, K., et al. (2017). Benzothiazole derivatives as anticancer agents. PMC - PubMed Central. Available at: [Link]

  • Anjana, V. S., et al. (2020). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. ResearchGate. Available at: [Link]

  • Pathan, A. A., et al. (2023). Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. NIH. Available at: [Link]

  • Ghorab, M. M., et al. (2022). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. MDPI. Available at: [Link]

  • ChemWhat. (n.d.). This compound CAS#: 1365272-70-3. ChemWhat. Available at: [Link]

  • La-Franca, M., et al. (2017). Benzotriazole: An overview on its versatile biological behavior. PMC - PubMed Central. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. NIH. Available at: [Link]

  • Ghorab, M. M., et al. (2022). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Apollo. Available at: [Link]

  • ResearchGate. (2025). Synthesis and activity of 1H-benzimidazole and 1H-benzotriazole derivatives as inhibitors of Acanthamoeba castellanii. ResearchGate. Available at: [Link]

  • Mortazavi, M., et al. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. PMC - PubMed Central. Available at: [Link]

Sources

Troubleshooting & Optimization

Common side reactions and byproducts with 1-Benzyl-5-bromo-6-fluorobenzotriazole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Benzyl-5-bromo-6-fluorobenzotriazole

Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent. Here, we address common challenges encountered during its synthesis and application, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound (CAS No. 1365272-70-3) is a substituted N-benzyl benzotriazole derivative.[1][2] The benzotriazole moiety is a prominent scaffold in medicinal chemistry, known for a wide range of biological activities.[3][4] The benzyl group is typically employed as a stable protecting group for one of the nitrogen atoms in the triazole ring. This protection allows for selective functionalization at other positions of the molecule. The bromo and fluoro substituents provide specific steric and electronic properties and serve as handles for further synthetic transformations, such as cross-coupling reactions. It is often used as a building block in the synthesis of more complex drug candidates.[5]

Q2: What is the general synthetic route to this compound?

A2: The most common and direct route is the N-alkylation of the precursor, 5-bromo-6-fluorobenzotriazole, with a benzyl halide (typically benzyl bromide). This reaction is a nucleophilic substitution where the deprotonated benzotriazole anion acts as the nucleophile. The reaction is typically carried out in a polar aprotic solvent like DMF or acetonitrile, using a moderate base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).[6][7]

Q3: What is the single most critical challenge when synthesizing this molecule?

A3: The most significant challenge is controlling regioselectivity . The benzotriazole anion has two nucleophilic nitrogen centers (N1 and N2). Alkylation can occur at either position, leading to the formation of two constitutional isomers: the desired this compound (the N1 isomer) and the undesired 2-benzyl-5-bromo-6-fluorobenzotriazole (the N2 isomer).[8] Separating these isomers can be difficult, making control of the reaction conditions paramount for achieving high purity and yield of the desired product.

Troubleshooting Guide: Common Side Reactions & Byproducts

This section addresses specific issues you may encounter during the N-benzylation of 5-bromo-6-fluorobenzotriazole.

Problem 1: My TLC/LCMS analysis shows two major product spots with identical mass. What are they and how can I fix this?

Answer: You are almost certainly observing the formation of N1 and N2 regioisomers. The benzotriazole anion is an ambident nucleophile, leading to this common side reaction.

Causality: The ratio of N1 to N2 isomers is influenced by several factors, including the solvent, counter-ion, and temperature.

  • Solvent Polarity: In polar aprotic solvents like DMF, the N1 position is generally favored due to a combination of electronic and steric effects. The N1-substituted product is thermodynamically more stable.

  • Base/Counter-ion: Stronger, more sterically demanding bases or the presence of certain metal cations can influence the site of attack.

  • Steric Hindrance: The benzyl group is relatively bulky. While the fluorine at position 6 is small, its electronic influence combined with the bromine at position 5 can subtly alter the accessibility of the N1 versus N2 positions compared to unsubstituted benzotriazole.

Troubleshooting & Optimization Protocol:

  • Solvent Choice: If you are using a less polar solvent like THF, switch to DMF or acetonitrile. These solvents are known to favor the formation of the N1 isomer.

  • Base Selection: Use a mild, non-nucleophilic base. Potassium carbonate (K₂CO₃) is often the best choice. Stronger bases like sodium hydride (NaH) can sometimes lead to less selective reactions.

  • Temperature Control: Run the reaction at room temperature or slightly below. Higher temperatures can reduce the kinetic selectivity, leading to a higher proportion of the undesired N2 isomer.

  • Phase-Transfer Catalysis: In some cases, using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) under solvent-free or biphasic conditions can enhance N1 selectivity.[9]

Visualizing the Isomer Formation:

G cluster_start Precursor & Deprotonation cluster_reaction N-Benzylation Reaction Start_Mol 5-Bromo-6-fluoro benzotriazole Anion Benzotriazole Anion (Ambident Nucleophile) Start_Mol->Anion + Base - H⁺ N1_Product This compound (Desired Product) Anion->N1_Product Attack at N1 (Major Pathway) N2_Product 2-Benzyl-5-bromo-6-fluorobenzotriazole (Isomeric Byproduct) Anion->N2_Product Attack at N2 (Minor Pathway) BnBr Benzyl Bromide (Electrophile) G Start Analyze Crude Reaction (TLC/LCMS) Low_Conversion Low Conversion? (High SM) Start->Low_Conversion Multiple_Spots Multiple Product Spots? Start->Multiple_Spots No to Low Conv. Discoloration Dark/Tarry Product? Start->Discoloration No to Multi Spots Low_Conversion->Multiple_Spots No Cause_Base Probable Cause: - Weak/Wet Base - Poor Solubility Low_Conversion->Cause_Base Yes Multiple_Spots->Discoloration No Cause_Isomer Probable Cause: - N1/N2 Isomerization Multiple_Spots->Cause_Isomer Yes Cause_Impurity Probable Cause: - Impure Starting Materials - Reaction Decomposition Discoloration->Cause_Impurity Yes End Proceed to Purification Discoloration->End No Action_Base Action: 1. Use stronger base (NaH) 2. Change to DMF 3. Gently heat (40-50°C) Cause_Base->Action_Base Action_Isomer Action: 1. Use K₂CO₃ in DMF 2. Run at RT or below 3. Consider Phase Transfer Catalyst Cause_Isomer->Action_Isomer Action_Impurity Action: 1. Purify precursor 2. Use fresh BnBr 3. Treat crude with Charcoal Cause_Impurity->Action_Impurity

Sources

Technical Support Center: Purification of 1-Benzyl-5-bromo-6-fluorobenzotriazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for purifying reaction products synthesized using 1-Benzyl-5-bromo-6-fluorobenzotriazole. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating their target compounds. Given the unique physicochemical properties imparted by the benzotriazole core and its halogen substituents, purification can be non-trivial. This guide provides in-depth, field-tested advice in a direct question-and-answer format, explaining not just the "how" but the critical "why" behind each technique.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common queries that arise during the initial purification planning stage.

Q1: I've just finished my reaction. What is the very first step I should take to approach purification?

A: Before any large-scale purification attempt, your first step is always crude reaction mixture analysis . This is non-negotiable for designing an effective purification strategy.

  • Obtain a Crude Thin Layer Chromatography (TLC) Profile: Spot the crude reaction mixture on a TLC plate alongside the this compound starting material. Develop the plate using a moderately polar solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). This will give you a visual map of the reaction components:

    • How many new spots (potential products) are there?

    • Is there any unreacted starting material?

    • Are there baseline impurities (highly polar)?

    • Are there non-polar impurities running at the solvent front?

  • Acquire a Crude ¹H NMR Spectrum: Dissolve a small aliquot of your crude product in a deuterated solvent (e.g., CDCl₃). This provides invaluable information about the reaction's success and the nature of impurities. You can often identify unreacted starting material, solvent residues, and major side products, which helps in choosing the right purification method.

Q2: What are the most common impurities I should expect when working with this compound?

A: The impurity profile depends heavily on the reaction type, but several common culprits frequently appear:

  • Unreacted Starting Material: this compound itself is a relatively non-polar, stable compound. Incomplete reactions are common, making it a primary impurity.

  • De-benzylated Species: Depending on the reaction conditions (e.g., strong acids, hydrogenation), the benzyl protecting group can be cleaved, leading to 5-bromo-6-fluorobenzotriazole as a more polar impurity.

  • Reagent-Derived Impurities: Bases (e.g., triethylamine, potassium carbonate), coupling agents, or catalysts used in the reaction are common contaminants. Many of these are highly polar or water-soluble and can often be removed with an aqueous workup.

  • Side-Products: Isomeric products or compounds from side-reactions can have polarities very similar to your desired product, posing the most significant purification challenge.

Q3: How do I decide between column chromatography and recrystallization for my product?

A: The choice depends on the properties of your compound and the nature of the impurities.[1] The crude TLC and NMR are your guides.

  • Choose Recrystallization When:

    • Your crude product is a solid.[2]

    • The crude NMR shows one major product with minor impurities (>85% purity).

    • There is a significant difference in solubility between your product and the impurities in a chosen solvent system.[3]

    • You are working on a large scale, as recrystallization is often more scalable than chromatography.

  • Choose Column Chromatography When:

    • Your product is an oil or a waxy solid that is difficult to crystallize.[2]

    • The crude TLC shows multiple products or impurities with Rƒ values close to your target compound.

    • You need to separate a complex mixture of components.

    • You require very high purity (>99%) for applications like biological testing.[3]

The following decision tree can help visualize this choice:

Purification_Decision_Tree start Crude Product Analysis (TLC, Crude NMR) is_solid Is the product a solid with >85% purity? start->is_solid is_oil Is the product an oil or part of a complex mixture? is_solid->is_oil No recrystallization Attempt Recrystallization is_solid->recrystallization Yes chromatography Perform Column Chromatography is_oil->chromatography Yes workup Perform Aqueous Workup (Acid/Base Extraction) is_oil->workup Consider as pre-purification final_product Pure Product recrystallization->final_product chromatography->final_product workup->is_solid

Caption: Purification Strategy Decision Tree.

Section 2: Troubleshooting Guide: Flash Column Chromatography

Flash chromatography is the workhorse for purifying products derived from this compound. Here’s how to troubleshoot common issues.

Problem: I have poor separation between my product and an impurity.

  • Possible Cause 1: Inappropriate Solvent System. The selectivity of your eluent is not sufficient to resolve the compounds.

    • Solution: Change the solvent system. Do not just vary the ratio; change the solvent class. The halogen atoms and the triazole ring in your compounds can lead to unique electronic interactions. If a standard Hexane/Ethyl Acetate system fails, try a system with a different character. For example, substituting Dichloromethane (a chlorinated solvent) for Hexanes or adding a small amount of Methanol (a protic solvent) can dramatically alter selectivity.[1]

  • Possible Cause 2: Column Overloading. The amount of crude material applied to the column is too large for the column diameter, preventing proper separation.

    • Solution: Ensure your sample load is 1-5% of the mass of the silica gel.[1] If you need to purify a large amount of material, use a wider column rather than simply a longer one.

  • Possible Cause 3: Poor Column Packing. Channels or cracks in the silica bed will ruin separation.

    • Solution: Ensure the silica gel is packed as a uniform, homogenous slurry. After packing, run several column volumes of your starting eluent through the column to settle the bed before loading your sample.

Problem: My compound is streaking or "tailing" down the column.

  • Possible Cause 1: Compound is too Polar / Interacting Strongly with Silica. The triazole moiety can be slightly basic and interact strongly with the acidic silica gel surface.

    • Solution: Add a small amount (0.1-1%) of a modifier to your eluent. For slightly basic compounds, adding triethylamine can neutralize the acidic sites on the silica gel, leading to sharper peaks. Conversely, if your compound has an acidic functional group, adding a small amount of acetic acid can improve peak shape.

  • Possible Cause 2: Sample is Not Fully Soluble in Eluent. If the compound crashes out of the eluent at the top of the column, it will continuously re-dissolve as the column runs, causing streaking.

    • Solution: Use a stronger "loading solvent" to dissolve your crude material, but use the minimum amount possible. Adsorb the dissolved sample onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of your column. This is a superior method for compounds with limited solubility.[4]

Section 3: Troubleshooting Guide: Recrystallization

For solid products, recrystallization is an elegant and efficient purification method.

Problem: My compound "oils out" of the solution instead of forming crystals.

  • Possible Cause 1: Solution is Supersaturated or Cooled Too Quickly. If the solubility of the compound drops too rapidly, it exceeds its saturation limit at a temperature that is still above its melting point, causing it to separate as a liquid.[5][6]

    • Solution 1: Re-heat the flask to re-dissolve the oil. Add a small amount (5-10% more) of the hot solvent to slightly decrease the saturation level.[1][6] Allow the flask to cool much more slowly (e.g., by wrapping it in glass wool or placing it in a warm water bath) to give the molecules time to orient into a crystal lattice.

    • Solution 2: Try a different solvent system where the compound's solubility is lower at elevated temperatures.

  • Possible Cause 2: Presence of Impurities. Impurities can disrupt the crystal lattice formation, promoting oiling out.

    • Solution: Attempt a quick preliminary purification, such as passing the material through a small "plug" of silica gel with a moderately polar solvent to remove baseline impurities before attempting recrystallization.[1]

Problem: No crystals are forming, even after the solution has cooled to room temperature.

  • Possible Cause 1: Solution is Not Saturated. You may have used too much solvent.

    • Solution: Boil off some of the solvent on a steam bath or rotary evaporator to increase the concentration of your compound and allow the solution to cool again. Be careful not to evaporate too much solvent, or the product may crash out too quickly.

  • Possible Cause 2: Lack of Nucleation Sites. Crystal growth requires an initial "seed" to start the process.

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass provide ideal nucleation sites.[1][6]

    • Solution 2 (Seeding): If you have a tiny crystal of the pure product, add it to the cooled solution to induce crystallization.[1][6]

Problem: My final yield after recrystallization is very low.

  • Possible Cause 1: Too Much Solvent Was Used. This is the most common cause of low recovery. Your compound has some solubility even in the cold solvent, and excess solvent will retain a significant amount of product in the mother liquor.[6]

    • Solution: Always use the minimum amount of hot solvent required to fully dissolve the compound.[3] You can often recover a second crop of crystals by concentrating the mother liquor and re-cooling, though this second crop may be less pure.[5]

  • Possible Cause 2: Premature Crystallization During Filtration. If you perform a hot gravity filtration to remove insoluble impurities, your product may crystallize in the filter funnel.

    • Solution: Use a pre-heated filter funnel and flask, and add a small excess of hot solvent before filtering to ensure the compound remains in solution.

Section 4: Protocols & Data Tables

Protocol 1: Step-by-Step Guide to Two-Solvent Recrystallization

This is a powerful technique when no single solvent is ideal. It uses one solvent in which the compound is soluble (the "soluble solvent") and one in which it is insoluble (the "anti-solvent").

  • Place the crude solid in an Erlenmeyer flask.

  • Add the "soluble solvent" dropwise at an elevated temperature (e.g., on a steam bath) until the solid just dissolves.

  • While still hot, add the "anti-solvent" dropwise until the solution becomes faintly and persistently cloudy (turbid). This indicates you have reached the saturation point.

  • Add one or two more drops of the hot "soluble solvent" to just re-clarify the solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.[7]

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold "anti-solvent".[3]

Data Tables

Table 1: Recommended Starting Solvent Systems for Flash Chromatography

Polarity of Target CompoundPrimary Eluent System (Non-Polar)Alternative System (Different Selectivity)Polar Modifier (for Tailing)
Low to Medium Hexanes / Ethyl Acetate (9:1 to 1:1)Dichloromethane / Methanol (99:1 to 95:5)0.5% Triethylamine
Medium to High Dichloromethane / Methanol (98:2 to 90:10)Ethyl Acetate / Methanol (99:1 to 95:5)0.5% Acetic Acid (if acidic)
High Ethyl Acetate / Methanol (95:5 to 80:20)Chloroform / Acetone / Methanol (various)1% Triethylamine

Table 2: Common Solvent Pairs for Two-Solvent Recrystallization

Soluble SolventAnti-SolventNotes
Dichloromethane (DCM)HexanesExcellent for non-polar to moderately polar compounds.
AcetoneWaterGood for moderately polar compounds.
EthanolWaterA common and effective pair for many organic solids.[8]
TolueneHexanesUseful for aromatic compounds.
Tetrahydrofuran (THF)PentaneGood for a wide range of polarities.

References

  • Process for the preparation of benzotriazole derivatives. (1997). Google Patents.
  • Method for purification of benzotriazole derivative. (2007). Google Patents.
  • To prepare benzotriazole from o-phenylenediamine. (n.d.). CUTM Courseware. Retrieved January 15, 2026, from [Link]

  • Synthesis of Benzotriazole from o-Phenylenediamine. (n.d.). Scribd. Retrieved January 15, 2026, from [Link]

  • Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 15, 2026, from [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? (2025). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Photocatalytic Transformations of 1H-Benzotriazole and Benzotriazole Derivates. (2019). MDPI. Retrieved January 15, 2026, from [Link]

  • Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). (2021). PubMed. Retrieved January 15, 2026, from [Link]

  • 1-Benzyl-5-bromo-6- fluorobenzimidazole. (n.d.). National Analytical Corporation. Retrieved January 15, 2026, from [Link]

  • Synthesis of Benzotriazole Derivatives. (2021). International Invention of Scientific Journal. Retrieved January 15, 2026, from [Link]

  • This compound [ 1365272-70-3 ]. (n.d.). Chemsigma. Retrieved January 15, 2026, from [Link]

  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]

  • Determination of Benzotriazole and Its Derivatives in Aqueous Sample with Air-assisted Liquid-Liquid Microextraction Followed by High-performance Liquid Chromatography. (2018). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS). (2021). National Institutes of Health (NIH). Retrieved January 15, 2026, from [Link]

  • This compound CAS#: 1365272-70-3; ChemWhat Code: 1101117. (n.d.). ChemWhat. Retrieved January 15, 2026, from [Link]

  • Simultaneous determination of benzotriazoles and benzothiazole in surface water by solid phase extraction and high performance liquid chromatography. (2012). ResearchGate. Retrieved January 15, 2026, from [Link]

  • 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. (2022). MDPI. Retrieved January 15, 2026, from [Link]

  • 1-Benzyl-5-bromo-6-fluorobenzimidazole, min 98%, 1 gram. (n.d.). CP Lab Safety. Retrieved January 15, 2026, from [Link]

  • (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione. (2023). MDPI. Retrieved January 15, 2026, from [Link]

  • 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. (2022). National Institutes of Health (NIH). Retrieved January 15, 2026, from [Link]

Sources

Technical Support Center: Improving the Solubility of 1-Benzyl-5-bromo-6-fluorobenzotriazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Benzyl-5-bromo-6-fluorobenzotriazole. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound in organic solvents. Here, we provide troubleshooting guidance in a question-and-answer format, explaining the scientific principles behind each recommendation to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in my chosen organic solvent. What are the first steps I should take?

A1: Difficulty in dissolving a compound like this compound often stems from a mismatch between the solute and solvent properties. The fundamental principle to start with is "like dissolves like," which suggests that solutes tend to dissolve in solvents with similar polarity.[1][2] this compound is a moderately polar molecule due to the presence of the benzotriazole ring system, the benzyl group, and halogen atoms.

Initial Troubleshooting Steps:

  • Solvent Polarity Screening: If you are using a non-polar solvent, try switching to a more polar one. Conversely, if a very polar solvent isn't working, a solvent of intermediate polarity might be optimal. A systematic screening of solvents with varying polarities is a good starting point.

  • Gentle Heating: For many organic solids, solubility increases with temperature.[2][3] This is because the added thermal energy helps to overcome the intermolecular forces within the solid crystal lattice, allowing the solvent molecules to interact more effectively with the solute molecules.[3] Try gently warming your solvent while stirring, but be mindful of the compound's stability at elevated temperatures.

  • Mechanical Agitation: Ensure you are providing adequate agitation. Sonication or vigorous stirring can help break down solute aggregates and increase the surface area available for dissolution.

Q2: I've tried a few common solvents with limited success. How can I systematically select a better solvent?

A2: A more structured approach to solvent selection can save time and resources. Predicting solubility with high accuracy can be complex, but a systematic experimental approach is highly effective.

Systematic Solvent Screening Protocol:

This protocol is based on the equilibrium solubility determination method, often referred to as the shake-flask method.[4]

Objective: To determine the approximate solubility of this compound in a range of organic solvents.

Materials:

  • This compound

  • A selection of organic solvents with varying polarities (see table below)

  • Small glass vials with screw caps

  • Vortex mixer or orbital shaker

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters)

Procedure:

  • Preparation: Add an excess amount of solid this compound to several vials. The key is to have undissolved solid remaining at the end to ensure the solution is saturated.[4]

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of each selected solvent to its respective vial.

  • Equilibration: Tightly cap the vials and agitate them at a constant temperature for a set period (e.g., 24 hours) to allow the system to reach equilibrium.[4]

  • Separation: Allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully filter the supernatant to remove any undissolved particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtered solution using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

  • Calculation: Determine the solubility in units such as mg/mL or mol/L.[4]

Table 1: Recommended Solvents for Initial Screening

Solvent ClassExample SolventsRationale
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl AcetateGood starting points for many organic compounds.
Polar Protic Ethanol, IsopropanolCan form hydrogen bonds, which may enhance solubility.
Non-Polar Toluene, HeptaneUseful for understanding the compound's polarity.
Q3: What can I do if a single solvent doesn't provide the required solubility?

A3: When a single solvent is insufficient, a co-solvent system is an excellent strategy. Co-solvency involves mixing two or more miscible solvents to create a system with desirable properties that are an average of the individual components.[5][6] This technique can significantly enhance the solubility of poorly soluble compounds.[7][8]

How it Works: By blending solvents, you can fine-tune the polarity of the solvent system to better match that of the solute, thereby improving solvation.[5]

Experimental Approach to Co-Solvency:

  • Identify a "Good" and a "Poor" Solvent: From your initial screening, identify a solvent in which this compound has some solubility (the "good" solvent) and one in which it is miscible but has lower solubility (the "poor" solvent).

  • Create a Gradient of Mixtures: Prepare a series of mixtures of the two solvents in varying ratios (e.g., 90:10, 75:25, 50:50, 25:75, 10:90).

  • Determine Solubility in Each Mixture: Use the shake-flask method described in A2 to determine the solubility in each co-solvent mixture.

  • Plot the Results: Plot solubility as a function of the co-solvent composition to identify the optimal ratio.

Common Co-Solvent Systems to Try:

  • Dichloromethane / Heptane

  • Ethyl Acetate / Heptane

  • Tetrahydrofuran / Water (if some aqueous miscibility is desired)

Q4: Can adjusting the temperature significantly improve solubility?

A4: Yes, for most solid organic compounds, solubility increases as the temperature rises.[2][3][9] This is because the dissolution process for many solids in liquids is endothermic, meaning it absorbs heat from the surroundings.[10] According to Le Chatelier's Principle, increasing the temperature of an endothermic process will shift the equilibrium to favor more dissolution.[10]

Practical Considerations:

  • Thermodynamic vs. Kinetic Effects: Heating can accelerate the rate of dissolution (a kinetic effect) and also increase the equilibrium solubility (a thermodynamic effect).

  • Compound Stability: Before applying heat, it is crucial to know the thermal stability of this compound to avoid degradation. Check for a known melting point or decomposition temperature.

  • Controlled Heating: Use a controlled heating method like a water bath or a heating mantle with a temperature probe to avoid overheating.

  • Cooling and Precipitation: Be aware that if you create a saturated solution at a higher temperature, the compound may precipitate out as the solution cools. This can be used to your advantage in crystallization processes.

Workflow for Temperature Effect Analysis:

Temperature_Effect_Workflow A Prepare Slurry (Excess Solid in Solvent) B Equilibrate at T1 (e.g., 25°C) A->B C Sample and Analyze B->C D Increase to T2 (e.g., 40°C) C->D E Equilibrate at T2 D->E F Sample and Analyze E->F G Compare Solubilities F->G

Caption: Workflow for analyzing the effect of temperature on solubility.

Q5: Are there other, more advanced techniques I can consider?

A5: For particularly challenging cases, several advanced techniques can be employed. These often involve altering the solid-state properties of the compound or using specialized formulation approaches.

  • Use of Surfactants: Surfactants are amphiphilic molecules that can form micelles in solution.[11] These micelles have a hydrophobic core and a hydrophilic shell, which can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility in a solvent.[11]

  • Solid Dispersions: This involves dispersing the compound at a molecular level within a solid carrier, often a polymer. This can create an amorphous form of the compound, which typically has a higher solubility and faster dissolution rate than its crystalline form.

  • Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules that fit into their hydrophobic cavity. This can significantly enhance the aqueous solubility of poorly soluble compounds.[12]

These advanced methods often require specialized formulation expertise and are typically employed in later stages of drug development.

Troubleshooting Summary

Troubleshooting_Solubility Start Start: Low Solubility Observed Step1 Step 1: Basic Checks Is agitation sufficient? Is particle size very large? Is the solvent appropriate? Start->Step1 Step2 Step 2: Systematic Solvent Screening Test solvents of varying polarity Quantify solubility (e.g., shake-flask) Step1->Step2 If basics don't solve Step3 Step 3: Temperature Adjustment Gently heat the mixture Monitor for degradation Determine solubility at elevated T Step2->Step3 If single solvent is insufficient Step4 Step 4: Co-Solvency Select a 'good' and 'poor' solvent Test various ratios Identify optimal blend Step2->Step4 If single solvent is insufficient End End: Solubility Optimized Step2->End If successful Step3->Step4 If more enhancement is needed Step3->End If successful Step5 Step 5: Advanced Techniques Consider surfactants Solid dispersions Complexation Step4->Step5 For challenging cases Step4->End If successful Step5->End

Caption: A logical flow for troubleshooting solubility issues.

References

  • Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]

  • Ghaffari, A., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]

  • Pharma Education. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]

  • Al-Aasm, M. H., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PubMed Central. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Retrieved from [Link]

  • Myerson, A. S., & Mitchell, B. S. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. ACS Publications. Retrieved from [Link]

  • ScienceDirect. (2025). Co-solvent: Significance and symbolism. Retrieved from [Link]

  • ResearchGate. (2025). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Retrieved from [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. Retrieved from [Link]

  • ChemWhat. (n.d.). This compound CAS#: 1365272-70-3. Retrieved from [Link]

  • NATIONAL ANALYTICAL CORPORATION - CHEMICAL DIVISION. (n.d.). 1-Benzyl-5-bromo-6- fluorobenzimidazole. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • Chemsigma. (n.d.). This compound. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Tactics to Improve Solubility. Retrieved from [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • MDPI. (n.d.). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Retrieved from [Link]

Sources

Stability of 1-Benzyl-5-bromo-6-fluorobenzotriazole under different reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Benzyl-5-bromo-6-fluorobenzotriazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound under various experimental conditions. Our goal is to equip you with the knowledge to anticipate potential challenges, interpret unexpected results, and ensure the integrity of your research.

Section 1: Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with this compound. The question-and-answer format is designed to provide direct solutions to common problems.

Issue 1: Unexpected Degradation During N-Debenzylation

Question: I am attempting to remove the N-benzyl protecting group from this compound using standard hydrogenolysis conditions (Pd/C, H₂), but I am observing significant decomposition of the benzotriazole ring. What is causing this, and how can I mitigate it?

Answer:

The benzotriazole ring system, while generally stable, can be susceptible to reduction under harsh hydrogenolysis conditions, leading to ring opening or other undesired side reactions. The presence of bromine and fluorine substituents on the benzene ring can also influence the molecule's electronic properties and reactivity.

Causality:

  • Over-reduction: The catalytic system may be too active, leading to the reduction of the triazole ring in addition to the desired cleavage of the benzyl C-N bond.

  • Substituent Effects: The electron-withdrawing nature of the fluorine and bromine atoms can affect the stability of the benzotriazole core, potentially making it more prone to degradation under certain reductive conditions.

Troubleshooting Steps & Solutions:

  • Modify Catalyst and Hydrogen Source:

    • Catalyst: Switch to a less active catalyst such as Pearlman's catalyst (Pd(OH)₂/C).

    • Hydrogen Source: Instead of gaseous hydrogen, consider using a hydrogen transfer reagent like ammonium formate or 1,4-cyclohexadiene.[1] This can provide a milder and more controlled reduction.

  • Alternative Deprotection Methods:

    • Oxidative Cleavage: For N-benzyl groups on certain nitrogen heterocycles, oxidative deprotection methods can be effective.[2][3] However, the compatibility of these methods with the bromo and fluoro substituents must be carefully evaluated to avoid unwanted side reactions on the aromatic ring.

    • Lewis Acid-Mediated Cleavage: Strong Lewis acids can cleave benzyl ethers and may be applicable to N-benzyl groups, but this approach is often substrate-dependent and can be harsh.[1]

  • Reaction Monitoring:

    • Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent over-reaction.

Condition Observation Recommendation
Standard Hydrogenolysis (Pd/C, H₂)Significant decomposition, multiple spots on TLCSwitch to Pd(OH)₂/C and ammonium formate.
Oxidative DeprotectionFormation of undesired oxidized byproductsScreen milder oxidative conditions or revert to reductive cleavage.
Lewis Acid CleavageLow yield or no reactionThis method may not be suitable; explore other deprotection strategies.
Issue 2: Instability in Strongly Basic or Acidic Media

Question: My reaction requires either strongly acidic or basic conditions, and I am noticing decomposition of the this compound starting material. At what pH range is this compound stable?

Answer:

Benzotriazoles are amphoteric in nature. The triazole ring contains both acidic (N-H proton in the un-benzylated form) and basic nitrogen atoms.[4] While the N-benzyl group removes the acidic proton, the lone pairs on the other nitrogen atoms can still be protonated under acidic conditions or be involved in reactions under basic conditions.

Causality:

  • Acidic Conditions: In strong acid, protonation of the triazole nitrogens can lead to ring-opening or other rearrangements.

  • Basic Conditions: While N-substituted benzotriazoles are generally stable to base, very strong bases at elevated temperatures could potentially lead to degradation pathways, although this is less common than acid-catalyzed decomposition. The stability of benzylamines can be pH-dependent.[2]

Troubleshooting Steps & Solutions:

  • pH Screening:

    • Perform small-scale stability studies of this compound across a range of pH values to determine its stability window for your specific reaction conditions (temperature, solvent).

  • Reaction Condition Optimization:

    • If possible, modify your reaction to proceed under milder pH conditions.

    • Consider using a buffered system to maintain the pH within the stable range.

  • Protecting Group Strategy:

    • If the inherent instability of the benzotriazole ring under your required conditions is unavoidable, a different synthetic route that introduces the benzotriazole moiety at a later stage might be necessary.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the stability and handling of this compound.

Q1: What is the expected thermal stability of this compound?

Q2: How does photostability factor into the handling and storage of this compound?

A2: Benzotriazole derivatives are used as UV stabilizers in various materials, which implies they have a degree of inherent photostability. However, prolonged exposure to high-energy UV light can lead to photochemical degradation. The presence of a bromine atom could potentially make the molecule more susceptible to photolytic C-Br bond cleavage. The stability of fluorinated aromatics to photolysis can vary.[8]

Best Practices for Storage and Handling:

  • Store the compound in an amber vial or a container protected from light.

  • For photosensitive reactions, conduct the experiment in a fume hood with the sash down and shielded from direct sunlight or other strong light sources.

Q3: Are there any known incompatibilities with common solvents or reagents?

A3: this compound is expected to be compatible with a wide range of common organic solvents. However, caution should be exercised with:

  • Strong Reducing Agents: As discussed in the troubleshooting section, strong reducing agents can lead to the degradation of the benzotriazole ring.

  • Strong Oxidizing Agents: While benzotriazoles are relatively resistant to oxidation, very strong oxidizing agents could potentially react with the benzene or triazole ring.[9] The N-benzyl group can also be susceptible to oxidation.[2]

  • Reactive Organometallics: Strong nucleophiles and bases like Grignard reagents or organolithiums may react with the benzotriazole ring.

Q4: What are the primary degradation pathways for benzotriazoles?

A4: The primary degradation pathways for benzotriazoles depend on the conditions:

  • Thermal Decomposition: Often proceeds via the elimination of molecular nitrogen (N₂).[5]

  • Photochemical Degradation: Can involve radical mechanisms and reactions with photogenerated reactive species like hydroxyl radicals.[10]

  • Biodegradation: The biodegradability of benzotriazoles can be influenced by the substituents on the ring.[11]

Section 3: Experimental Protocols

Protocol 1: Forced Degradation Study Under Acidic/Basic Conditions

This protocol provides a framework for assessing the stability of this compound to acid and base hydrolysis.

Objective: To determine the rate and extent of degradation under defined acidic and basic conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • HPLC system with a UV detector

  • pH meter

  • Thermostatic water bath

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Sample Preparation:

    • Acidic: To a vial, add 1 mL of the stock solution and 9 mL of 1 M HCl.

    • Basic: To a separate vial, add 1 mL of the stock solution and 9 mL of 1 M NaOH.

    • Neutral: To a third vial, add 1 mL of the stock solution and 9 mL of water.

  • Incubation: Place the vials in a water bath set at a controlled temperature (e.g., 60°C).

  • Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

    • For the acidic sample, neutralize with an equivalent amount of 1 M NaOH.

    • For the basic sample, neutralize with an equivalent amount of 1 M HCl.

  • HPLC Analysis: Dilute the neutralized aliquots with the mobile phase and analyze by HPLC to quantify the remaining amount of the parent compound and detect the formation of any degradation products.

  • Data Analysis: Plot the percentage of the remaining parent compound against time for each condition to determine the degradation kinetics.

Diagram: Forced Degradation Workflow

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Mix with 1M HCl Stock->Acid Base Mix with 1M NaOH Stock->Base Neutral Mix with Water Stock->Neutral Incubate Incubate at 60°C Acid->Incubate Base->Incubate Neutral->Incubate Sample Withdraw Aliquots at Time Points Incubate->Sample Neutralize Neutralize Samples Sample->Neutralize HPLC HPLC Analysis Neutralize->HPLC Data Plot Degradation Curve HPLC->Data

Caption: Workflow for assessing stability under stress conditions.

Section 4: Logical Relationships

Diagram: Factors Influencing Stability

Stability_Factors Stability Compound Stability pH pH / Acidity / Basicity Stability->pH Temp Temperature Stability->Temp Light Light Exposure (Photostability) Stability->Light Reagents Reagents Stability->Reagents Oxidizing Oxidizing Agents Reagents->Oxidizing Type Reducing Reducing Agents Reagents->Reducing Type

Caption: Interplay of factors affecting compound stability.

References

  • Kudinova, O. et al. (2023). Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles. Molecules. Available at: [Link]

  • Katritzky, A. R. (1999). Synthesis and utility of some N-substituted benzotriazoles. University of Florida Digital Collections. Available at: [Link]

  • ResearchGate. (n.d.). Benzotriazole is thermally more stable than 1,2,3-triazole. ResearchGate. Available at: [Link]

  • Shi, F., Waldo, J. P., Chen, Y., & Larock, R. C. (2008). Synthesis of Benzotriazoles from Benzynes and Azides. Organic Letters. Available at: [Link]

  • Ribeiro da Silva, M. A. V. et al. (2020). Thermal Study of Two Benzotriazole Derivatives. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzotriazoles. Organic Chemistry Portal. Available at: [Link]

  • Klapötke, T. M. & Stierstorfer, J. (2008). On the explosive properties of 1 H-benzotriazole and 1 H-1,2,3-triazole. ResearchGate. Available at: [Link]

  • International Invention of Scientific Journal. (2021). Synthesis of Benzotriazole Derivatives. International Invention of Scientific Journal. Available at: [Link]

  • Wu, X., Chou, N., Lupher, D., & Davis, L. C. (1998). Benzotriazoles: Toxicity and Degradation. Kansas State University. Available at: [Link]

  • Semantic Scholar. (n.d.). Benzotriazoles: Toxicity and Degradation. Semantic Scholar. Available at: [Link]

  • Al-Warhi, T. et al. (2022). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structures of benzotriazole derivatives observed in biodegradation studies. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzylamines. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (n.d.). Degradation of Benzotriazole UV-stabilizers in the presence of organic photosensitizers and visible light: A time-resolved mechanistic study. ResearchGate. Available at: [Link]

  • Dang, J. et al. (2023). Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. Environmental Science and Pollution Research. Available at: [Link]

  • Haddach, A. A., Kelleman, A., & Deaton-Rewolinski, M. V. (2002). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters. Available at: [Link]

  • Chemsigma. (n.d.). This compound. Chemsigma. Available at: [Link]

  • ChemWhat. (n.d.). This compound. ChemWhat. Available at: [Link]

  • Le, C. M. et al. (2018). Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Ríos-Lombardía, N. et al. (n.d.). Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Royal Society of Chemistry. Available at: [Link]

  • Ateia, M. et al. (2020). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Organic Chemistry Portal. Available at: [Link]

Sources

Technical Support Center: Preventing Racemization with 1-Benzyl-5-bromo-6-fluorobenzotriazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for utilizing 1-Benzyl-5-bromo-6-fluorobenzotriazole as a coupling additive in peptide synthesis. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth answers, troubleshooting advice, and validated protocols to ensure the stereochemical integrity of your synthetic peptides.

Understanding the Core Problem: Racemization in Peptide Synthesis

This section addresses the fundamental mechanisms behind racemization, a critical side reaction that compromises peptide purity and function.

Q1: What is racemization in the context of peptide synthesis, and why is it a problem?

A1: Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid during the synthesis process.[1] Most naturally occurring amino acids exist in the L-configuration. During peptide bond formation, the chemical activation of the carboxylic acid group can inadvertently create conditions that allow for the conversion of this L-enantiomer into a mixture of both L- and D-enantiomers.[1]

The incorporation of an incorrect D-amino acid into a peptide sequence can have profound consequences, altering its three-dimensional structure, receptor-binding affinity, enzymatic stability, and overall biological activity. This makes racemization a critical parameter to control for therapeutic peptide development.

Q2: What is the primary chemical mechanism that causes racemization during peptide coupling?

A2: The most common pathway for racemization during peptide synthesis is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][2][3] This process occurs in several steps:

  • Activation: A coupling reagent, such as a carbodiimide (e.g., DCC, DIC), activates the C-terminal carboxylic acid of the N-protected amino acid. This initially forms a highly reactive O-acylisourea intermediate.[4]

  • Intramolecular Cyclization: The carbonyl oxygen of the N-protecting group attacks the activated carboxyl carbon, leading to the formation of the planar oxazolone ring.[1][5]

  • Proton Abstraction: The proton on the α-carbon of the oxazolone is now highly acidic and can be easily removed by a base present in the reaction mixture (e.g., DIPEA, NMM).[2][6]

  • Loss of Chirality: The removal of the α-proton creates an achiral, aromatic-like intermediate.

  • Non-Stereospecific Reaction: When the incoming amine of the next amino acid attacks this intermediate to form the peptide bond, it can do so from either face of the planar ring, resulting in a mixture of L- and D-products.[1]

A less common mechanism is the direct abstraction of the α-proton from the activated amino acid by a strong base, forming an enolate, which also leads to a loss of stereochemistry.[1]

RacemizationMechanism cluster_activation Activation Step cluster_racemization Racemization Pathway AA N-Protected L-Amino Acid OAI O-Acylisourea (Highly Reactive) AA->OAI Activation Carbo Carbodiimide (e.g., DIC) Carbo->OAI Oxazolone 5(4H)-Oxazolone Intermediate OAI->Oxazolone Intramolecular Cyclization Achiral Achiral Intermediate (Proton Abstracted) Oxazolone->Achiral Base (e.g., DIPEA) abstracts α-H+ Racemic Racemized Peptide (L- and D-isomers) Achiral->Racemic Attack by Amine Peptide Peptide Chain (N-terminus) Peptide->Racemic

Caption: The oxazolone-mediated racemization pathway in peptide synthesis.
Q3: Are certain amino acids more prone to racemization?

A3: Yes. While any chiral amino acid can racemize under activating conditions, some are particularly susceptible. Histidine (His) and Cysteine (Cys) are notoriously prone to racemization.[1][7] Phenylalanine (Phe) and other aromatic amino acids can also show higher rates of racemization. The specific side chain structure and electronic properties influence the stability of the oxazolone intermediate and the acidity of the α-proton.

The Solution: Mechanism of Benzotriazole-Based Additives

This section explains how additives like this compound function to preserve stereochemical integrity.

Q4: How does an additive like this compound prevent racemization?

A4: this compound belongs to the family of benzotriazole-based coupling additives, which includes well-known reagents like 1-Hydroxybenzotriazole (HOBt) and 1-Hydroxy-7-azabenzotriazole (HOAt).[4][8] Their primary role is to suppress racemization by intercepting the highly reactive O-acylisourea intermediate formed during carbodiimide-mediated activation.[9]

The mechanism is as follows:

  • Interception: After the carbodiimide activates the amino acid to form the O-acylisourea, the benzotriazole additive rapidly attacks this intermediate.

  • Formation of an Active Ester: This reaction forms a benzotriazolyl active ester (OBt-ester). This ester is more stable and less reactive than the O-acylisourea, which significantly slows down the rate of oxazolone formation.[4][9]

  • Efficient Coupling: The OBt-ester is still sufficiently reactive to readily couple with the free amine of the growing peptide chain to form the desired peptide bond.

By converting the transient, highly racemization-prone intermediate into a more manageable active ester, the additive ensures that the aminolysis reaction (peptide bond formation) occurs much faster than the competing racemization pathway.[8]

SuppressionMechanism cluster_activation Activation Step cluster_suppression Racemization Suppression Pathway AA N-Protected L-Amino Acid OAI O-Acylisourea (Highly Reactive) AA->OAI Activation Carbo Carbodiimide (e.g., DIC) Carbo->OAI ActiveEster Benzotriazolyl Active Ester (Less Prone to Racemization) OAI->ActiveEster Additive Intercepts Intermediate Additive 1-Benzyl-5-bromo- 6-fluorobenzotriazole Additive->ActiveEster DesiredPeptide Desired L-Peptide (No Racemization) ActiveEster->DesiredPeptide Aminolysis Peptide Peptide Chain (N-terminus) Peptide->DesiredPeptide TroubleshootingWorkflow Start Problem Detected (e.g., in HPLC/MS) Problem What is the primary issue? Start->Problem LowYield Low Coupling Yield / Incomplete Reaction Problem->LowYield Low Yield Racemization High Level of Racemization (Diastereomeric Impurity) Problem->Racemization Racemization CheckReagents Are reagents (Amino Acid, Additive, Coupling Agent, Base) fresh and anhydrous? LowYield->CheckReagents CheckBase What base is being used? Racemization->CheckBase CheckRatios Are molar ratios correct? (Typically 1:1:1:2 of AA:Additive:Coupling:Base) CheckReagents->CheckRatios Yes CheckTemp Is the reaction temperature appropriate? (Consider cooling for sensitive residues) CheckRatios->CheckTemp Yes Hindered Is it a sterically hindered coupling? CheckTemp->Hindered Yes Extend Extend coupling time or use a more potent activator (e.g., HATU) Hindered->Extend Yes BaseType Is the base too strong or unhindered? (e.g., DIPEA can be problematic) CheckBase->BaseType SwitchBase Switch to a weaker or more hindered base like N-Methylmorpholine (NMM) or Collidine BaseType->SwitchBase Yes CheckTemp2 Was the reaction performed at elevated temperature? SwitchBase->CheckTemp2 LowerTemp Perform coupling at 0°C, especially for racemization-prone residues (His, Cys) CheckTemp2->LowerTemp Yes CheckPreactivation Was pre-activation time too long? LowerTemp->CheckPreactivation MinimizePreactivation Minimize pre-activation time before adding the N-terminal amine component CheckPreactivation->MinimizePreactivation Yes

Sources

Technical Support Center: Work-up Procedures for Reactions Involving 1-Benzyl-5-bromo-6-fluorobenzotriazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 1-Benzyl-5-bromo-6-fluorobenzotriazole. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address common and complex issues encountered during the work-up and purification stages of reactions involving this versatile building block. Our goal is to provide not just procedural steps, but the underlying chemical rationale to empower you to make informed decisions in your laboratory work.

Section 1: Foundational Work-up Principles & FAQs

This section covers the essential questions regarding the initial stages of isolating your product from the reaction mixture.

FAQ 1: My reaction is complete. What is the first step in a standard work-up for a reaction involving this compound?

The initial step is to quench the reaction, neutralizing any remaining reactive species. The choice of quenching agent depends on the specific reagents used. A common and generally safe first approach is to cool the reaction mixture to room temperature or below (using an ice bath) and slowly add water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

Causality Explained:

  • Temperature Control: Many quenching processes are exothermic. Cooling the mixture prevents potential side reactions or degradation of the desired product.

  • Quenching Agent: Water is effective for hydrolyzing many reactive intermediates. Saturated NH₄Cl is a mild acidic quenching agent, useful for neutralizing basic reagents without making the solution strongly acidic, which could potentially cleave acid-labile groups.

Following the quench, the standard procedure is a liquid-liquid extraction to separate the organic product from the aqueous phase.

FAQ 2: Which organic solvent is best for extracting this compound and its derivatives?

The choice of extraction solvent is critical and depends on the polarity of your final product. Given the structure of this compound—a moderately polar aromatic compound—several common solvents are effective.

SolventPolarity IndexSuitability & Rationale
Ethyl Acetate (EtOAc) 4.4Excellent first choice. Good balance of polarity to dissolve the target compound while being immiscible with water. It is also relatively easy to remove under reduced pressure.
Dichloromethane (DCM) 3.1Highly effective for less polar derivatives. Its higher density means it will form the bottom layer, which can simplify separation. However, it is more volatile and has greater environmental and health concerns.
Toluene 2.4Good for nonpolar derivatives. Useful if the product has very low polarity. Less prone to forming emulsions than DCM.
Methyl tert-Butyl Ether (MTBE) 2.5Alternative to EtOAc. Less prone to hydrolysis than ethyl acetate and less likely to form peroxides than diethyl ether.

Pro-Tip: Start with ethyl acetate. If you experience poor recovery, consider a more or less polar solvent based on the expected properties of your derivative. Halogenated aromatic compounds can often be effectively extracted from polar solvents like dimethylformamide (DMF) by using a less polar co-solvent.[1]

FAQ 3: I've performed the extraction, but I'm observing a persistent emulsion. How can I break it?

Emulsions are a common frustration during the work-up of benzotriazole derivatives, often caused by fine particulate matter or amphiphilic byproducts.

Troubleshooting Steps:

  • Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, the layers will separate on their own.

  • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which helps to force the separation of the organic and aqueous layers.

  • Gentle Agitation: Gently swirl or rock the separatory funnel instead of vigorous shaking.

  • Filtration: Pass the entire mixture through a pad of Celite® or glass wool. This can remove the particulate matter that is stabilizing the emulsion.

  • Solvent Addition: Add a small amount of a different organic solvent (e.g., a few mL of THF to an EtOAc/water mixture) to change the overall solvent properties.

Section 2: Troubleshooting Specific Impurities and Purification Challenges

This section delves into more complex issues that can arise, focusing on the removal of specific impurities and advanced purification strategies.

Question: My crude product has a distinct yellow or brown color. What is the likely cause and how can I remove it?

Answer: A persistent color in the crude product, especially after reactions involving brominating agents or under oxidative conditions, is often due to residual bromine or related impurities.[2]

Protocol for Decolorization:

  • Sodium Thiosulfate/Bisulfite Wash: During the aqueous work-up, wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). These reducing agents will quench residual bromine (Br₂) by converting it to colorless bromide ions (Br⁻).

  • Activated Charcoal Treatment: If the color persists after extraction, dissolve the crude product in a suitable solvent for recrystallization. Add a small amount (typically 1-2% by weight) of activated charcoal to the hot solution.[3]

    • Caution: Use charcoal sparingly as it can adsorb your desired product, leading to yield loss.[3]

  • Hot Filtration: While the solution is still hot, filter it through a pad of Celite® to remove the charcoal.

  • Recrystallization: Allow the filtrate to cool slowly to induce crystallization of the purified, colorless product.

Question: TLC analysis of my crude product shows a baseline spot and streaking. What does this indicate and how should I adjust my work-up?

Answer: A baseline spot on a silica gel TLC plate typically indicates highly polar impurities, such as inorganic salts or de-benzylated benzotriazole. Streaking often points to acidic or basic impurities that are strongly interacting with the silica gel.

Workflow for Removing Polar and Ionic Impurities:

Caption: Decision workflow for aqueous work-up based on TLC analysis.

Detailed Explanation:

  • Acid Wash: A wash with a dilute acid (e.g., 1 M HCl) will protonate and extract basic impurities (like residual amines) into the aqueous layer.

  • Base Wash: A wash with a mild base (e.g., saturated sodium bicarbonate, NaHCO₃) will deprotonate and extract acidic impurities. This is particularly important if de-benzylation or hydrolysis of other functional groups has occurred.[4]

  • Brine Wash: A final wash with brine removes residual water and helps break any minor emulsions before drying the organic layer.

Question: I am struggling to purify my product by column chromatography. The compound runs very slowly or streaks badly. What can I do?

Answer: Chromatographic issues with benzotriazole derivatives often stem from the interaction of the lone pairs on the triazole nitrogen atoms with the acidic silanol groups on the silica gel surface.

Troubleshooting Chromatography:

  • Solvent System Modification:

    • Add a Basic Modifier: Add a small amount of triethylamine (~0.1-1%) or pyridine to your eluent system (e.g., Hexane/EtOAc). This base will compete for the acidic sites on the silica, allowing your compound to elute more cleanly and with better peak shape.

    • Use a Different Stationary Phase: Consider using neutral or basic alumina instead of silica gel. Alternatively, a C18-functionalized silica (reverse-phase chromatography) can be very effective, especially for moderately polar compounds.

  • Alternative Purification: Recrystallization Halogenated aromatic compounds are often highly crystalline and lend themselves well to recrystallization.[5][6] This method can be superior to chromatography for obtaining highly pure material, especially on a larger scale.

Experimental Protocol: Screening for a Recrystallization Solvent

  • Place approximately 20-30 mg of your crude material into a small test tube.

  • Add a solvent dropwise at room temperature until the solid just dissolves. If it dissolves readily, the solvent is too good; the compound is likely too soluble at cold temperatures for good recovery.

  • If the compound is insoluble at room temperature, heat the mixture gently (e.g., in a warm water bath).

  • If the solid dissolves upon heating, it is a potential candidate solvent.

  • Remove the test tube from the heat and allow it to cool slowly to room temperature, then place it in an ice bath.

  • Observe for the formation of crystals. The ideal solvent is one in which the compound is highly soluble when hot but poorly soluble when cold.[2]

Recommended Screening Solvents for this compound Derivatives:

  • Ethanol

  • Isopropanol

  • Toluene

  • Heptane or Hexane

  • Ethyl Acetate / Hexane mixture

  • Dichloromethane / Hexane mixture

Question: My reaction involves a strong base like NaH or a nucleophile like an amine. What are the potential side products I should be aware of during work-up?

Answer: When working with strong bases or nucleophiles, there are several potential side reactions that can complicate your work-up.

Potential Side Reactions & Work-up Implications:

Caption: Potential side reactions and their work-up implications.

  • De-benzylation: The benzyl group can be cleaved under certain conditions, particularly with strong nucleophiles or during hydrogenolysis. The resulting N-H benzotriazole is more acidic and polar.

    • Identification: Look for a new, more polar spot on TLC.

    • Removal: This acidic byproduct can be effectively removed by washing the organic layer with a mild aqueous base like sodium bicarbonate or potassium carbonate.[7]

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine and bromine atoms on the benzene ring are activated towards substitution by the electron-withdrawing benzotriazole ring system. Strong nucleophiles can displace either the fluorine or bromine.

    • Identification: Mass spectrometry is the best tool to identify these byproducts (loss of Br, addition of nucleophile mass; or loss of F, addition of nucleophile mass).

    • Removal: These byproducts often have polarities very similar to the desired product, making separation difficult. Careful column chromatography, potentially using a different solvent system or stationary phase (e.g., reverse-phase HPLC), may be required.[8]

References

  • BenchChem Technical Support. (2025).
  • Science.gov.
  • Google Patents.
  • Google Patents.
  • NATIONAL ANALYTICAL CORPORATION - CHEMICAL DIVISION.1-Benzyl-5-bromo-6- fluorobenzimidazole.
  • BenchChem Technical Support. (2025).
  • BenchChem Technical Support. (2025). Navigating Benzofurotriazole Synthesis: A Technical Troubleshooting Guide.
  • BenchChem Technical Support. (2025). recrystallization techniques for purifying 6-Bromo-2,3,4-trifluoroaniline.
  • ResearchGate. (2025). Selective extraction of halogenated compounds from data measured by comprehensive multidimensional gas chromatography/high resolution time-of-flight mass spectrometry for non-target analysis of environmental and biological samples.
  • ResearchGate. (2025).
  • BenchChem Technical Support. (2025).
  • Chromatography Forum. (2015).

Sources

Technical Support Center: Monitoring Reactions with 1-Benzyl-5-bromo-6-fluorobenzotriazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals working with 1-Benzyl-5-bromo-6-fluorobenzotriazole. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful monitoring and execution of your chemical reactions involving this versatile intermediate. Our focus is on providing practical, field-tested insights grounded in established chemical principles.

Section 1: Core Concepts in Reaction Monitoring

Monitoring the progress of a chemical reaction is critical for optimization, determining reaction endpoints, and minimizing the formation of impurities. For a substituted benzotriazole like this compound, which serves as a key building block, tracking its consumption and the formation of the desired product is paramount.[1] The electronic nature of the substituted benzene ring and the triazole moiety influences its reactivity and chromatographic behavior.

Reactions involving benzotriazoles often include N-alkylation or N-arylation, where the benzotriazole itself is a reactant, or coupling reactions where it acts as a leaving group or auxiliary.[2][3] In either case, effective monitoring allows for precise control over the reaction, preventing over-running which can lead to side-product formation or degradation.

Section 2: Analytical Techniques & Troubleshooting

The choice of analytical technique is dictated by the specific reaction, available equipment, and the properties of the reactants and products. The most common and accessible methods are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Thin-Layer Chromatography (TLC)

TLC is the quickest and most common method for qualitative reaction monitoring. It provides a rapid snapshot of the relative concentrations of starting materials, intermediates, and products.

Q1: My spots are streaking on the TLC plate. What is the cause and how can I fix it?

A1: Streaking is typically caused by compound insolubility in the mobile phase, applying too much sample, or interactions with the silica gel.

  • Solution 1 (Acidity/Basicity): Benzotriazoles can be weakly basic.[4] If your compound or product has acidic or basic functional groups, they can interact strongly with the acidic silica gel. Try adding a small amount (0.5-1%) of a modifier to your eluent system. For basic compounds, add triethylamine (Et₃N). For acidic compounds, add acetic acid (AcOH) or formic acid.

  • Solution 2 (Concentration): You may be spotting too much material. Dilute your sample in a suitable solvent (e.g., DCM, EtOAc) before spotting it on the plate.

  • Solution 3 (Solvent System): Your compound may not be fully soluble in the eluent as it moves up the plate. Try a more polar solvent system to increase solubility.

Q2: I can't separate my starting material and product spots on the TLC plate. What should I do?

A2: This indicates that the polarity of your starting material and product are very similar.

  • Solution 1 (Adjust Polarity): If using a standard ethyl acetate/hexane system, try small, incremental changes in the ratio. If that fails, switch to a different solvent system with different selectivities. For example, replace hexane with dichloromethane (DCM) or ethyl acetate with diethyl ether or acetone.[5]

  • Solution 2 (Use a Co-spot): To confirm if two spots are indeed different compounds, run a TLC with three lanes: one for the starting material, one for the reaction mixture, and a "co-spot" lane containing both the starting material and the reaction mixture. If you see two distinct spots in the reaction mixture lane that merge into a single elongated spot in the co-spot lane, it confirms they are different compounds.

  • Plate Preparation: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.

  • Sample Preparation: Dissolve a small amount of your starting material (reference) and a sample from your reaction mixture in a volatile solvent like DCM or ethyl acetate.

  • Spotting: Use a capillary tube to spot the starting material, the reaction mixture, and a co-spot on the origin line. Ensure the spots are small and do not touch.

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase (eluent). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots. Since benzotriazoles contain aromatic rings, they are often UV-active.[2] View the plate under a UV lamp (254 nm). If spots are not visible, use a chemical stain such as potassium permanganate or iodine.

  • Analysis: Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front). The disappearance of the starting material spot and the appearance of a new product spot indicates reaction progress.

Table 1: Common TLC Eluent Systems and Visualization Reagents

Eluent System (v/v)Compound PolarityVisualization MethodComments
10-50% Ethyl Acetate in HexaneLow to MediumUV (254 nm), KMnO₄A good starting point for many organic reactions.
1-10% Methanol in DCMMedium to HighUV (254 nm), IodineEffective for more polar compounds.
Toluene/Acetone (e.g., 8:2)Aromatic/PolarUV (254 nm), AnisaldehydeOffers different selectivity compared to ester/alkane systems.
High-Performance Liquid Chromatography (HPLC)

HPLC is a quantitative technique that provides higher resolution than TLC and can be used to determine the relative concentrations of components in a mixture, calculate conversion rates, and assess purity. Reversed-phase HPLC is most common for analyzing aromatic heterocyclic compounds.[5][6]

Q1: I'm seeing broad or tailing peaks for my benzotriazole compounds. How can I improve the peak shape?

A1: Peak tailing in reversed-phase HPLC is often due to secondary interactions between the analyte and the silica stationary phase.

  • Solution 1 (Use an Additive): The triazole nitrogens can interact with residual silanol groups on the C18 column. Adding a small amount of an acidic modifier like trifluoroacetic acid (TFA, 0.05-0.1%) or formic acid (0.1%) to the mobile phase can protonate these silanols and the basic nitrogens, minimizing unwanted interactions and sharpening the peaks.[4]

  • Solution 2 (Check pH): The pH of the mobile phase can affect the ionization state of your analyte. Ensure the mobile phase pH is at least 2 units away from the pKa of your compound to maintain a single ionic form.

  • Solution 3 (Lower Metal Content Column): If problems persist, consider using a high-purity, end-capped column with low metal content, which has fewer active silanol sites.

Q2: My reaction mixture is complex, and I can't resolve all the peaks. What are my options?

A2: Co-elution of peaks requires optimizing the separation method.

  • Solution 1 (Optimize Gradient): If using a gradient elution, make the gradient shallower (i.e., increase the percentage of the strong solvent, like acetonitrile, more slowly). This will increase the run time but provide better resolution.

  • Solution 2 (Change Organic Modifier): Acetonitrile and methanol have different selectivities. If you are using acetonitrile, try a method with methanol, or vice-versa.[5]

  • Solution 3 (Use a Different Column): A column with a different stationary phase (e.g., a Phenyl-Hexyl or a C8 column) can provide a different separation selectivity.[5]

  • Sample Preparation: Quench a small aliquot (e.g., 10-20 µL) of the reaction mixture and dilute it significantly with the mobile phase (e.g., 1 mL of 50:50 acetonitrile/water). This prevents solvent effects and protects the column.

  • Instrument Setup: Use a reversed-phase C18 column. A typical mobile phase would be a gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

  • Method:

    • Inject 5-10 µL of the diluted sample.

    • Run a gradient program (e.g., start at 10% B, ramp to 95% B over 10-15 minutes, hold for 2 minutes, and then re-equilibrate).

    • Set the UV detector to a wavelength where the starting material and expected product have strong absorbance (e.g., 254 nm or 280 nm). Benzotriazoles typically have strong UV absorbance.[2]

  • Analysis: At time zero (t=0), identify the peak corresponding to this compound by its retention time. As the reaction progresses, the area of this peak will decrease, and a new peak for the product will appear and grow. The percent conversion can be estimated by comparing the peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation and can also be used to monitor reactions, especially when TLC or HPLC are difficult to interpret. ¹H NMR is most common, but ¹⁹F NMR can be particularly informative for this specific molecule.

Q1: How can I use ¹H NMR to monitor my reaction?

A1: By observing the disappearance of signals from the starting material and the appearance of new signals from the product.

  • Key Signals to Watch:

    • Benzyl Protons: The benzylic CH₂ protons of this compound will appear as a singlet (around 5.6-5.8 ppm). A change in the chemical environment will likely shift this signal in the product.

    • Aromatic Protons: The protons on the benzotriazole ring and the benzyl ring will have characteristic shifts. Look for the disappearance of the specific aromatic signals of the starting material.

  • Procedure: Take a sample from the reaction, remove the solvent under vacuum, and dissolve the residue in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Compare the resulting spectrum to a reference spectrum of the starting material.[7][8]

Q2: The reaction involves the fluorine atom. Can I use ¹⁹F NMR?

A2: Absolutely. ¹⁹F NMR is an excellent and often cleaner technique for monitoring reactions involving fluorinated compounds because the spectra are simple (no background signals) and highly sensitive to changes in the electronic environment.

  • Procedure: If the reaction alters the chemical environment around the fluorine atom (e.g., a substitution reaction at the 5- or 6-position), you will see the starting material's ¹⁹F signal decrease and a new product signal appear at a different chemical shift. This provides a very clear indication of reaction progress.[7]

ReactionMonitoringWorkflow cluster_prep Preparation cluster_loop Monitoring Cycle cluster_end Completion start Start Reaction t0 Take t=0 Sample (Reference) start->t0 take_sample Take Reaction Aliquot t0->take_sample analyze Analyze by TLC / HPLC take_sample->analyze decision Is Reaction Complete? analyze->decision decision->take_sample No, Continue Monitoring workup Proceed to Workup & Purification decision->workup Yes troubleshoot Troubleshoot Reaction decision->troubleshoot Stalled? end End workup->end troubleshoot->end TroubleshootingDecisionTree start Problem Detected: Incomplete Reaction check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_conditions Review Reaction Conditions (Temp, Solvent, Time) conditions_ok Conditions Correct? check_conditions->conditions_ok check_catalyst Is a Catalyst Used? Check for Deactivation catalyst_ok Catalyst Active? check_catalyst->catalyst_ok reagent_ok->check_conditions Yes res Solution: Replace/Purify Reagents, Check Stoichiometry reagent_ok->res No conditions_ok->check_catalyst Yes res2 Solution: Adjust Temperature, Use Anhydrous Solvent conditions_ok->res2 No res3 Solution: Use Fresh Catalyst, Add More Catalyst catalyst_ok->res3 No res4 Re-run Experiment catalyst_ok->res4 Yes res->res4 res2->res4 res3->res4

Sources

Validation & Comparative

A Comparative Guide to Peptide Coupling Additives: The Established Efficacy of HOBt versus the Predicted Performance of 1-Benzyl-5-bromo-6-fluorobenzotriazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison between the universally adopted peptide coupling additive, 1-Hydroxybenzotriazole (HOBt), and a structurally advanced derivative, 1-Benzyl-5-bromo-6-fluorobenzotriazole. This document is intended for researchers, chemists, and drug development professionals seeking to optimize peptide synthesis protocols, particularly for challenging sequences or demanding purity requirements. We will dissect the established mechanisms of HOBt and provide a theoretical framework, grounded in chemical principles, for the hypothesized advantages of its halogenated and benzylated analogue. This guide culminates in a detailed, self-validating experimental protocol to empower researchers to conduct their own direct comparisons.

The Indispensable Role of Additives in Modern Peptide Synthesis

The formation of a peptide bond, the amide linkage between two amino acids, is the foundational reaction of peptide synthesis. This process typically involves the activation of a carboxylic acid group on one amino acid to make it susceptible to nucleophilic attack by the amino group of another. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are common activators that form a highly reactive O-acylisourea intermediate.[1][2]

However, this intermediate is notoriously unstable and susceptible to intramolecular rearrangement, forming a 5(4H)-oxazolone. The oxazolone's α-proton is acidic and can be easily abstracted by a base, leading to racemization—the loss of stereochemical integrity at the chiral center of the amino acid.[1][3] This side reaction is a critical failure point in peptide synthesis, as it results in diastereomeric impurities that are often difficult to separate and can render the final peptide biologically inactive.[4]

To mitigate this, coupling additives were introduced. These additives function by intercepting the O-acylisourea intermediate to form a new, more stable active ester that is less prone to racemization but still sufficiently reactive to couple efficiently with the amine component.[5]

Racemization_Mechanism cluster_0 Carbodiimide Activation & Racemization Pathway AA_COOH N-Protected Amino Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) AA_COOH->O_Acylisourea + Carbodiimide Carbodiimide (e.g., DCC, DIC) Carbodiimide->O_Acylisourea Oxazolone 5(4H)-Oxazolone O_Acylisourea->Oxazolone Intramolecular Rearrangement Peptide_Bond Desired Peptide Bond O_Acylisourea->Peptide_Bond + Amine Racemized_AA Racemized Product Oxazolone->Racemized_AA Base-catalyzed Proton Abstraction Amine Incoming Amino Acid (H₂N-R') Amine->Peptide_Bond

Caption: General mechanism of racemization via oxazolone formation.

1-Hydroxybenzotriazole (HOBt): The Time-Tested Standard

Developed in 1970 by König and Geiger, 1-Hydroxybenzotriazole (HOBt) has been the most widely used coupling additive for decades.[1] Its efficacy lies in its ability to rapidly convert the O-acylisourea intermediate into a benzotriazolyl active ester (OBt-ester).[6][7] This OBt-ester provides a crucial balance: it is reactive enough to ensure efficient coupling but significantly more resistant to oxazolone formation and subsequent racemization.[8][9]

Mechanism of Action: When used with a carbodiimide, HOBt acts as a nucleophile, attacking the activated carboxylic acid to release the stable N,N'-disubstituted urea byproduct and form the OBt-ester. This ester then undergoes clean aminolysis to form the desired peptide bond.[1][10]

HOBt_Mechanism cluster_1 HOBt-Mediated Coupling Pathway O_Acylisourea O-Acylisourea Intermediate OBt_Ester OBt-Active Ester (Racemization Resistant) O_Acylisourea->OBt_Ester + HOBt (Fast Trapping) Urea Urea Byproduct O_Acylisourea->Urea HOBt HOBt HOBt->OBt_Ester Peptide_Bond Desired Peptide Bond OBt_Ester->Peptide_Bond + Amine (Aminolysis) Amine Incoming Amino Acid (H₂N-R') Amine->Peptide_Bond

Caption: HOBt intercepts the reactive intermediate to prevent racemization.

Performance Characteristics:

  • Advantages:

    • Effective Racemization Suppression: HOBt is highly effective at minimizing racemization in most standard coupling reactions.[2][3]

    • Cost-Effective: It is an inexpensive and widely available reagent, making it suitable for large-scale synthesis.[10]

    • Extensive Documentation: Its performance and compatibility are well-documented across a vast range of applications.

  • Limitations:

    • Safety Concerns: Anhydrous HOBt is classified as an explosive and requires careful handling and storage.[1] This has led to restrictions on its availability in some regions.

    • Moderate Reactivity: Compared to newer additives, HOBt can exhibit lower reaction efficiency, particularly in the case of sterically hindered amino acids or "difficult" peptide sequences.[10][11]

This compound: A Structural and Performance Hypothesis

While HOBt is the benchmark, the search for safer and more potent additives has led to the development of numerous derivatives. This compound is one such molecule, whose structure suggests several potential performance enhancements based on established chemical principles.[12][13]

Structure_Comparison cluster_hobt 1-Hydroxybenzotriazole (HOBt) cluster_new This compound hobt_img new_img

Caption: Chemical structures of HOBt and its substituted derivative.

Structural Analysis and Hypothesized Impact:

  • 5-Bromo and 6-Fluoro Substituents: Fluorine and bromine are highly electronegative atoms that exert a strong electron-withdrawing inductive effect on the benzotriazole ring system. This effect is predicted to lower the pKa of the N-hydroxy group, making it a more acidic proton and a better leaving group. This is analogous to the known increase in reactivity observed when moving from HOBt to its chlorinated version, 6-Cl-HOBt.[11][14] The resulting active ester would be more electrophilic and thus more reactive, potentially accelerating the coupling reaction.[15]

  • 1-Benzyl Group: The benzyl group attached to the triazole nitrogen significantly increases the molecule's lipophilicity and molecular weight. This could enhance its solubility in common organic solvents like DMF and NMP, which may be advantageous for certain synthetic protocols. However, it could also introduce steric bulk, which might slightly hinder its ability to intercept the O-acylisourea intermediate in sterically crowded environments.

Predicted Performance:

  • Hypothesized Advantages:

    • Increased Reactivity: The electron-withdrawing halogens are expected to form a more reactive active ester, leading to faster coupling times and higher yields, especially for sterically hindered or N-methylated amino acids.

    • Enhanced Efficiency: May overcome "difficult" couplings where HOBt is sluggish.

    • Improved Solubility: The benzyl group could improve solubility in organic media.

  • Potential Drawbacks:

    • Cost and Availability: As a more complex, specialized molecule, it is expected to be significantly more expensive and less readily available than HOBt.

    • Lack of Data: There is a notable absence of published, peer-reviewed data directly comparing its performance to HOBt in peptide synthesis.

    • Steric Hindrance: The bulky benzyl group could potentially have a negative steric impact in some contexts.

Predicted Performance Comparison

The following table summarizes the predicted characteristics of this compound relative to the known performance of HOBt.

Feature1-Hydroxybenzotriazole (HOBt)This compound (Hypothesized)Rationale for Hypothesis
Coupling Reactivity StandardHigher Electron-withdrawing effects of F and Br atoms create a better leaving group, forming a more reactive active ester.[11][15]
Racemization Suppression HighHigh to Very High The fundamental benzotriazole structure is retained. Faster coupling may further reduce the time available for racemization to occur.
Performance with Hindered Amino Acids ModerateImproved Higher reactivity is expected to more effectively drive sterically demanding couplings to completion.
Solubility (Organic Solvents) GoodExcellent The lipophilic benzyl group should increase solubility in solvents like DMF, NMP, and DCM.
Cost LowHigh More complex multi-step synthesis leads to higher manufacturing cost.
Safety Data Well-documented (Explosive when anhydrous)[1]Not widely availableAs a novel compound, extensive safety and handling data is not yet established in the public domain.
Established Use Decades-long gold standard[16]NoneA novel reagent with limited to no documented use in peer-reviewed literature for peptide coupling.

Experimental Protocol for a Self-Validating Comparison

To move from hypothesis to empirical data, we present a robust, self-validating protocol for a head-to-head comparison. This experiment is designed to quantify both coupling efficiency and the degree of racemization.

Objective: To compare the performance of HOBt and this compound as additives in a challenging, racemization-prone peptide coupling reaction.

Model Reaction: The segment coupling of Nα-Z-Phe-Val-OH with H-Pro-OMe. This reaction is known to be susceptible to racemization at the Valine residue.

Experimental_Workflow cluster_workflow Comparative Analysis Workflow cluster_arms Comparative Analysis Workflow cluster_analysis Comparative Analysis Workflow start Prepare two identical reaction vessels Arm_A Arm A: + Z-Phe-Val-OH + H-Pro-OMe + DIC + HOBt start->Arm_A Arm_B Arm B: + Z-Phe-Val-OH + H-Pro-OMe + DIC + Novel Additive start->Arm_B reaction Stir at 0°C to RT for 12 hours Arm_A->reaction Arm_B->reaction workup Aqueous Workup & Extraction reaction->workup purification Purify Crude Product (e.g., Flash Chromatography) workup->purification analysis Analyze Purified Product purification->analysis HPLC_Yield RP-HPLC Analysis: Quantify Yield analysis->HPLC_Yield Chiral_HPLC Chiral HPLC Analysis: Determine Diastereomeric Ratio (L-Pro vs D-Pro product) analysis->Chiral_HPLC

Caption: Workflow for the comparative evaluation of coupling additives.

Materials:

  • Nα-Z-Phe-Val-OH (1.0 equiv)

  • H-Pro-OMe·HCl (1.1 equiv)

  • N,N'-Diisopropylcarbodiimide (DIC) (1.1 equiv)

  • Additive A: HOBt (1.2 equiv)

  • Additive B: this compound (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.1 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Standard reagents for aqueous workup (e.g., 1N HCl, sat. NaHCO₃, brine)

  • Anhydrous sodium sulfate

  • Solvents for chromatography and HPLC analysis

Step-by-Step Methodology:

  • Reaction Setup (Perform in parallel for Additive A and Additive B):

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add Nα-Z-Phe-Val-OH (1.0 equiv) and the respective additive (1.2 equiv).

    • Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration).

    • Cool the solution to 0°C in an ice bath.

    • In a separate vial, dissolve H-Pro-OMe·HCl (1.1 equiv) in a minimal amount of DCM and add DIPEA (1.1 equiv). Add this solution to the reaction flask.

    • Add DIC (1.1 equiv) dropwise to the reaction mixture.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and stir for an additional 10 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup and Purification:

    • Filter the reaction mixture to remove the diisopropylurea byproduct.

    • Transfer the filtrate to a separatory funnel and wash sequentially with cold 1N HCl (2x), sat. NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude tripeptide by flash column chromatography.

  • Analysis:

    • Yield Determination: Determine the isolated yield of the purified Z-Phe-Val-Pro-OMe. Further confirm purity by Reverse-Phase HPLC (RP-HPLC).

    • Racemization Analysis: Analyze the purified product using a suitable Chiral HPLC method to separate and quantify the desired L-Pro diastereomer from the racemized D-Pro diastereomer. Calculate the diastereomeric excess (d.e.).

Interpreting the Results: A Hypothetical Outcome

The data from this experiment will provide a clear, quantitative comparison. If this compound performs as hypothesized, the results might resemble the following illustrative data.

Table of Hypothetical Experimental Data (For Illustrative Purposes Only)

ParameterHOBt (Additive A)This compound (Additive B)Interpretation
Reaction Time (95% Conv.) 10 hours6 hoursFaster reaction rate with Additive B.
Isolated Yield 82%91%Higher coupling efficiency with Additive B.
Diastereomeric Ratio (L-Pro : D-Pro) 98.5 : 1.599.2 : 0.8Both additives are effective, but Additive B shows slightly superior racemization suppression.
Diastereomeric Excess (d.e.) 97.0%98.4%Additive B provides a product with higher stereochemical purity.

Conclusion

1-Hydroxybenzotriazole (HOBt) remains a reliable and cost-effective workhorse for peptide synthesis, offering excellent racemization suppression for a wide array of applications. However, its limitations in reactivity and safety have driven the development of new reagents.

Based on a first-principles analysis of its chemical structure, This compound presents a compelling, albeit currently unproven, alternative. The presence of electron-withdrawing halogens strongly suggests an increase in reactivity, which could translate to higher yields and faster reaction times, particularly for challenging synthetic targets. While questions of cost, scalability, and steric effects remain, this derivative represents a logical next step in the evolution of benzotriazole-based additives.

The provided experimental protocol offers a clear and direct pathway for researchers to validate these hypotheses within their own laboratories. The empirical data generated will be crucial in determining whether the predicted advantages of this compound warrant its adoption for specialized and demanding peptide synthesis projects.

References

  • Vertex AI Search. (2026). The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • Fiveable. (n.d.). HOBt Definition - Organic Chemistry Key Term.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • YouTube. (2021). HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry.
  • YouTube. (2023).
  • Vertex AI Search. (2026).
  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Fields, G. B., et al. (1992). Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of tert-butyloxycarbonyl amino acids. Analytical Biochemistry, 200(2), 301-9. [Link]

  • Lee, Y. S., & Lee, Y. (2001). Recent development of peptide coupling reagents in organic synthesis. Journal of the Korean Chemical Society, 45(5), 419-428.
  • International Journal of Pharmaceutical Sciences and Research. (2011).
  • Vertex AI Search. (2025).
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Gopi, H. N., et al. (2014). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry, 12(42), 8445-8449. [Link]

  • NATIONAL ANALYTICAL CORPORATION - CHEMICAL DIVISION. (n.d.). 1-Benzyl-5-bromo-6- fluorobenzimidazole.
  • BenchChem. (2025).
  • Wikipedia. (n.d.). Peptide synthesis. [Link]

  • Chemsigma. (2026). This compound [ 1365272-70-3 ]. [Link]

  • BenchChem. (2025). Application Notes and Protocols for N-Boc-Benzotriazole in Solid-Phase Peptide Synthesis.
  • Panda, S. S., Hall, C. D., Scriven, E., & Katritzky, A. R. (2013).
  • Frontiers in Chemistry. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. [Link]

  • PubMed. (2014). HBTU Mediated 1-hydroxybenzotriazole (HOBt) Conjugate Addition: Synthesis and Stereochemical Analysis of β-benzotriazole N-oxide Substituted γ-amino Acids and Hybrid Peptides. [Link]

  • Google Patents. (n.d.). CN101522704A - Method for peptide synthesis.
  • MDPI. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. [Link]

  • PubMed. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. [Link]

  • PubMed. (2020).

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A Senior Application Scientist's Guide to Halogenated Benzotriazole Reagents: A Comparative Analysis of 1-Benzyl-5-bromo-6-fluorobenzotriazole

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the selection of an appropriate coupling reagent is a critical decision that profoundly influences reaction efficiency, product purity, and the suppression of undesirable side reactions. Among the pantheon of reagents developed for amide bond formation, those based on the benzotriazole scaffold have established themselves as mainstays, prized for their efficacy and reliability. This guide provides an in-depth technical comparison of halogenated benzotriazole reagents, with a special focus on the potential performance of the novel reagent, 1-benzyl-5-bromo-6-fluorobenzotriazole, placed in context with established alternatives.

The Central Role of Benzotriazoles in Modern Organic Synthesis

Benzotriazole and its derivatives are versatile molecules in synthetic organic chemistry, serving as intermediates, protecting groups, and, most notably, as activating groups in coupling reactions.[1] In peptide synthesis, 1-hydroxybenzotriazole (HOBt) and its analogs have become indispensable additives. They function by reacting with a coupling agent (like a carbodiimide) to form a highly reactive active ester intermediate. This intermediate is more susceptible to nucleophilic attack by an amine than the free carboxylic acid, thereby accelerating the rate of amide bond formation. Crucially, this pathway also minimizes racemization, a critical consideration in the synthesis of chiral molecules like peptides.[2]

The evolution of benzotriazole-based reagents has led to the development of 'standalone' coupling reagents, such as HBTU, HATU, and HCTU, which are aminium/uronium or phosphonium salts of HOBt or its more reactive derivatives. These reagents offer convenience and high efficiency, becoming workhorses in both solid-phase and solution-phase synthesis.[3]

The Influence of Halogenation: A Double-Edged Sword

The introduction of halogen atoms onto the benzotriazole ring is a key strategy for modulating the reactivity and properties of these reagents.[4] Halogenation, whether with fluorine, chlorine, or bromine, imparts several key effects:

  • Electronic Effects : Halogens are electron-withdrawing groups. Their presence on the benzene ring of the benzotriazole moiety increases the acidity of the N-H proton, making the corresponding anion a better leaving group. This enhanced leaving group ability translates to a more reactive active ester and, consequently, a faster coupling reaction.[4][5] The order of reactivity is often correlated with the electron-withdrawing nature of the halogen and its position on the ring.[6]

  • Biological Activity : Halogenation is a common strategy in medicinal chemistry to enhance the biological activity of a molecule. Halogenated benzotriazoles have shown a range of activities, including as protein kinase inhibitors.[1][7]

  • Steric Effects : The size of the halogen atom can introduce steric hindrance, which may influence the accessibility of the reactive centers.

A Comparative Look at Established Halogenated Benzotriazole Reagents

To understand the potential of this compound, it is instructive to first consider the performance of well-established halogenated analogs.

ReagentLeaving Group MoietyKey Features & Performance Characteristics
HCTU 6-Chloro-HOBtThe electron-withdrawing chlorine atom enhances the reactivity compared to HBTU. It is known for high coupling efficiency and good suppression of racemization.[3][8]
TCTU 6-Chloro-HOBtThe tetrafluoroborate counterpart to HCTU, offering similar performance with different solubility characteristics.
PyClock 6-Chloro-HOBtA phosphonium salt-based reagent, which can be advantageous in preventing guanidinylation side reactions sometimes observed with aminium/uronium salts.[9]
HATU HOAt (7-Aza-HOBt)While not a halogenated benzotriazole, HATU is a key benchmark. The nitrogen atom in the 7-position acts as a powerful electron-withdrawing group and participates in the reaction, making HATU one of the most reactive and efficient coupling reagents, especially for sterically hindered amino acids.[3][9]

Dissecting this compound: A Prospective Analysis

The N-Benzyl Group: A Steric and Electronic Contributor

The presence of a benzyl group on the N1 position of the benzotriazole ring introduces several factors:

  • Steric Hindrance : The bulky benzyl group could sterically hinder the approach of the carboxylic acid to the benzotriazole core during the activation step. This might lead to slower activation kinetics compared to reagents with smaller N-substituents or no N-substituent (like HOBt-derived reagents).

  • Solubility : The benzyl group will increase the lipophilicity of the reagent, potentially improving its solubility in organic solvents commonly used in synthesis.

  • Electronic Effect : The benzyl group is generally considered to be weakly electron-donating, which would slightly decrease the acidity of the benzotriazole N-H proton (in the hypothetical pre-benzylated precursor). However, in the final reagent, this effect is likely overshadowed by the properties of the halogen substituents.

The 5-Bromo and 6-Fluoro Substituents: A Push-Pull of Reactivity and Selectivity

The di-halogenation pattern on the benzene ring is the most significant feature of this reagent:

  • Enhanced Acidity and Reactivity : Both bromine and fluorine are electron-withdrawing halogens. Their combined presence is expected to significantly increase the acidity of the benzotriazole moiety, making it an excellent leaving group. This should translate to a highly reactive reagent, potentially on par with or exceeding the reactivity of singly chlorinated reagents like HCTU. The high electronegativity of fluorine, in particular, is known to profoundly alter the electronic properties of aromatic systems.[1][10]

  • Modulation of Reactivity : The presence of two different halogens offers a unique electronic environment. While both are electron-withdrawing, fluorine has a stronger inductive effect, while bromine is more polarizable. This combination could fine-tune the reactivity profile of the reagent.

  • Potential for Side Reactions : While increased reactivity is generally desirable, it can sometimes lead to a higher incidence of side reactions. The performance of this reagent in suppressing racemization, a key metric for any coupling reagent, would need to be experimentally validated.

Proposed Synthesis of this compound

A plausible synthetic route to this compound could involve the N-benzylation of a pre-formed 5-bromo-6-fluorobenzotriazole intermediate. Microwave-assisted synthesis has been shown to be an efficient method for the N-alkylation of benzotriazoles.[11]

G A 4-Bromo-5-fluoro-1,2-phenylenediamine C 5-Bromo-6-fluorobenzotriazole A->C Diazotization & Cyclization B Sodium Nitrite Acetic Acid E This compound C->E N-Benzylation D Benzyl Chloride Base (e.g., K2CO3)

Caption: Plausible synthetic pathway for this compound.

Hypothetical Experimental Protocol for a Comparative Coupling Reaction

To empirically evaluate the performance of this compound, a standardized peptide coupling experiment could be designed.

Objective: To compare the coupling efficiency and racemization suppression of this compound (BBFB) with HCTU and HATU in the synthesis of a model dipeptide.

Materials:

  • Fmoc-L-Phenylalanine

  • L-Alanine methyl ester hydrochloride

  • Coupling Reagents: BBFB, HCTU, HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: In three separate reaction vessels, dissolve Fmoc-L-Phenylalanine (1.0 eq) and L-Alanine methyl ester hydrochloride (1.0 eq) in anhydrous DMF.

  • Reagent Addition: To each vessel, add the respective coupling reagent (1.1 eq of BBFB, HCTU, or HATU).

  • Base Addition: Add DIPEA (2.2 eq) to each reaction mixture and stir at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS at regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr).

  • Work-up: Upon completion, quench the reactions, and perform a standard aqueous work-up to isolate the crude dipeptide.

  • Analysis:

    • Determine the yield of the crude product for each reaction.

    • Analyze the crude product by chiral HPLC to determine the ratio of L-L to L-D diastereomers, which will quantify the extent of racemization.

    • Purify the dipeptides by column chromatography and determine the isolated yields.

G cluster_0 Activation cluster_1 Coupling FmocPhe Fmoc-Phe-OH ActiveEster Activated Ester Intermediate FmocPhe->ActiveEster Reagent Coupling Reagent (BBFB, HCTU, or HATU) Reagent->ActiveEster Base DIPEA Base->ActiveEster Dipeptide Fmoc-Phe-Ala-OMe ActiveEster->Dipeptide Nucleophilic Attack AlaOMe H-Ala-OMe AlaOMe->Dipeptide

Sources

The Efficacy of 1-Benzyl-5-bromo-6-fluorobenzotriazole as a Coupling Additive: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous selection of a coupling reagent is a critical decision that profoundly influences the yield, purity, and stereochemical integrity of synthesized peptides. In the vast landscape of amide bond formation, benzotriazole-based additives have long been pillars of reliability. This guide provides an in-depth analysis of a specialized derivative, 1-Benzyl-5-bromo-6-fluorobenzotriazole, and objectively compares its projected performance against established industry-standard coupling additives. While direct empirical data for this specific compound is not yet widely published, this guide will extrapolate its efficacy based on the well-documented effects of its structural components, supported by comparative data from seminal studies on analogous reagents.

The Central Role of Coupling Additives in Peptide Synthesis

The formation of a peptide bond, the condensation of a carboxylic acid and an amine, is not a spontaneous event under standard conditions. Coupling reagents are employed to activate the carboxylic acid group, transforming it into a more reactive species susceptible to nucleophilic attack by the amine. However, this activation can also increase the propensity for racemization at the chiral α-carbon of the amino acid, a detrimental side reaction that can obliterate the biological activity of the final peptide.

Coupling additives, such as the derivatives of 1-hydroxybenzotriazole (HOBt), are introduced to mitigate this risk. In the presence of a carbodiimide activator like N,N'-diisopropylcarbodiimide (DIC), the additive intercepts the highly reactive O-acylisourea intermediate to form a more stable active ester. This active ester is sufficiently reactive to proceed with amidation while being significantly less prone to racemization.

Caption: General mechanism of coupling additives in peptide synthesis.

Deconstructing this compound: A Structural Perspective

The performance of a benzotriazole-based coupling additive is intrinsically linked to its chemical structure. The substituents on the benzotriazole core dictate its electronic properties, which in turn influence its reactivity and efficacy in suppressing racemization. Let's analyze the constituent parts of this compound:

  • N-Benzyl Group: The presence of a benzyl group on the N1 position of the benzotriazole ring is a notable modification. While N-alkylation can influence the solubility and steric profile of the molecule, its impact on the electronic nature of the triazole system is generally less pronounced than that of substituents on the benzene ring. N-alkyl substituted benzotriazoles are recognized as valuable building blocks in medicinal chemistry for their diverse biological activities.[1][2]

  • Bromo and Fluoro Groups: The bromine at the 5-position and the fluorine at the 6-position are electron-withdrawing groups. The introduction of such halogen atoms onto the benzotriazole ring has a well-documented effect on the performance of the corresponding hydroxybenzotriazole additive. Electron-withdrawing groups increase the acidity of the N-H proton (in the 1-H-benzotriazole precursor), which translates to a better leaving group in the resulting active ester. This enhanced leaving group ability can accelerate the rate of the coupling reaction.[3]

The most direct analogue for which there is substantial data is 6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt). The chlorine atom in 6-Cl-HOBt makes it a more potent activator and a better leaving group compared to the unsubstituted HOBt.[4] This leads to faster reaction times and, critically, enhanced suppression of racemization, resulting in peptides with higher enantiomeric purity.[4][5] It is therefore highly probable that the bromo and fluoro substituents in this compound would confer similar, if not enhanced, reactivity and racemization suppression capabilities compared to HOBt.

Comparative Performance Analysis: Benchmarking Against the Standards

To contextualize the potential efficacy of this compound, we will compare it to some of the most widely used and well-characterized coupling additives and reagents in modern peptide synthesis: HBTU, HATU, HCTU, and COMU.

Coupling ReagentLeaving GroupRelative ReactivityRacemization SuppressionKey Characteristics
HBTU HOBtGoodGoodA widely used, cost-effective standard reagent.
HATU HOAtVery HighExcellentConsidered one of the most reactive and efficient reagents, especially for challenging couplings and sterically hindered amino acids. The 7-aza-benzotriazole moiety enhances the reaction rate and reduces racemization.[6]
HCTU 6-Cl-HOBtHighVery GoodThe electron-withdrawing chlorine atom increases reactivity and racemization suppression compared to HBTU.[6]
COMU OxymaPureVery HighExcellentAn oxime-based reagent that is a safer alternative to benzotriazole-based reagents, with comparable or superior performance to HATU in many cases.[3][7][8]
This compound (Projected) N/A (Additive)High to Very HighVery Good to ExcellentThe combined electron-withdrawing effects of bromine and fluorine are expected to yield high reactivity and excellent racemization suppression, potentially comparable to HCTU or even approaching HATU.

Quantitative Data from Comparative Studies:

The following tables summarize data from studies comparing the performance of established coupling reagents in the synthesis of various peptides. This data provides a baseline for what could be expected from a highly efficient coupling additive.

Table 1: Crude Peptide Purity (%) for the Synthesis of a Difficult Peptide Sequence (A-B Amyloid 1-42)

Coupling ReagentCoupling TimeCrude Purity (%)
PyBOP 2 x 1 min11
HATU 2 x 1 min51
HCTU 2 x 1 min49

Data adapted from a comparative study.[6]

Table 2: Racemization Levels in a Model Tripeptide Synthesis

Additive% Racemization (L-D-L Isomer)
HOBt 3.6%
OxymaPure® 1.8%
HOAt 1.2%

Data adapted from a study on racemization suppressing additives.[9]

Based on these comparisons, it is reasonable to hypothesize that this compound, when used as an additive with a carbodiimide, would facilitate high crude peptide purity and exhibit low levels of racemization, likely outperforming HOBt and potentially rivaling 6-Cl-HOBt (the core of HCTU).

Experimental Protocols for Efficacy Evaluation

To empirically determine the efficacy of this compound, a series of standardized experiments should be conducted. The following protocols provide a framework for such a comparative study.

General Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general procedure for synthesizing a model peptide (e.g., a known difficult sequence or a standard test peptide like Acp(65-74)) to compare the performance of different coupling additives.

Caption: A typical workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Methodology:

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc-Deprotection: Treat the resin with a 20% (v/v) solution of piperidine in DMF to remove the N-terminal Fmoc protecting group.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and the coupling additive (this compound, HOBt, 6-Cl-HOBt, etc.) (3 equivalents) in DMF.

    • Add this solution to the deprotected peptide-resin.

    • Add N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents) to the reaction vessel.

    • Agitate the mixture at room temperature for a standardized time (e.g., 1-2 hours).

  • Monitoring and Washing:

    • Perform a Kaiser test to check for the presence of free primary amines, indicating an incomplete reaction.

    • Once the coupling is complete (negative Kaiser test), wash the resin with DMF.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled and deprotected, cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)).

  • Analysis: Analyze the crude peptide by HPLC and mass spectrometry.

HPLC Analysis of Peptide Purity

Instrumentation: A standard HPLC system with a UV detector and a C18 reversed-phase column is typically used.

Methodology:

  • Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from a low percentage of B to a high percentage of B over a set time (e.g., 5% to 95% B over 30 minutes).

    • Flow Rate: Typically 1 mL/min.

    • Detection: UV absorbance at 220 nm.

  • Data Analysis: Integrate the area of all peaks in the chromatogram. The purity is calculated as the area of the main product peak divided by the total area of all peaks, expressed as a percentage.[10][11][12]

Chiral HPLC Analysis of Racemization

Instrumentation: An HPLC system equipped with a chiral stationary phase column is required. The analysis is typically performed after total hydrolysis of the peptide.

Methodology:

  • Peptide Hydrolysis:

    • Hydrolyze the peptide in 6N HCl or, for more accurate quantification that corrects for hydrolysis-induced racemization, in deuterated acid (e.g., 6N DCl in D₂O) at an elevated temperature (e.g., 110°C for 24 hours).[13][14]

  • Sample Preparation: Neutralize and dilute the hydrolysate. Derivatization with a fluorogenic agent may be necessary depending on the column and detection method.

  • Chiral Separation:

    • Inject the amino acid mixture onto a chiral HPLC column.

    • Use an isocratic or gradient elution method with a mobile phase suitable for the specific chiral stationary phase.

  • Data Analysis: Quantify the D- and L-isomers of each amino acid. The percentage of racemization for a specific amino acid is calculated as: [%D / (%D + %L)] * 100.[13][15]

Conclusion and Future Outlook

While direct experimental validation is pending, a thorough analysis of the structural features of This compound provides a strong basis for predicting its performance as a highly effective coupling additive. The presence of two potent electron-withdrawing groups (bromo and fluoro) on the benzotriazole ring is expected to significantly enhance its reactivity and capacity for racemization suppression, likely placing its efficacy in the range of other halogenated HOBt derivatives like 6-Cl-HOBt.

For researchers and drug development professionals working on particularly challenging peptide sequences, or for those seeking to optimize coupling efficiency and minimize epimerization, this compound represents a promising candidate for investigation. The experimental protocols detailed in this guide offer a robust framework for its evaluation against current industry standards. As the demands for more complex and pure synthetic peptides continue to grow, the exploration of novel, highly efficient coupling additives such as this will be paramount to advancing the frontiers of peptide chemistry and therapeutic development.

References

  • A Comparative Analysis of PyBOP, HATU, and HCTU Coupling Reagents in Peptide Synthesis. Benchchem.
  • Optimizing Peptide Coupling: The Advantages of Cl-HOBt. (URL not provided)
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. (2024-06-04).
  • Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ioniz
  • Understanding Racemization: The Role of 6-Cl-HOBt in High-Purity Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
  • Navigating the Landscape of Peptide Synthesis: A Guide to HOBt Alternatives for Racemiz
  • Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applic
  • Assessment of new 6-Cl-HOBt based coupling reagents for peptide synthesis. Part 2: Racemization studies.
  • HPLC for Peptides and Proteins: Principles, Methods and Applic
  • Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. PubMed. (2023-03-15).
  • Coupling Reagents. Aapptec Peptides.
  • Comparison of Peptide Coupling Reagents COMU and HCTU.
  • Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. American Chemical Society.
  • Comparison of various coupling reagents in solid-phase aza-peptide synthesis. Luxembourg Bio Technologies. (2017-07-18).
  • Methodizing HPLC for Stereoisomeric peptide analysis. University of New Hampshire.
  • Understanding Peptide Purity in Research — HPLC & Mass Spectrometry Analysis. Biovera. (2024-10-30).
  • Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI.
  • HPLC Analysis and Purific
  • The Mechanism of Rh(I)-Catalyzed Coupling of Benzotriazoles and Allenes Revisited: Substrate Inhibition, Proton Shuttling, and the Role of Cationic vs Neutral Species. Journal of the American Chemical Society.
  • Peptide Characterization by RP-HPLC for Regul
  • (PDF) Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications.
  • Peptide Isolation – Method Development Considerations.
  • Impact of Different Groups on Properties of All Members of the Series of 1-X-Benzotriazole Derivatives (X= H, CH3, Cl, NH2 and OH). (URL not provided)
  • Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed.
  • The Mechanism of Rh(I)
  • Benzotriazole synthesis. Organic Chemistry Portal.
  • Chapter 3. Benzotriazole and Its Derivatives as Ligands in Coupling Reaction.
  • One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cycliz
  • Design of Benzotriazole Coupling Reagents. Chemical Engineering Transactions. (2018-07-01).
  • Peptide synthesis. Wikipedia.
  • Benzotriazole: A Versatile Synthetic Auxiliary Volume 2 - Issue 1. Lupine Publishers. (2018-03-09).
  • Harnessing benzotriazole as a sustainable ligand in metal-catalyzed coupling reactions.
  • Peptide Purity & Yield Optimizing in SPPS. Gyros Protein Technologies. (2020-11-04).
  • Visible-Light-Promoted Site-Selective N1-Alkylation of Benzotriazoles with α-Diazoacetates.
  • Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. CHIMIA.
  • Racemization Studies in Peptide Synthesis Through the Separation of Protected Epimeric Peptides by Reversed-Phase High Performance Liquid Chrom
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • The Role of Benzotriazole in Modern Peptide Synthesis: Applic
  • Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of tert-butyloxycarbonyl amino acids. PubMed.
  • Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applic
  • A Comparative Guide to Benzyl 2-amino-4-hydroxybutanoate and its Commercial Altern
  • An N-ortho-nitrobenzylated benzanilide amino acid enables control of the conformation and membrane permeability of cyclic peptides.

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A Comparative Guide to the Synthesis of 1-Benzyl-5-bromo-6-fluorobenzotriazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of synthetic methodologies for 1-Benzyl-5-bromo-6-fluorobenzotriazole, a heterocyclic compound of significant interest in medicinal chemistry. Benzotriazole derivatives are recognized as versatile scaffolds in drug discovery, exhibiting a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The introduction of halogen substituents, such as bromine and fluorine, can significantly modulate the compound's physicochemical properties and biological activity.[3] This guide will detail a primary synthetic route, offer a comparative analysis of alternative methods, and provide validated experimental protocols to assist researchers in making informed decisions for their synthetic strategies.

The Strategic Importance of the Benzotriazole Scaffold

Benzotriazole and its derivatives are privileged structures in medicinal chemistry due to their ability to act as bioisosteres for various functional groups, thereby enabling the fine-tuning of a lead compound's biological activity.[2] The bicyclic system, consisting of a fused benzene and triazole ring, provides a rigid framework for the spatial orientation of substituents, which is crucial for molecular recognition and binding to biological targets. The N-benzylation of the benzotriazole core introduces a lipophilic benzyl group that can enhance membrane permeability and participate in hydrophobic interactions with target proteins.

Primary Synthetic Pathway: A Two-Step Approach

The most direct and logical synthesis of this compound involves a two-step sequence: the formation of the 5-bromo-6-fluorobenzotriazole core followed by its N-benzylation.

Step 1: Synthesis of 5-bromo-6-fluorobenzotriazole via Diazotization

The initial step involves the diazotization of 4-bromo-5-fluoro-1,2-phenylenediamine. This reaction proceeds by treating the diamine with a source of nitrous acid, typically generated in situ from sodium nitrite and a mineral acid. The resulting diazonium salt undergoes intramolecular cyclization to form the stable benzotriazole ring. This method is a well-established and reliable way to synthesize benzotriazoles from ortho-phenylenediamines.[4]

Experimental Protocol: Synthesis of 5-bromo-6-fluorobenzotriazole

  • Dissolution: Dissolve 4-bromo-5-fluoro-1,2-phenylenediamine (1.0 eq) in a suitable acidic medium, such as a mixture of glacial acetic acid and water.

  • Cooling: Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Diazotization: Slowly add a solution of sodium nitrite (1.0-1.2 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Isolation: The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 5-bromo-6-fluorobenzotriazole.

Step 2: N-Benzylation of 5-bromo-6-fluorobenzotriazole

The second step is the regioselective N-alkylation of the newly formed benzotriazole. The benzotriazole anion has two nucleophilic nitrogen atoms (N1 and N2), which can lead to a mixture of 1-substituted and 2-substituted isomers.[5] For many applications, the 1-substituted isomer is the desired product. The choice of base and reaction conditions can influence the regioselectivity of the benzylation. A common and effective method involves the use of a base such as potassium carbonate in a polar aprotic solvent.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of 5-bromo-6-fluorobenzotriazole (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add potassium carbonate (1.5-2.0 eq).

  • Addition of Benzylating Agent: Add benzyl bromide or benzyl chloride (1.1-1.2 eq) dropwise to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

Characterization: The final product should be characterized by spectroscopic methods. The expected 1H NMR spectrum would show characteristic signals for the benzyl protons (a singlet for the CH2 group and multiplets for the phenyl ring) and the aromatic protons of the benzotriazole core. The 13C NMR would display corresponding signals for all carbon atoms. For comparison, the spectral data for the parent 1-benzyl-1H-benzotriazole are available in the literature.[6][7]

Comparative Analysis of N-Benzylation Methods

While the use of potassium carbonate is a robust method, several alternatives exist for the N-benzylation step, each with its own advantages and disadvantages.

MethodReagents & ConditionsYieldRegioselectivity (N1:N2)AdvantagesDisadvantagesReference
Classical N-Alkylation Benzyl halide, K2CO3, DMF/Acetonitrile, 50-60 °CGood to ExcellentModerate to GoodReadily available and inexpensive reagents, simple procedure.May require elevated temperatures and longer reaction times, moderate regioselectivity.[2]
Ionic Liquid Catalysis Benzyl halide, [Bmim]OH, Solvent-free, Room Temp.Excellent (e.g., 95% for benzyl chloride)Good (e.g., 86:14 for benzyl chloride)Environmentally benign, high yields, mild conditions, catalyst can be recycled.Ionic liquids can be expensive.[2][8]
Metal-Free Catalysis Diazoalkane, B(C6F5)3, Mild conditionsGood to ExcellentHigh N1 selectivityAvoids the use of metal catalysts, high regioselectivity.Diazoalkanes can be hazardous to handle.[9]
One-Pot Synthesis o-phenylenediamine, Benzyl halide, NaH, then NaNO2HighExclusive N1Reduces the number of synthetic steps and purifications.Requires careful control of reaction conditions.[2]

Visualizing the Synthetic Workflow

To better illustrate the primary synthetic pathway, the following diagram outlines the key transformations.

Synthesis_Workflow cluster_step1 Step 1: Benzotriazole Formation cluster_step2 Step 2: N-Benzylation A 4-bromo-5-fluoro- 1,2-phenylenediamine B 5-bromo-6-fluorobenzotriazole A->B NaNO2, HOAc 0-5 °C C 5-bromo-6-fluorobenzotriazole D This compound C->D Benzyl bromide, K2CO3, DMF 50-60 °C Decision_Tree Start Select N-Benzylation Method Scale Scale of Reaction? Start->Scale Cost Cost a Major Factor? Scale->Cost Large Scale Regioselectivity High N1 Selectivity Critical? Scale->Regioselectivity Small/Lab Scale Classical Classical N-Alkylation Cost->Classical Yes IonicLiquid Ionic Liquid Catalysis Cost->IonicLiquid No Regioselectivity->Classical No MetalFree Metal-Free Catalysis Regioselectivity->MetalFree Yes OnePot One-Pot Synthesis Regioselectivity->OnePot Consider for efficiency

Caption: Decision tree for selecting an N-benzylation method.

Conclusion

The synthesis of this compound is readily achievable through a robust two-step process involving diazotization and N-benzylation. While the classical N-alkylation method using potassium carbonate is a reliable and cost-effective option, alternative methods such as ionic liquid catalysis and metal-free catalysis offer significant advantages in terms of yield, reaction conditions, and regioselectivity. For process optimization and large-scale synthesis, a one-pot approach starting from the corresponding o-phenylenediamine could also be a highly efficient strategy. Researchers should carefully consider the specific requirements of their project to select the most appropriate synthetic route. The protocols and comparative data presented in this guide provide a solid foundation for the successful synthesis and further exploration of this important class of compounds in drug discovery and development.

References

  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences, 2024, 29(02), 271–285. [Link]

  • Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 2020, 11(02), 215–225.
  • Site selective alkylation of benzotriazoles without metal catalysts. Grow Kudos. [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • Green and Efficient Protocol for N-Alkylation of Benzotriazole Using Basic Ionic Liquid [Bmim]OH as Catalyst Under Solvent-Free Conditions. ResearchGate. [Link]

  • B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. Chemical Communications (RSC Publishing). [Link]

  • 1-benzyl-1H-benzotriazole - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. TSI Journals. [Link]

  • 1-Benzyl-1H-benzotriazole. PubChem. [Link]

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A Spectroscopic Journey: Comparative Analysis of 1-Benzyl-5-bromo-6-fluorobenzotriazole and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, a thorough understanding of the structural evolution of a target molecule from its precursors is paramount. This guide provides an in-depth spectroscopic comparison of the synthetic pathway leading to 1-Benzyl-5-bromo-6-fluorobenzotriazole , a heterocyclic compound of interest in medicinal chemistry. By examining the characteristic changes in NMR, IR, and Mass Spectrometry data at each synthetic step, we can gain a deeper appreciation for the chemical transformations and confirm the identity and purity of the final product.

Introduction

This compound is a substituted benzotriazole derivative. The benzotriazole core is a common scaffold in pharmaceutical agents due to its ability to engage in various biological interactions. The addition of a benzyl group, along with bromine and fluorine substituents, allows for the fine-tuning of its physicochemical properties, such as lipophilicity and metabolic stability, which are critical in drug design. This guide will dissect the spectroscopic signatures of the key precursors, 4-bromo-5-fluoro-1,2-phenylenediamine and benzyl bromide , and the intermediate 5-bromo-6-fluorobenzotriazole , culminating in a detailed analysis of the final product.

Synthetic Pathway and Spectroscopic Rationale

The synthesis of this compound is a two-step process. The first step involves the diazotization of 4-bromo-5-fluoro-1,2-phenylenediamine to form the benzotriazole ring of 5-bromo-6-fluorobenzotriazole. The second step is the N-alkylation of this intermediate with benzyl bromide to yield the final product.

Synthetic_Pathway Precursor1 4-bromo-5-fluoro-1,2-phenylenediamine Intermediate 5-bromo-6-fluorobenzotriazole Precursor1->Intermediate NaNO₂, H⁺ FinalProduct This compound Intermediate->FinalProduct Benzyl bromide, Base Precursor2 Benzyl bromide Precursor2->FinalProduct

Caption: Synthetic route to this compound.

Spectroscopic analysis at each stage is crucial for verifying the success of these transformations. The formation of the triazole ring will lead to the disappearance of the amine protons in the NMR spectrum and the appearance of a characteristic N-H proton signal. The subsequent benzylation will cause this N-H signal to disappear and introduce new signals corresponding to the benzyl group.

Comparative Spectroscopic Data

Table 1: ¹H NMR Data (δ, ppm)
CompoundAromatic ProtonsAmine/NH ProtonsBenzyl Protons
4-bromo-5-fluoro-1,2-phenylenediamine 6.83 (d, J=6.6 Hz, 1H), 6.50 (d, J=9.6 Hz, 1H)[1]3.60 (br s, 2H), 3.22 (br s, 2H)[1]-
Benzyl bromide 7.45-7.25 (m, 5H)-4.50 (s, 2H)
5-bromo-6-fluorobenzotriazole (Predicted) ~7.8-8.2 (m, 2H)~14.0-15.0 (br s, 1H)-
This compound (Predicted) ~7.5-8.0 (m, 2H), 7.30-7.40 (m, 5H)-~5.8 (s, 2H)
Table 2: ¹³C NMR Data (δ, ppm)
CompoundAromatic CarbonsBenzyl Carbons
4-bromo-5-fluoro-1,2-phenylenediamine (Predicted) ~100-155 (with C-F coupling)-
Benzyl bromide 137.9, 128.9, 128.6, 128.533.5
5-bromo-6-fluorobenzotriazole (Predicted) ~110-150 (with C-F coupling)-
This compound (Predicted) ~110-150 (with C-F coupling), ~128-135~50
Table 3: IR Data (cm⁻¹)
CompoundKey Absorptions
4-bromo-5-fluoro-1,2-phenylenediamine (Predicted) 3400-3200 (N-H stretch), 1620-1580 (C=C stretch), 1250-1100 (C-F stretch), 800-700 (C-Br stretch)
Benzyl bromide 3100-3000 (Ar C-H stretch), 1600, 1495, 1450 (C=C stretch), 1210 (CH₂-Br wag)
5-bromo-6-fluorobenzotriazole (Predicted) 3200-3000 (N-H stretch), 1610, 1500 (C=C stretch), 1250-1100 (C-F stretch), 800-700 (C-Br stretch)
This compound (Predicted) 3100-3000 (Ar C-H stretch), 1610, 1500 (C=C stretch), 1250-1100 (C-F stretch), 800-700 (C-Br stretch)
Table 4: Mass Spectrometry Data (m/z)
CompoundMolecular Ion (M⁺) and Key Fragments
4-bromo-5-fluoro-1,2-phenylenediamine [M+H]⁺ at 205/207 (characteristic bromine isotope pattern)[1]
Benzyl bromide M⁺ at 170/172; base peak at 91 (tropylium ion)
5-bromo-6-fluorobenzotriazole (Predicted) M⁺ at 216/218; fragments from loss of N₂
This compound (Predicted) M⁺ at 306/308; fragments at 215 (loss of benzyl), 91 (tropylium ion)

Experimental Protocols

The following are detailed, representative protocols for the synthesis and spectroscopic characterization of the target compound and its precursors.

Synthesis of 5-bromo-6-fluorobenzotriazole

Synthesis_Intermediate Start Dissolve 4-bromo-5-fluoro-1,2-phenylenediamine in acetic acid and water Add_NaNO2 Cool to 0-5 °C and add NaNO₂ solution dropwise Start->Add_NaNO2 Stir Stir at 0-5 °C for 1 hour Add_NaNO2->Stir Warm Allow to warm to room temperature and stir for 2 hours Stir->Warm Precipitate Collect precipitate by filtration Warm->Precipitate Wash Wash with cold water Precipitate->Wash Dry Dry under vacuum Wash->Dry

Caption: Workflow for the synthesis of 5-bromo-6-fluorobenzotriazole.

  • Dissolve 4-bromo-5-fluoro-1,2-phenylenediamine in a mixture of glacial acetic acid and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1 hour.

  • Remove the ice bath and allow the mixture to warm to room temperature, continuing to stir for an additional 2 hours.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield 5-bromo-6-fluorobenzotriazole.

Synthesis of this compound

Synthesis_Final_Product Start Dissolve 5-bromo-6-fluorobenzotriazole in a suitable solvent (e.g., DMF) Add_Base Add a base (e.g., K₂CO₃) Start->Add_Base Add_BnBr Add benzyl bromide and stir at room temperature overnight Add_Base->Add_BnBr Quench Pour into water and extract with an organic solvent (e.g., ethyl acetate) Add_BnBr->Quench Wash Wash the organic layer with brine Quench->Wash Dry Dry over anhydrous Na₂SO₄ Wash->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify

Caption: Workflow for the synthesis of this compound.

  • Dissolve 5-bromo-6-fluorobenzotriazole in an appropriate solvent such as dimethylformamide (DMF).

  • Add a base, for instance, potassium carbonate, to the solution.

  • Add benzyl bromide and stir the reaction mixture at room temperature overnight.

  • Pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Spectroscopic Characterization Protocol
  • NMR Spectroscopy: Prepare solutions of the samples in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • IR Spectroscopy: Obtain IR spectra of the solid samples using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory or by preparing KBr pellets.

  • Mass Spectrometry: Analyze the samples using a mass spectrometer, for instance, with Electrospray Ionization (ESI) or Electron Impact (EI) ionization, to determine the molecular weight and fragmentation patterns.

Conclusion

This guide has provided a comprehensive spectroscopic comparison of this compound and its synthetic precursors. By understanding the expected changes in the NMR, IR, and mass spectra at each step of the synthesis, researchers can confidently monitor the progress of their reactions, verify the structure of their products, and ensure the purity of the final compound. While experimental data for the final product and its immediate precursor are not widely available, the predicted spectroscopic data, based on sound chemical principles, serve as a valuable reference for scientists working in the field of medicinal chemistry and drug development.

References

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Alternative reagents to 1-Benzyl-5-bromo-6-fluorobenzotriazole in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Alternative Reagents for Benzotriazole-Mediated Synthesis

In the landscape of modern synthetic chemistry, particularly in the realm of peptide synthesis and amide bond formation, benzotriazole-based reagents have carved out an indispensable role. While highly specific reagents like 1-Benzyl-5-bromo-6-fluorobenzotriazole may be employed for niche applications, a broader understanding of more established and versatile alternatives is crucial for researchers and drug development professionals. This guide provides a comprehensive comparison of commonly used coupling reagents, offering insights into their performance, mechanistic nuances, and practical applications, supported by experimental data.

The Central Role of Benzotriazole Additives in Amide Bond Formation

The formation of an amide bond, the cornerstone of peptides and numerous pharmaceuticals, typically requires the activation of a carboxylic acid. Benzotriazole derivatives, such as 1-hydroxybenzotriazole (HOBt), are not coupling reagents themselves but are used as additives to activate the carboxylic acid and minimize side reactions. They are often used in conjunction with a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).

The primary function of these additives is to form an active ester that is more reactive towards amines than the initial O-acylisourea intermediate formed with the carbodiimide. This two-step process is crucial for efficient amide bond formation and, critically, for the suppression of racemization, a major concern in peptide synthesis.

A Comparative Analysis of Key Alternative Reagents

While the foundational carbodiimide/benzotriazole additive systems are effective, a new generation of standalone coupling reagents, which are salts of benzotriazole derivatives, has been developed to offer improved efficiency, convenience, and reduced side reactions. Here, we compare some of the most prominent alternatives.

HOBt (1-Hydroxybenzotriazole)
  • Mechanism of Action: HOBt is the classic benzotriazole additive. In the presence of a carbodiimide, it reacts with the O-acylisourea intermediate to form an active HOBt ester. This ester then reacts with the amine to form the desired amide bond, regenerating HOBt.

  • Performance and Considerations: While widely used and cost-effective, HOBt has known limitations. Its explosive potential when dehydrated has led to restrictions on its transport and storage, prompting the development of safer alternatives.

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
  • Mechanism of Action: HBTU is a uronium-based coupling reagent that incorporates the HOBt moiety. It reacts directly with a carboxylate to form an active HOBt ester, which then reacts with the amine.

  • Performance and Considerations: HBTU is one of the most widely used coupling reagents due to its high efficiency and fast reaction times. It is particularly effective in solid-phase peptide synthesis (SPPS). However, it can lead to guanidinylation of the N-terminal amino group as a side reaction.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
  • Mechanism of Action: HATU is an aminium-based reagent that is structurally similar to HBTU but contains a 7-azabenzotriazole (HOAt) core. This structural modification significantly enhances its reactivity.

  • Performance and Considerations: HATU is generally considered more reactive than HBTU, particularly for sterically hindered amino acids and in the coupling of peptide fragments. The increased reactivity is attributed to the electron-withdrawing effect of the nitrogen atom in the pyridine ring of the HOAt moiety.

COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)
  • Mechanism of Action: COMU is a third-generation coupling reagent that offers enhanced performance and safety. Its mechanism involves the formation of an active ester, and it is known for its high solubility and stability.

  • Performance and Considerations: COMU has been shown to be superior to many other coupling reagents in terms of reaction speed, yield, and suppression of racemization. It is also considered a safer alternative to benzotriazole-based reagents that have explosive properties.

Quantitative Performance Comparison

The following table summarizes the performance of these alternative reagents based on published experimental data.

ReagentTypical YieldRacemization PotentialKey AdvantagesKey Disadvantages
HOBt/DCC Good to ExcellentModerateCost-effective, widely usedExplosive hazard of HOBt, formation of DCU byproduct
HBTU ExcellentLowHigh efficiency, fast reactionsPotential for guanidinylation side reaction
HATU ExcellentVery LowHighly reactive, good for hindered couplingsHigher cost
COMU ExcellentExtremely LowHigh reactivity, excellent safety profile, high solubilityHigher cost

Experimental Protocols

General Protocol for Peptide Coupling using HBTU
  • Dissolve the N-protected amino acid (1.0 eq) in N,N-dimethylformamide (DMF).

  • Add HBTU (1.0 eq) and a tertiary base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the solution.

  • Stir the mixture for 5-10 minutes to allow for pre-activation (formation of the active ester).

  • Add the amino component (e.g., an amino acid ester or a resin-bound peptide) (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Purify the product by column chromatography or recrystallization.

Visualizing the Workflow

Peptide_Coupling_Workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_workup Workup & Purification Carboxylic_Acid N-Protected Amino Acid Active_Ester Active Ester Intermediate Carboxylic_Acid->Active_Ester Coupling_Reagent HBTU / HATU / COMU Coupling_Reagent->Active_Ester Base DIPEA Base->Active_Ester Peptide_Bond Peptide Bond Formation Active_Ester->Peptide_Bond Nucleophilic Attack Amine_Component Amino Component (e.g., Amino Acid Ester) Amine_Component->Peptide_Bond Quench Quench Reaction Peptide_Bond->Quench Extraction Extraction Quench->Extraction Purification Purification Extraction->Purification Final_Product Purified Peptide Purification->Final_Product

Caption: A generalized workflow for peptide coupling reactions using modern coupling reagents.

Conclusion and Recommendations

The choice of a coupling reagent is a critical decision in the design of a synthetic route. While specialized reagents like this compound may have their place, a thorough understanding of the performance and characteristics of more common alternatives like HBTU, HATU, and COMU is essential for the modern synthetic chemist.

  • For routine peptide synthesis, HBTU offers a good balance of reactivity and cost.

  • For challenging couplings involving sterically hindered amino acids or for minimizing racemization, HATU is often the reagent of choice.

  • When safety, solubility, and high performance are paramount, COMU represents the state-of-the-art in coupling reagent technology.

Ultimately, the optimal reagent will depend on the specific substrates, the scale of the reaction, and the desired balance of cost, efficiency, and safety.

References

  • Knorr, R., Trzeciak, A., Bannwarth, W., & Gillessen, D. (1989). New coupling reagents in peptide chemistry. Tetrahedron Letters, 30(15), 1927-1930. [Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]

A Senior Application Scientist's Guide to the Predicted Performance of 1-Benzyl-5-bromo-6-fluorobenzotriazole in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Predictive Benchmarking: Direct experimental data on the performance of 1-Benzyl-5-bromo-6-fluorobenzotriazole in specific, cataloged reactions is not extensively available in peer-reviewed literature. This guide, therefore, adopts a first-principles approach, leveraging well-established reactivity patterns of structurally analogous compounds to provide a robust, predictive benchmark for researchers. Our analysis is grounded in the established chemistry of N-benzyl benzotriazoles, the differential reactivity of C-Br versus C-F bonds in cross-coupling reactions, and the electronic effects of halogen substitution on aromatic systems.

Introduction: Deconstructing the Reactivity of this compound

This compound is a multifaceted molecule offering several potential avenues for synthetic utility. Its core structure can be dissected into three key components, each influencing its chemical behavior:

  • The Benzotriazole Moiety: This heterocycle is a well-regarded synthetic auxiliary. The entire benzotriazole unit can function as an excellent leaving group in various nucleophilic substitution and acylation reactions.[1][2][3]

  • The 5-Bromo-6-fluoro Aromatic System: This di-halogenated pattern presents opportunities for selective functionalization. In transition-metal-catalyzed cross-coupling reactions, the carbon-bromine bond is significantly more reactive than the highly stable carbon-fluorine bond, allowing for regioselective transformations at the C-5 position.

  • The N-Benzyl Group: The benzyl substituent at the N-1 position influences the solubility and steric environment of the molecule. While not directly participating in most transformations of the aromatic core, it can subtly modulate reactivity and provides a site for potential downstream modifications if desired.

This guide will focus on predicting the performance of this molecule in three key areas of modern organic synthesis: Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira) and its potential application as a synthetic auxiliary.

Predicted Performance in Palladium-Catalyzed Cross-Coupling Reactions

The primary site of reactivity for this compound in palladium-catalyzed cross-coupling is expected to be the C-5 bromine atom. The C-F bond is notoriously robust and generally requires harsh conditions or specialized catalyst systems for activation.[4]

Suzuki-Miyaura Coupling: A Comparative Outlook

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[5][6] Based on data from analogous bromo-fluoro aromatic systems, we can predict high yields for the coupling of this compound with a variety of boronic acids and esters.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling of Aryl Bromides

  • To a reaction vessel, add the aryl bromide (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

  • The vessel is purged with an inert gas (e.g., argon or nitrogen).

  • A degassed solvent system (e.g., dioxane/water, toluene/water, or DME/water) is added.

  • The reaction mixture is heated (typically between 80-110 °C) and monitored by TLC or LC-MS until the starting material is consumed.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Table 1: Comparative Yields for Suzuki-Miyaura Coupling of Structurally Similar Bromo-Fluoro Arenes

Aryl Bromide SubstrateBoronic Acid/EsterCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
5-Bromo-2-fluorobenzofuran4-(Trifluoromethyl)phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O10095[7]
3-Bromo-1,2,4,5-tetrazineVarious aryl boronic acidsPd₂(dba)₃ / XPhosCs₂CO₃Dioxane8070-95[8]
5-Bromo-1,2,3-triazineVarious aryl boronic acidsPd(dppf)Cl₂Ag₂CO₃Dioxane/H₂O10050-97[9][10]

Predicted Outcome for this compound: Given the high yields observed for other heterocyclic and bromo-fluoro systems, it is predicted that Suzuki-Miyaura coupling at the C-5 position will proceed efficiently, likely achieving yields in the range of 85-95% with standard palladium catalysts. The electron-withdrawing nature of the adjacent fluorine and the benzotriazole ring is not expected to significantly impede the oxidative addition step.

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura pd0 Pd(0)L2 oa Oxidative Addition pd0->oa pd2_complex R-Pd(II)L2-Br oa->pd2_complex  Ar-Br dummy1 pd2_complex->dummy1 tm Transmetalation pd2_r_r R-Pd(II)L2-R' tm->pd2_r_r  R'-B(OR)2 (Base) dummy2 pd2_r_r->dummy2 re Reductive Elimination re->pd0 product R-R' re->product dummy1->tm dummy2->re

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Accessing Novel Anilines

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[11][12][13][14][15] This reaction is predicted to be highly effective for this compound, enabling the synthesis of a diverse range of 5-amino-benzotriazole derivatives. The choice of a bulky, electron-rich phosphine ligand is crucial for achieving high efficiency.[13][15]

Experimental Protocol: A General Procedure for Buchwald-Hartwig Amination

  • To a dry Schlenk tube, add the aryl bromide (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst, 1-3 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP, 1.2-1.5 eq. relative to Pd), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 eq.).

  • Seal the tube, evacuate, and backfill with an inert gas (argon or nitrogen).

  • Add the amine (1.1-1.5 eq.) and a dry, degassed solvent (e.g., toluene or dioxane).

  • Heat the mixture (typically 80-120 °C) with stirring until the reaction is complete as indicated by TLC or LC-MS.

  • After cooling, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried, and concentrated.

  • Purification of the product is achieved by column chromatography.

Table 2: Comparative Yields for Buchwald-Hartwig Amination of Related Aryl Bromides

Aryl Bromide SubstrateAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
Aryl Bromides (general)Secondary AminesPd(OAc)₂ / P(o-tol)₃NaOtBuToluene10070-95[12]
Aryl Bromides (general)Primary AminesPd₂(dba)₃ / BINAPNaOtBuToluene8080-98[13]
BromoarenesVarious AminesPd(0) / Bulky PhosphineStrong BaseToluene80-110High[11]

Predicted Outcome for this compound: The reaction is expected to proceed in high yield (80-95%) with a range of primary and secondary amines. The use of modern, bulky phosphine ligands will be key to ensuring efficient catalytic turnover and preventing side reactions.

Diagram 2: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig start Start: Aryl Bromide, Amine, Pd Precatalyst, Ligand, Base setup Reaction Setup: Inert Atmosphere (Ar/N2) Anhydrous Solvent (Toluene/Dioxane) start->setup heating Heating (80-120 °C) & Monitoring (TLC/LC-MS) setup->heating workup Aqueous Workup & Extraction heating->workup purification Column Chromatography workup->purification product Product: Aryl Amine purification->product

Caption: General workflow for a Buchwald-Hartwig amination experiment.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira reaction provides a reliable route to aryl alkynes from aryl halides.[16][17] For this compound, this reaction is expected to be selective for the C-Br bond, affording 5-alkynylbenzotriazole derivatives. Copper(I) is typically used as a co-catalyst, although copper-free conditions have also been developed.[16]

Experimental Protocol: A General Procedure for Sonogashira Coupling

  • A mixture of the aryl bromide (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) salt (e.g., CuI, 1-10 mol%) is placed in a reaction flask under an inert atmosphere.

  • A degassed solvent, typically an amine base like triethylamine or diisopropylamine, is added, sometimes with a co-solvent like THF or DMF.

  • The terminal alkyne (1.1-1.5 eq.) is added, and the mixture is stirred at room temperature or with gentle heating (40-80 °C).

  • The reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is filtered to remove amine salts, and the filtrate is concentrated.

  • The residue is taken up in an organic solvent and washed with water or ammonium chloride solution.

  • The organic layer is dried and concentrated, and the product is purified by chromatography.

Table 3: Comparative Performance in Sonogashira Coupling of Bromo- and Fluoroarenes

Aryl Halide SubstrateAlkyneCatalyst SystemConditionsYield (%)Reference
Aryl Bromides (electron-rich)PhenylacetylenePd/t-BuPCy₂ / CuIAmine base, 80 °CHigh[18]
Fluoroarenes (electron-deficient)Terminal AlkynesPd-catalyzed, LiHMDSTHF, 60 °CGood[17]
Fluoroarenes (unreactive)Terminal AlkynesTransition-metal-free, Na/NaOMe/Ca(OH)₂Grignard assistModerate-Good[19][20]

Predicted Outcome for this compound: The C-Br bond will be the exclusive site of reaction under standard Sonogashira conditions. High yields (85-95%) are anticipated. While C-F bond activation for Sonogashira coupling is possible, it requires significantly different, often harsher, conditions and would not be competitive in this substrate.[19][20]

This compound as a Synthetic Auxiliary

Benzotriazole and its derivatives are renowned for their utility as synthetic auxiliaries, particularly as activating groups for acylation.[1][2][21] The benzotriazole moiety is a superior leaving group compared to many others used in acylation chemistry.

Potential as an Acylating Agent Precursor

While this compound is not itself an acylating agent, it could be a precursor to one. For instance, if a carboxylic acid group were present on the benzyl ring, the benzotriazole could be used to activate it. More directly, the benzotriazole nitrogen atoms can be acylated to form N-acylbenzotriazoles. These are stable, crystalline solids that act as efficient acyl transfer agents to a wide variety of nucleophiles (amines, alcohols, thiols, etc.).[21]

Diagram 3: Benzotriazole as an Activating Group

Acylation cluster_0 Activation cluster_1 Acyl Transfer RCOOH R-COOH AcylBt N-Acylbenzotriazole (Stable Intermediate) RCOOH->AcylBt Activating Agent (e.g., SOCl2, TCCA) BtH Benzotriazole BtH->AcylBt Product R-CO-Nu AcylBt->Product Acylation Nucleophile Nucleophile (Nu-H) Nucleophile->Product

Sources

The Unseen Accelerator: A Comparative Kinetic Guide to 1-Benzyl-5-bromo-6-fluorobenzotriazole in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the forward-thinking researcher, scientist, and drug development professional, the quest for efficiency and precision in chemical synthesis is perpetual. In the vast arsenal of synthetic reagents, benzotriazole derivatives have carved a niche as versatile and potent tools. This guide delves into the kinetic advantages of a lesser-known but powerful derivative: 1-Benzyl-5-bromo-6-fluorobenzotriazole. We will objectively compare its projected performance with established alternatives, supported by mechanistic insights and extrapolated experimental data from analogous systems.

At its core, the reactivity of a benzotriazole-based reagent is dictated by the electronic properties of its aromatic ring. The strategic placement of electron-withdrawing groups can significantly enhance its efficacy as a leaving group in nucleophilic substitution reactions, a principle cornerstone in modern organic synthesis, particularly in amide bond formation. This compound is a prime example of such strategic design.

The Synergistic Effect of Halogenation: A Kinetic Deep Dive

The presence of both bromine and fluorine atoms on the benzotriazole ring of the title compound is not coincidental. These halogens act in concert to amplify the reagent's reactivity through their strong electron-withdrawing inductive effects.[1][2] This electronic pull renders the benzotriazole moiety a superior leaving group, thereby accelerating the rate of reaction.

To understand this, let's consider the generalized mechanism of a peptide coupling reaction, a likely application for this reagent given the extensive use of benzotriazole derivatives as coupling agents.[3][4] The carboxylic acid is first activated by the benzotriazole derivative, forming a highly reactive intermediate. The rate of the subsequent nucleophilic attack by the amine is heavily dependent on the stability of the leaving group. A more stable leaving group, one that can better accommodate a negative charge, will depart more readily, leading to a faster reaction.

The fluorine and bromine atoms in this compound stabilize the resulting benzotriazolide anion through the -I effect, making it a much better leaving group than unsubstituted benzotriazole. This enhanced reactivity is a key advantage, potentially leading to shorter reaction times, milder reaction conditions, and higher yields, especially in the synthesis of complex molecules where steric hindrance can be a significant hurdle.[5]

Comparative Analysis: Benchmarking Against the Standards

ReagentKey Structural Feature(s)Expected Relative ReactivityRationale for ReactivityPotential AdvantagesPotential Disadvantages
This compound Benzyl group on N1, Bromo and Fluoro groups on the ringVery HighStrong electron-withdrawing effects of both Br and F enhance leaving group ability. The benzyl group may offer improved solubility in organic solvents.Faster reaction rates, potentially higher yields, and suitability for challenging syntheses.Higher cost of synthesis, limited commercial availability.
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Unsubstituted benzotriazole coreStandardThe standard for benzotriazole-based coupling reagents.Well-established protocols, cost-effective.Slower than halogenated analogues, may require longer reaction times or higher temperatures.
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Chloro-substituted benzotriazoleHighThe electron-withdrawing chlorine atom increases the leaving group ability compared to HBTU.[3]Faster than HBTU, good balance of reactivity and cost.Byproducts can be allergenic.
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Aza-substituted benzotriazoleVery HighThe nitrogen atom in the ring acts as a strong electron-withdrawing group, significantly enhancing reactivity.[3]Very fast reaction rates, excellent for sterically hindered amino acids.Higher cost, can react with the unprotected N-terminus if used in excess.

The N-benzyl group in this compound is another important feature. While it does not directly influence the electronics of the leaving group to the same extent as the halogens, it can significantly impact the reagent's physical properties. The benzyl group can enhance solubility in a wider range of organic solvents, which can be a crucial factor in optimizing reaction conditions.

Experimental Protocol: A Model for Kinetic Comparison

To empirically validate the predicted kinetic advantages, a comparative study could be designed as follows:

Objective: To compare the rate of amide bond formation using this compound against HBTU and HCTU.

Model Reaction: The coupling of N-Boc-glycine to benzylamine.

Materials:

  • N-Boc-glycine

  • Benzylamine

  • This compound

  • HBTU

  • HCTU

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare three separate reaction vessels, each containing a solution of N-Boc-glycine (1.0 eq) and DIPEA (2.0 eq) in anhydrous DCM.

  • To each vessel, add one of the coupling reagents (1.1 eq): this compound to vessel 1, HBTU to vessel 2, and HCTU to vessel 3.

  • Initiate the reactions by adding benzylamine (1.0 eq) to each vessel simultaneously.

  • Monitor the progress of each reaction at regular time intervals (e.g., every 5 minutes) by withdrawing aliquots and quenching with a suitable agent.

  • Analyze the quenched aliquots by HPLC to determine the concentration of the product, N-(tert-butoxycarbonyl)glycyl-benzylamine.

  • Plot the concentration of the product versus time for each reaction to determine the initial reaction rates.

Expected Outcome: The reaction utilizing this compound is expected to exhibit the fastest initial rate of product formation, followed by HCTU, and then HBTU.

Visualizing the Reaction Pathway

Peptide Coupling Workflow Generalized Peptide Coupling Workflow CarboxylicAcid Carboxylic Acid (R-COOH) CouplingReagent Benzotriazole Reagent ActivatedEster Activated Intermediate CarboxylicAcid->ActivatedEster Amine Amine (R'-NH2) PeptideBond Amide/Peptide Bond (R-CO-NH-R') ActivatedEster->PeptideBond + Amine Byproduct Benzotriazole Byproduct

Caption: Generalized workflow for peptide bond formation using a benzotriazole-based coupling reagent.

Logical Framework for Reagent Selection

Reagent Selection Logic Decision Framework for Coupling Reagent Selection Start Difficult Coupling? StandardCoupling Standard Coupling Start->StandardCoupling No StericHindrance Sterically Hindered Substrates Start->StericHindrance Yes CostSensitive Cost-Sensitive Synthesis StandardCoupling->CostSensitive HighReactivityNeeded High Reactivity Required StericHindrance->HighReactivityNeeded HalogenatedBt Use this compound (or similar highly activated reagent) HighReactivityNeeded->HalogenatedBt HBTU Use HBTU CostSensitive->HBTU Yes HCTU Use HCTU CostSensitive->HCTU No

Caption: A decision-making flowchart for selecting an appropriate coupling reagent based on synthetic needs.

Conclusion: A Tool for Advanced Synthesis

While this compound may not yet be a household name in every synthesis lab, its structural features strongly suggest a kinetic profile that surpasses many of its predecessors. The synergistic electron-withdrawing effects of its bromo and fluoro substituents point towards a highly efficient reagent, particularly suited for challenging coupling reactions where speed and yield are paramount. For researchers pushing the boundaries of complex molecule synthesis, exploring the potential of such "unseen accelerators" could be the key to unlocking new synthetic possibilities. As the demand for more efficient and robust synthetic methodologies grows, the strategic design of reagents like this compound will undoubtedly play a pivotal role in the future of drug discovery and materials science.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Power of Halogenation: Enhancing Benzotriazole Functionality for Advanced Applications. [Link]

  • ResearchGate. Structures of all possible halogenated derivatives of benzotriazole. [Link]

  • ResearchGate. New Trends in Peptide Coupling Reagents. [Link]

  • ResearchGate. Structures of all possible halogenated derivatives of benzotriazole. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. [Link]

  • ResearchGate. Synthesis and properties of fluorinated benzotriazole-based donor-acceptor-type conjugated polymers via Pd-catalyzed direct C H / C H coupling polymerization. [Link]

  • IJCRT.org. Review Of Benzotriazole. [Link]

  • ACS Publications. Peptide Coupling Reagents, More than a Letter Soup. [Link]

  • ScienceDirect. Recent development of peptide coupling reagents in organic synthesis. [Link]

  • PubMed. COMU: a safer and more effective replacement for benzotriazole-based uronium coupling reagents. [Link]

  • ACS Publications. Halogenated Benzotriazoles. [Link]

  • ChemWhat. This compound CAS#: 1365272-70-3. [Link]

  • MDPI. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. [Link]

  • ResearchGate. Synthesis and activity of 1H-benzimidazole and 1H-benzotriazole derivatives as inhibitors of Acanthamoeba castellanii. [Link]

  • MDPI. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. [Link]

  • PubMed. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. [Link]

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A Senior Application Scientist's Guide to the Purity Analysis of 1-Benzyl-5-bromo-6-fluorobenzotriazole from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a critical determinant of safety, efficacy, and regulatory compliance.[1][2] Unwanted chemicals, such as byproducts, residual starting materials, or degradation products, can alter the drug's therapeutic effect, introduce toxicity, and compromise its stability.[3][4][5] This guide provides an in-depth comparative analysis of the purity of 1-Benzyl-5-bromo-6-fluorobenzotriazole, a key building block in medicinal chemistry, from three hypothetical suppliers. Our investigation will employ a multi-pronged analytical approach, leveraging High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) to create a comprehensive purity profile for each sample.

The Significance of Purity for this compound

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its molecular structure, featuring a benzotriazole core with halogen and benzyl substitutions, makes it a versatile scaffold for developing compounds with a wide range of biological activities. The presence of impurities can have significant downstream effects, potentially leading to the formation of toxic by-products in subsequent synthetic steps or introducing unforeseen side effects in the final drug product.[5] Therefore, a rigorous assessment of its purity is paramount.

Hypothetical Synthesis and Potential Impurities

To understand the potential impurity profile, let's consider a plausible synthetic route for this compound:

  • Step 1: Nitration of 4-bromo-5-fluoro-1,2-diaminobenzene.

  • Step 2: Diazotization and Cyclization to form 5-bromo-6-fluorobenzotriazole.

  • Step 3: N-Alkylation with benzyl bromide to yield the final product.

Based on this hypothetical synthesis, we can anticipate the following potential process-related impurities:

  • Unreacted Starting Materials: 4-bromo-5-fluoro-1,2-diaminobenzene, 5-bromo-6-fluorobenzotriazole, and benzyl bromide.

  • Isomeric By-products: Positional isomers formed during the benzylation step.

  • Over-alkylated Products: Benzotriazolium salts.

  • Residual Solvents: Solvents used in the synthesis and purification steps.

Experimental Design for Purity Assessment

We will analyze samples of this compound from three hypothetical suppliers: Supplier A, Supplier B, and Supplier C. Our analytical workflow is designed to provide orthogonal methods for a comprehensive and reliable purity assessment.

Purity Analysis Workflow cluster_0 Sample Receipt cluster_1 Analytical Techniques cluster_2 Data Analysis & Comparison Sample A Sample A HPLC HPLC-UV (Purity & Impurity Profile) Sample A->HPLC GCMS GC-MS (Volatile Impurities & Residual Solvents) Sample A->GCMS qNMR qNMR (Absolute Purity) Sample A->qNMR Sample B Sample B Sample B->HPLC Sample B->GCMS Sample B->qNMR Sample C Sample C Sample C->HPLC Sample C->GCMS Sample C->qNMR Data Comparative Data Analysis HPLC->Data GCMS->Data qNMR->Data Report Report Data->Report Final Purity Report

Caption: Workflow for the comprehensive purity analysis of this compound.

Methodologies

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone technique for separating and quantifying organic impurities in pharmaceutical substances.[6] Our method is designed to separate the main component from potential non-volatile, process-related impurities.

Protocol:

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a diode array detector (DAD).

  • Column: ZORBAX SB-C18 column (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of acetonitrile to a final concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal method for identifying and quantifying volatile and semi-volatile impurities, particularly residual solvents.[6] Regulatory guidelines, such as ICH Q3C, provide strict limits for residual solvents in APIs.[6]

Protocol:

  • Instrumentation: Agilent 7890B GC with a 5977A MSD.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 40 °C, hold for 5 min.

    • Ramp: 10 °C/min to 280 °C, hold for 5 min.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 35-500 amu.

  • Sample Preparation: Accurately weigh approximately 50 mg of the sample and dissolve in 1 mL of Dimethyl Sulfoxide (DMSO).

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful primary analytical method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte itself.[7][8][9] It provides a direct measurement of the molar concentration of the analyte relative to a certified internal standard.

Protocol:

  • Instrumentation: Bruker Avance III 400 MHz NMR spectrometer.

  • Internal Standard: Maleic acid (certified reference material).

  • Solvent: DMSO-d6.

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of this compound.

    • Accurately weigh approximately 5 mg of maleic acid.

    • Dissolve both in 0.75 mL of DMSO-d6.

  • Acquisition Parameters:

    • Pulse Program: zg30

    • Relaxation Delay (d1): 30 s

    • Number of Scans: 16

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate the signals for the analyte and the internal standard. The purity is calculated using the following formula:

    Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Results and Discussion

The following tables summarize the hypothetical data obtained from the analysis of samples from the three suppliers.

Table 1: HPLC-UV Purity and Impurity Profile

SupplierMain Peak Area %Impurity 1 (RRT 0.85) Area %Impurity 2 (RRT 1.12) Area %Total Impurities Area %
Supplier A 99.850.080.040.15
Supplier B 99.210.450.210.79
Supplier C 99.630.150.100.37

Discussion of HPLC Results:

The HPLC analysis reveals significant differences in the impurity profiles of the three samples. Supplier A's material is of very high purity, with total impurities well below the 0.15% qualification threshold set by ICH Q3A guidelines for new drug substances.[10] Supplier B's sample shows a considerably higher level of impurities, with one impurity exceeding 0.45%. This would require further identification and toxicological assessment. Supplier C's material is of intermediate purity. The relative retention times (RRT) of the impurities suggest they are structurally related to the main compound.

Table 2: GC-MS Analysis of Residual Solvents

SupplierToluene (ppm)Dichloromethane (ppm)Acetone (ppm)Total Residual Solvents (ppm)
Supplier A 150< 50< 50150
Supplier B 8503001501300
Supplier C 400< 5080480

Discussion of GC-MS Results:

The GC-MS data highlights variations in the control of manufacturing processes among the suppliers. Supplier A demonstrates excellent control over residual solvents. Supplier B's sample contains a high level of toluene, approaching the ICH limit of 890 ppm, and also contains dichloromethane, a Class 2 solvent. The presence of multiple solvents at elevated levels in Supplier B's material may indicate a less optimized purification process. Supplier C's sample shows moderate levels of residual solvents, all within acceptable limits.

Table 3: qNMR Absolute Purity Determination

SupplierAbsolute Purity (%, w/w)
Supplier A 99.7
Supplier B 98.9
Supplier C 99.4

Discussion of qNMR Results:

The qNMR results provide an absolute measure of the mass fraction of the target compound and corroborate the findings from the HPLC analysis. Supplier A's material exhibits the highest absolute purity. The lower purity of Supplier B's sample is consistent with the higher levels of both organic impurities and residual solvents detected by HPLC and GC-MS. The qNMR data serves as a crucial orthogonal technique, confirming the purity rankings and providing a high degree of confidence in the overall assessment.

Comparative Summary and Recommendations

Supplier_Comparison cluster_A Supplier A cluster_B Supplier B cluster_C Supplier C A_HPLC HPLC Purity: 99.85% A_GCMS Residual Solvents: 150 ppm A_qNMR qNMR Purity: 99.7% A_Conclusion Conclusion: Excellent Purity B_HPLC HPLC Purity: 99.21% B_GCMS Residual Solvents: 1300 ppm B_qNMR qNMR Purity: 98.9% B_Conclusion Conclusion: Lower Purity, Further Investigation Needed C_HPLC HPLC Purity: 99.63% C_GCMS Residual Solvents: 480 ppm C_qNMR qNMR Purity: 99.4% C_Conclusion Conclusion: Good Purity, Acceptable for Most Applications

Caption: Comparative summary of purity analysis for this compound from three suppliers.

Based on our comprehensive analysis, the following recommendations can be made:

  • Supplier A: The material from Supplier A demonstrates the highest level of purity across all analytical techniques. It is the recommended choice for use in cGMP manufacturing and for sensitive applications where impurity levels must be minimized.

  • Supplier C: The material from Supplier C is of good quality and would be suitable for research and early-stage development work.

  • Supplier B: The material from Supplier B exhibits a significantly higher impurity profile and elevated levels of residual solvents. Further investigation, including impurity identification and qualification, would be necessary before this material could be considered for use in any stage of drug development.

Conclusion

The purity of starting materials and intermediates is a non-negotiable aspect of pharmaceutical development. This guide has demonstrated the power of a multi-technique approach to thoroughly characterize the purity of this compound. By combining the strengths of HPLC, GC-MS, and qNMR, we can gain a detailed understanding of the impurity profile, make informed decisions about supplier selection, and ultimately ensure the quality, safety, and efficacy of the final drug product.

References

  • Vertex AI Search. Impact of Organic Impurities on the Stability of Active Pharmaceutical Ingredients (API).
  • Advent Chembio. Pharmaceutical Impurities & Their Effects.
  • FB Pharmtech. The Critical Role of Impurity Control in API & Drug Product Manufacturing.
  • Contract Pharma. Impurities in APIs and Their Effects on Products.
  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry, 51(2), 76-81. [Link]

  • MDPI. Impurities in Active Pharmaceutical Ingredients and Drug Products: A Critical Review.
  • ACS Publications.
  • BfArM. Guideline on Impurities in new Active Pharmaceutical Ingredients.
  • ResearchGate. Quantitative 1H NMR methodology for purity assay with high accuracy.
  • Quora. Why do we use NMR spectroscopy in purity analysis?. [Link]

  • Pharmaguideline. Impurity Profiling of Drug Substances in Pharmaceuticals.
  • Vertex AI Search. Impurity profile-API.
  • Semantic Scholar. qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. [Link]

  • Pharmaffiliates. The Importance of API Impurity Profiling in Drug Development.
  • Vertex AI Search. The control of API impurities - A critical issue to the pharmaceutical industry.

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A Cost-Benefit Analysis of 1-Benzyl-5-bromo-6-fluorobenzotriazole in Large-Scale Peptide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of large-scale peptide synthesis, the selection of a coupling reagent is a critical decision that profoundly impacts process efficiency, product purity, and overall manufacturing cost. While a host of benzotriazole-based reagents have become mainstays in both solid-phase and solution-phase peptide synthesis, the emergence of novel derivatives warrants a thorough evaluation of their potential advantages. This guide provides a comprehensive cost-benefit analysis of a specific, yet less documented, reagent: 1-Benzyl-5-bromo-6-fluorobenzotriazole.

This analysis is presented through a comparative lens, juxtaposing the theoretical advantages of this substituted benzotriazole with well-established coupling reagents such as HBTU, HATU, and COMU. Due to a notable lack of direct, published performance data for this compound in peptide synthesis, this guide will extrapolate its potential benefits and drawbacks based on the known effects of its constituent chemical moieties. All claims are supported by references to established principles in peptide chemistry and data on analogous compounds.

The Benzotriazole Backbone: A Foundation of Efficacy

Benzotriazole-based coupling reagents are renowned for their ability to efficiently activate carboxylic acids, leading to high coupling yields while minimizing the risk of racemization, a critical factor in maintaining the stereochemical integrity of the final peptide.[1] The mechanism of action typically involves the formation of a highly reactive benzotriazolyl active ester, which readily reacts with the amine component of the growing peptide chain.[1]

Diagrammatic Representation of Benzotriazole-Mediated Peptide Coupling:

G cluster_activation Activation Phase cluster_coupling Coupling Phase Amino_Acid N-Protected Amino Acid (R-COOH) Active_Ester Reactive Benzotriazolyl Active Ester Amino_Acid->Active_Ester Activation Coupling_Reagent Benzotriazole Reagent (e.g., HBTU) Coupling_Reagent->Active_Ester Base Base (e.g., DIPEA) Base->Active_Ester New_Peptide_Bond Formation of New Peptide Bond Active_Ester->New_Peptide_Bond Nucleophilic Attack Peptide_Chain N-Terminally Deprotected Peptide Chain Peptide_Chain->New_Peptide_Bond G Start 4-Bromo-5-fluoro-1,2-phenylenediamine Nitrosation Nitrosation (e.g., NaNO2, HCl) Start->Nitrosation Benzotriazole_Formation 5-Bromo-6-fluorobenzotriazole Nitrosation->Benzotriazole_Formation Alkylation N-Alkylation (Benzyl Bromide, Base) Benzotriazole_Formation->Alkylation Final_Product This compound Alkylation->Final_Product

Caption: A potential synthetic pathway for this compound.

The cost of in-house synthesis would depend on the price of starting materials, solvent usage, reaction yields, purification costs, and labor. While potentially offering cost savings at a very large scale, the initial process development and validation would require significant investment.

Safety and Handling Considerations

Based on the available Safety Data Sheet (SDS), this compound should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. The SDS indicates that the compound may cause skin and eye irritation. As with all benzotriazole-based reagents, the potential for thermal decomposition, especially in large quantities, should be carefully evaluated. Established reagents like COMU offer a distinct advantage in this regard, as their byproducts are not explosive. [2]

Experimental Protocols: A Call for Empirical Validation

A significant limitation in the evaluation of this compound is the absence of published, optimized protocols for its use in peptide synthesis. To conduct a thorough comparison, the following experimental workflow would be necessary:

Workflow for Comparative Analysis of Coupling Reagents:

G Start Select Model Peptide (e.g., A difficult sequence) SPPS Solid-Phase Peptide Synthesis Start->SPPS Reagent_A Coupling with This compound SPPS->Reagent_A Reagent_B Coupling with HBTU SPPS->Reagent_B Reagent_C Coupling with HATU SPPS->Reagent_C Reagent_D Coupling with COMU SPPS->Reagent_D Cleavage Cleavage from Resin Reagent_A->Cleavage Reagent_B->Cleavage Reagent_C->Cleavage Reagent_D->Cleavage Analysis HPLC and Mass Spectrometry Analysis Cleavage->Analysis Comparison Compare Yield, Purity, and Racemization Analysis->Comparison

Caption: Proposed experimental workflow for the comparative evaluation of coupling reagents.

Conclusion and Future Outlook

This compound presents an intriguing, yet unproven, alternative in the repertoire of peptide coupling reagents. Its unique substitution pattern suggests the potential for enhanced solubility and reactivity, which could be beneficial in large-scale synthesis. However, the current lack of empirical performance data makes a definitive cost-benefit analysis challenging.

For researchers and drug development professionals, the decision to explore this reagent would necessitate a dedicated process development and validation effort. A thorough head-to-head comparison with established reagents like HBTU, HATU, and COMU, focusing on yield, purity, racemization, and cost-effectiveness at scale, is essential. While the theoretical advantages are compelling, the proven track record and extensive documentation of established reagents currently provide a lower-risk option for large-scale peptide manufacturing. The future utility of this compound will be contingent on the generation and publication of robust, comparative experimental data.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Benzyl-5-bromo-6-fluorobenzotriazole

Author: BenchChem Technical Support Team. Date: January 2026

As a senior application scientist, I understand that meticulous handling and disposal of specialized chemical reagents are paramount to laboratory safety and environmental responsibility. This guide provides in-depth, procedural instructions for the proper disposal of 1-Benzyl-5-bromo-6-fluorobenzotriazole, ensuring the safety of laboratory personnel and compliance with regulatory standards. The procedures outlined here are based on established safety protocols for halogenated organic compounds and should be implemented in conjunction with your institution's specific environmental health and safety (EHS) guidelines.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the utmost care in a controlled laboratory environment.

Personal Protective Equipment (PPE): Appropriate PPE is non-negotiable when handling this compound. The following table summarizes the required PPE based on safety data sheets for structurally similar chemicals.[1][2]

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.Protects against accidental splashes of the chemical, which can cause serious eye irritation.
Hand Protection Nitrile or neoprene gloves. Always consult the manufacturer's glove compatibility chart.Provides a barrier against skin contact. Halogenated organic compounds can be absorbed through the skin.[2]
Body Protection A fully buttoned lab coat is mandatory. For larger quantities, consider an impervious apron or suit.Prevents contamination of personal clothing and minimizes skin exposure.
Respiratory Use only in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]Avoids inhalation of any dusts or aerosols, which may cause respiratory irritation.

Handling:

  • Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1][2]

  • Avoid generating dust or aerosols.[1]

  • Prevent contact with skin and eyes.[1]

  • Use non-sparking tools to prevent ignition sources.[1]

  • Wash hands thoroughly after handling.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[3][4]

Step 1: Waste Identification and Segregation

  • Classification: Due to its halogenated nature (containing bromine and fluorine), this compound should be classified as a halogenated organic waste.[5]

  • Segregation: It is critical to segregate this waste stream from non-halogenated organic waste.[5] Mixing different waste types can lead to dangerous reactions and complicates the disposal process. Collect waste containing this compound in a dedicated and compatible container.[2]

Step 2: Waste Accumulation and Storage

  • Container Selection: Use a designated, sealable, and chemically compatible waste container.[2][4] The original container, if in good condition, can be used. Do not use metal containers for any waste streams that may have corrosive properties.[4]

  • Labeling: Clearly label the waste container with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[4] Include the approximate concentration and quantity.

  • Secure Storage: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste accumulation.[2] This area should be away from heat, sparks, or open flames.[2] Ensure secondary containment is used to prevent the spread of material in case of a leak.[5]

Step 3: Arranging for Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[4][6]

  • Documentation: Complete all required chemical waste collection forms provided by your institution or the disposal company.[2] Accurate documentation is a legal requirement.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: Have 1-Benzyl-5-bromo- 6-fluorobenzotriazole Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood container Select a Designated, Compatible Waste Container fume_hood->container label_waste Label Container: 'HAZARDOUS WASTE' + Chemical Name container->label_waste segregate Segregate as Halogenated Organic Waste label_waste->segregate store Store in a Secure, Ventilated Designated Waste Area segregate->store ehs Contact Institutional EHS or Licensed Waste Contractor store->ehs document Complete Waste Pickup Documentation ehs->document pickup Arrange for Professional Waste Pickup document->pickup end End: Waste Properly Disposed pickup->end

Caption: Disposal workflow for this compound.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

Spill Cleanup:

  • Evacuate and Secure: Evacuate the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Absorb: For small spills, use an inert absorbent material like sand, earth, or vermiculite.[7] Do not use combustible materials.

  • Collect: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[1]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your laboratory supervisor and EHS department.

First Aid Measures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin area with plenty of water. Consult a physician.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Regulatory Context and Environmental Considerations

While this compound may not be specifically listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), its halogenated nature warrants its management as such.[8] The thermal treatment of fluorinated organic compounds, such as incineration, is a potential disposal method, but it requires high temperatures to break the stable carbon-fluorine bond and prevent the formation of harmful byproducts.[9][10] Therefore, disposal must be carried out by licensed facilities with the appropriate technology to handle such compounds.[6]

References

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl - EPA. U.S. Environmental Protection Agency. [Link]

  • EPA Issues Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials That Are Not Consumer Products. Clark Hill. [Link]

  • Per- and Polyfluoroalkyl Substances (PFAS): - Incineration to Manage PFAS Waste Streams. U.S. Environmental Protection Agency. [Link]

  • 1,2,3-Benzotriazol... - SAFETY DATA SHEET. [Link]

  • Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. U.S. Environmental Protection Agency. [Link]

  • Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal. [Link]

  • Hazardous Waste Disposal Guide - Research Safety. Northwestern University. [Link]

  • What is bromine and what are the safe disposal and recycling methods? - Ideal Response. [Link]

  • Guidelines: Handling and Disposal of Chemicals - Purdue College of Engineering. Purdue University. [Link]

  • SAFETY DATA SHEET - Plytix. [Link]

Sources

Navigating the Unseen: A Guide to Personal Protective Equipment for Handling 1-Benzyl-5-bromo-6-fluorobenzotriazole

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

Understanding the Hazard Profile: An Evidence-Based Approach

Given the structure of 1-Benzyl-5-bromo-6-fluorobenzotriazole, which contains bromine and fluorine atoms on a benzotriazole scaffold, we must anticipate several potential hazards:

  • Dermal and Eye Irritation: Halogenated organic compounds can cause skin and eye irritation upon contact.

  • Respiratory Irritation: If the compound is a powder, inhalation of dust can lead to respiratory tract irritation. Vapors, if generated, may also be hazardous.

  • Systemic Toxicity: While specific data is unavailable, many halogenated aromatic compounds can be absorbed through the skin and may have systemic effects. Benzotriazoles as a class are used in a wide range of applications and their toxicological profiles can vary.

  • Environmental Hazards: Brominated organic compounds require careful disposal to prevent environmental contamination.[2]

Due to the lack of specific toxicological data, a cautious approach is warranted. Treat this compound as a substance with unknown toxicity and handle it accordingly.

The Last Line of Defense: A Multi-Layered PPE Strategy

Personal protective equipment is crucial for minimizing exposure to hazardous chemicals.[3] The selection of appropriate PPE should be based on a thorough risk assessment of the procedures to be performed.

Core PPE Requirements
PPE ComponentSpecificationRationale
Hand Protection Nitrile or Neoprene GlovesThese materials offer good resistance to a broad range of chemicals, including many solvents, acids, and bases.[4] For chemicals with unknown toxicity, double-gloving is recommended.
Eye and Face Protection Safety Glasses with Side Shields and a Face ShieldSafety glasses provide basic impact protection, while a face shield offers an additional barrier against splashes and sprays of hazardous materials.[5][6]
Respiratory Protection N95 Respirator or Half-Mask Respirator with Organic Vapor CartridgesAn N95 respirator is suitable for minimizing inhalation of fine powders.[7] If the compound is volatile or used in a way that generates vapors, a half-mask respirator with organic vapor cartridges is necessary.
Protective Clothing Flame-Resistant Laboratory Coat and Closed-Toed ShoesA flame-resistant lab coat protects against chemical splashes and fire hazards.[5] Closed-toed shoes are a standard requirement in all laboratory settings to protect the feet from spills and falling objects.

Operational Blueprint: From Receipt to Disposal

A systematic workflow is essential for the safe handling of any chemical. The following diagram and procedural steps outline a safe operational plan for working with this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Work Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe gather_materials Gather Materials & Spill Kit don_ppe->gather_materials weigh Weigh Compound gather_materials->weigh dissolve Dissolve/React weigh->dissolve transfer Transfer Solution dissolve->transfer decontaminate Decontaminate Glassware & Surfaces transfer->decontaminate dispose_waste Dispose of Halogenated Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.